1,2-Dimethylindoline-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYCKCZJNDDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dimethylindoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1,2-Dimethylindoline-5-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its reactivity, synthesis, and potential applications, particularly in the realm of drug discovery.
Introduction: The Indoline Scaffold and the Significance of the Carbaldehyde Moiety
The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic bioactive molecules underscores its importance. The introduction of a carbaldehyde group at the 5-position of the 1,2-dimethylindoline framework introduces a versatile functional handle, significantly expanding its synthetic utility and potential for biological exploration. The methyl groups at the 1 and 2 positions influence the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key properties.
Table 1: Core Chemical and Physical Data
| Property | Value | Source/Basis |
| IUPAC Name | 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
| CAS Number | 887690-37-1 | [1] |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Likely a white to off-white or yellowish powder | Analogy to similar compounds[1] |
| Melting Point | Not available. Analogous indole-carbaldehydes have melting points ranging from 56-186 °C.[2] | |
| Boiling Point | Not available. Expected to be high due to its molecular weight and polar nature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the indoline ring, the methyl groups, and the aldehyde proton. The aldehyde proton would appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons will exhibit splitting patterns characteristic of a di-substituted benzene ring. The methyl groups will likely appear as singlets.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 190 ppm).[2] Other distinct signals will correspond to the carbons of the aromatic ring, the indoline ring, and the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1670-1700 cm⁻¹.[2] There will also be C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 175.23). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the indoline ring.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of the electron-rich indoline ring and the electrophilic aldehyde group.
Reactions of the Aldehyde Group
The carbaldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles, leading to the formation of alcohols upon reduction (e.g., with sodium borohydride) or the addition of organometallic reagents (e.g., Grignard or organolithium reagents).
-
Condensation Reactions: It can readily undergo condensation reactions with amines to form imines (Schiff bases), with active methylene compounds in Knoevenagel condensations, and with ylides in Wittig-type reactions to form alkenes. These reactions are fundamental in building molecular complexity.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reductive Amination: In the presence of a reducing agent, it can react with primary or secondary amines to form substituted amines, a key transformation in pharmaceutical synthesis.
Sources
An In-Depth Technical Guide to 1,2-Dimethylindoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline framework, a saturated analog of indole, is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic structure is a common motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The strategic introduction of functional groups onto this scaffold is a key tactic in the design of novel therapeutic agents and functional materials. The carbaldehyde group, in particular, serves as a versatile synthetic handle, enabling a diverse range of chemical transformations for molecular elaboration.
This guide focuses on a specific, yet highly promising derivative: 1,2-Dimethylindoline-5-carbaldehyde . The presence of methyl groups at the 1 and 2 positions introduces unique steric and electronic properties, while the carbaldehyde at the 5-position provides a reactive site for constructing more complex molecular architectures. This document serves as a comprehensive technical resource, detailing the synthesis, properties, characterization, and potential applications of this valuable building block.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde |
| CAS Number | 887690-37-1[1] |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance (Predicted) | Likely a crystalline solid |
| Solubility (Predicted) | Soluble in common organic solvents such as chloroform, DMF, and DMSO |
Synthesis of this compound: A Plausible Approach via Vilsmeier-Haack Formylation
Proposed Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
Caption: Proposed Vilsmeier-Haack formylation of 1,2-dimethylindoline.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[3]
-
Electrophilic Attack: The electron-rich C5 position of the 1,2-dimethylindoline attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (sigma complex).
-
Aromatization: A proton is lost from the C5 position, restoring the aromaticity of the benzene ring and yielding an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the final aldehyde product.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system designed for researchers to adapt and optimize.
Materials:
-
1,2-Dimethylindoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF/DCM mixture with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1,2-dimethylindoline (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization (Predicted)
While experimental data for this compound is not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and aldehyde protons.
| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet (s) |
| Aromatic (H6, H7) | 7.5 - 7.7 | Multiplet (m) |
| Aromatic (H4) | 6.8 - 7.0 | Doublet (d) |
| Indoline CH (H2) | 3.8 - 4.2 | Quartet (q) |
| Indoline CH₂ (H3) | 2.8 - 3.2 | Multiplet (m) |
| N-Methyl (-NCH₃) | 2.6 - 2.8 | Singlet (s) |
| C2-Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.
| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) (Predicted) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic Quaternary (C5, C7a) | 128 - 145 |
| Aromatic CH (C4, C6, C7) | 110 - 128 |
| Indoline CH (C2) | 55 - 65 |
| N-Methyl (-NCH₃) | 30 - 35 |
| Indoline CH₂ (C3) | 25 - 35 |
| C2-Methyl (-CH₃) | 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2750 and 2820 - 2850 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
Mass Spectrometry
The mass spectrum should show a clear molecular ion peak. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and subsequent cleavages of the indoline ring.[5][6][7]
| Ion (Predicted) | m/z (Predicted) |
| [M]⁺ | 175 |
| [M-H]⁺ | 174 |
| [M-CHO]⁺ | 146 |
| [M-CH₃-CHO]⁺ | 131 |
Synthetic Utility and Applications in Drug Discovery
The aldehyde functionality of this compound makes it a valuable intermediate for a variety of subsequent chemical transformations, allowing for the generation of diverse compound libraries for biological screening.
Caption: Synthetic transformations of this compound.
Key Downstream Reactions
-
Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene, allowing for the synthesis of stilbene-like structures.[8][9] The stereochemical outcome can often be controlled by the choice of ylide and reaction conditions.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetic esters) yields α,β-unsaturated systems, which are valuable Michael acceptors and precursors for more complex heterocyclic systems.[10][11][12]
-
Reductive Amination: This powerful transformation allows for the direct conversion of the aldehyde into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent.[13][14] This is a highly efficient method for introducing nitrogen-containing substituents.
Conclusion and Future Outlook
This compound represents a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis, achievable through robust methods like the Vilsmeier-Haack reaction, provides access to a versatile scaffold. The aldehyde functionality serves as a gateway to a vast chemical space, enabling the creation of diverse molecular libraries. Further exploration of the biological activities of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers to harness the potential of this valuable chemical entity.
References
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017-11-01). Available from: [Link]
-
ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available from: [Link]
-
Berkeley Learning Hub. Aldehyde IR Spectroscopy. (2024-09-24). Available from: [Link]
-
ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. Available from: [Link]
-
National Center for Biotechnology Information. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017-03-22). Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization. (2013-04-19). Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023-12-19). Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021-10-11). Available from: [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]
-
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
-
ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. (2025-08-10). Available from: [Link]
-
Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023-11-03). Available from: [Link]
-
ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available from: [Link]
-
ResearchGate. Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source | Request PDF. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
MDPI. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF. (2025-08-09). Available from: [Link]
-
National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]
-
PubMed Central. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available from: [Link]
-
ANU Open Research. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020-03-19). Available from: [Link]
-
ACS Publications. B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016-02-03). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Guide to the Structural Elucidation of 1,2-Dimethylindoline-5-carbaldehyde: A Spectroscopic and Spectrometric Approach
This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of 1,2-Dimethylindoline-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. Here, we integrate fundamental principles with advanced spectroscopic techniques to unambiguously confirm the molecular architecture of this substituted indoline.
Introduction
This compound is a heterocyclic compound of interest due to the prevalence of the indoline scaffold in pharmacologically active molecules. The precise determination of its structure is a critical prerequisite for understanding its chemical reactivity, biological activity, and potential applications. The presence of a chiral center at the C2 position, along with the various substituents on the aromatic and heterocyclic rings, necessitates a rigorous and systematic analytical approach. This guide outlines a logical progression of experiments, from fundamental characterization to advanced correlational spectroscopy, to leave no ambiguity in the final structural assignment.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (index of hydrogen deficiency). This foundational data provides the elemental building blocks and the number of rings and/or multiple bonds, which guides the interpretation of all subsequent spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion. This, in turn, allows for the unambiguous determination of the molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to promote the formation of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the peak corresponding to the protonated molecule and use the instrument's software to calculate the elemental composition based on the highly accurate mass measurement.
Expected Results & Interpretation: For this compound (C₁₁H₁₃NO), the expected exact mass of the neutral molecule is 175.0997 g/mol . The protonated molecule [M+H]⁺ would therefore have a theoretical m/z of 176.1075. Observation of a peak at this m/z with high mass accuracy (typically < 5 ppm error) confirms the molecular formula.
Degree of Unsaturation: With the molecular formula C₁₁H₁₃NO, the degree of unsaturation can be calculated using the formula: U = C + 1 - (H/2) - (X/2) + (N/2), where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens. U = 11 + 1 - (13/2) + (1/2) = 6 This index of 6 indicates the presence of a benzene ring (4 degrees), a five-membered ring (1 degree), and a carbonyl group (1 degree), which is consistent with the proposed structure.
Spectroscopic Identification of Functional Groups
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we are particularly interested in the aldehyde and the substituted aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.
Expected Absorptions & Interpretation: The IR spectrum will provide clear evidence for the aldehyde functionality. The C=O stretching vibration of an aromatic aldehyde is expected in the range of 1710-1685 cm⁻¹[1][2]. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde[2][3]. Additionally, a key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton, which typically appears as two weak to moderate bands around 2830-2695 cm⁻¹[1][3]. One of these, often a shoulder peak around 2720 cm⁻¹, is particularly indicative[1].
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aldehyde | C=O Stretch | 1705 - 1685 | Conjugation with the aromatic ring lowers the frequency.[2][3] |
| Aldehyde | C-H Stretch | 2830 - 2800 and 2730 - 2700 | A characteristic pair of bands for the aldehydic proton.[1][3] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands indicating the presence of the benzene ring. |
| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 | Substitution pattern on the benzene ring influences this region. |
| Alkyl | C-H Stretch | 3000 - 2850 | Stretching vibrations of the methyl and methylene groups. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the substituted indoline ring.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.
Expected Results & Interpretation: Indole and its derivatives exhibit characteristic absorption bands.[4][5] The spectrum is expected to show absorptions related to the π → π* transitions of the aromatic system. The presence of the aldehyde group, which extends the conjugation, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline.
Elucidation of the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments will be used to assemble the complete molecular structure.[6][7][8]
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde H | 9.5 - 10.5 | Singlet (s) | 1H | Aldehyde protons are highly deshielded.[9] |
| Aromatic H (ortho to CHO) | 7.6 - 7.8 | Doublet (d) or Singlet (s) | 2H | Deshielded by the electron-withdrawing aldehyde group. |
| Aromatic H (meta to CHO) | ~7.0 - 7.2 | Doublet (d) | 1H | Shielded relative to the ortho protons. |
| C2-H | 3.5 - 4.5 | Quartet (q) | 1H | Methine proton adjacent to a nitrogen and a methyl group. |
| C3-H₂ | 2.8 - 3.2 | Multiplet (m) | 2H | Methylene protons adjacent to a chiral center and an aromatic ring. |
| N-CH₃ | 2.7 - 3.0 | Singlet (s) | 3H | Methyl group attached to nitrogen. |
| C2-CH₃ | 1.2 - 1.5 | Doublet (d) | 3H | Methyl group coupled to the C2-H proton. |
¹³C NMR and DEPT Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in the molecule, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol: ¹³C NMR and DEPT
-
Sample and Instrumentation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| Aldehyde C=O | 190 - 200 | N/A | Characteristic chemical shift for an aldehyde carbonyl. |
| Aromatic C (quaternary, attached to CHO) | 130 - 140 | N/A | Deshielded due to attachment to the aldehyde. |
| Aromatic C (quaternary, attached to N) | 145 - 155 | N/A | Deshielded due to attachment to nitrogen. |
| Aromatic CH | 110 - 130 | Positive | Aromatic methine carbons. |
| C2 | 55 - 65 | Positive | Carbon adjacent to nitrogen. |
| C3 | 30 - 40 | Negative | Aliphatic methylene carbon. |
| N-CH₃ | 30 - 40 | Positive | Methyl group on nitrogen. |
| C2-CH₃ | 15 - 25 | Positive | Aliphatic methyl group. |
Connectivity and Spatial Relationships: 2D NMR
To definitively connect the protons and carbons and establish the final structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is crucial for identifying connected spin systems.
Expected Correlations:
-
A cross-peak between the C2-H proton and the C2-CH₃ protons.
-
Cross-peaks between the C2-H proton and the two C3-H₂ protons.
-
Cross-peaks between the aromatic protons, revealing their ortho and meta relationships.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded protons and carbons (¹JCH). This allows for the unambiguous assignment of each proton to its attached carbon.
Expected Correlations:
-
A cross-peak connecting the C2-H signal to the C2 carbon signal.
-
A cross-peak connecting the C3-H₂ signals to the C3 carbon signal.
-
Cross-peaks for each aromatic proton to its corresponding aromatic carbon.
-
Cross-peaks for the N-CH₃ and C2-CH₃ protons to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is vital for establishing long-range connectivity (typically 2-4 bonds) between protons and carbons. This is how the different spin systems are pieced together.
Key Expected HMBC Correlations:
-
Aldehyde H to Aromatic C's: The aldehyde proton should show correlations to the quaternary carbon of the aldehyde group (²J), and to the ortho aromatic carbon(s) (³J).
-
N-CH₃ to C2 and Aromatic C: The N-methyl protons will show a correlation to the C2 carbon and the quaternary aromatic carbon adjacent to the nitrogen.
-
C3-H₂ to Aromatic C's: The methylene protons at C3 will show correlations to C2 and to the quaternary aromatic carbon, confirming the fusion of the five-membered ring to the benzene ring.
Confirmation by Mass Spectrometry Fragmentation
Mass spectrometry, particularly with electron ionization (EI), provides structural information through characteristic fragmentation patterns.[10][11]
Experimental Protocol: GC-MS (EI)
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Analysis: The sample is vaporized and ionized at 70 eV, causing fragmentation.
Expected Fragmentation Pattern: The molecular ion (M⁺) peak should be observed at m/z 175. A common fragmentation pathway for indolines involves the loss of groups attached to the nitrogen and the adjacent carbon.
-
Loss of a methyl group: A significant fragment at m/z 160 ([M-15]⁺) corresponding to the loss of the C2-methyl radical is expected. This is a characteristic alpha-cleavage.
-
Loss of CHO: A fragment at m/z 146 ([M-29]⁺) from the loss of the formyl radical.
-
Indole-like fragments: Further fragmentation can lead to characteristic indole fragments around m/z 130 and 132.[12][13]
Comparing this fragmentation pattern to known indole derivatives and similar structures like 1-Methylindoline-5-carbaldehyde (which shows fragments at m/z 161, 160, 132) would provide strong corroborating evidence for the proposed structure.[14]
Visualization of the Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, integrating data from multiple analytical techniques to arrive at a conclusive structure.
Caption: Workflow for the structure elucidation of this compound.
The following diagram illustrates the key long-range correlations expected in the HMBC spectrum that are critical for assembling the final structure.
Caption: Key expected HMBC correlations for structural assembly.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. By combining high-resolution mass spectrometry, infrared and UV-Vis spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, every aspect of the molecular structure can be confidently determined. The workflow presented in this guide ensures not only the accuracy of the final assignment but also provides a self-validating framework where data from each technique corroborates the others. This rigorous methodology is indispensable for the characterization of novel compounds in pharmaceutical and chemical research.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1-Methylindoline-5-carbaldehyde | C10H11NO. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 17, 2026, from [Link]
-
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
IR: aldehydes. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 17, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. Retrieved January 17, 2026, from [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved January 17, 2026, from [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. (2022). YouTube. Retrieved January 17, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchdata.edu.au [researchdata.edu.au]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. bbhegdecollege.com [bbhegdecollege.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. 1-Methylindoline-5-carbaldehyde | C10H11NO | CID 595181 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,2-Dimethylindoline-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of 1,2-Dimethylindoline-5-carbaldehyde (CAS No. 887690-37-1), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indoline scaffold is a foundational structure in numerous natural products and pharmacologically active molecules, and the introduction of a carbaldehyde moiety at the 5-position offers a versatile handle for further chemical elaboration.[1] This document delineates the core physical properties, spectroscopic characteristics, and chemical behavior of the title compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for synthetic planning, analytical characterization, and downstream applications. The guide synthesizes theoretical knowledge with practical, field-proven insights into its synthesis, purification, and handling.
Introduction: The Significance of Substituted Indolines
The indoline core, a saturated analog of indole, is a privileged scaffold in drug discovery, appearing in a wide array of bioactive compounds that exhibit diverse therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this heterocyclic system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1]
The subject of this guide, this compound, possesses three key structural features that dictate its chemical personality:
-
The Indoline Ring: A rigid bicyclic system that provides a defined three-dimensional orientation for its substituents.
-
N-1 and C-2 Methylation: The methyl groups at the nitrogen and the C-2 position influence the molecule's lipophilicity and steric profile, potentially impacting its binding affinity and metabolic stability.
-
C-5 Carbaldehyde Group: This aldehyde functionality is of paramount importance. It serves as a highly reactive electrophilic site, enabling a vast portfolio of chemical transformations such as nucleophilic additions, condensations, and oxidations.[1][3] This makes the compound a valuable intermediate for building more complex molecular architectures.
This guide provides the foundational data necessary to expertly handle, characterize, and utilize this versatile building block.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of fundamental physical properties are prerequisites for any laboratory work. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 887690-37-1 | [1] |
| IUPAC Name | 1,2-dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Canonical SMILES | CC1C(C2=CC(=C(C=C2)C=O)N1)C | N/A |
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, these must be determined empirically. Based on analogous structures, the compound is expected to be a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow or brown.[4][5] Solubility is predicted to be poor in water but good in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral signatures, providing a self-validating system for identity confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is the most informative tool for confirming the substitution pattern. Key expected resonances include:
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm. Its significant deshielding is due to the anisotropic effect of the carbonyl double bond.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern should give rise to a characteristic set of doublets and doublets of doublets.
-
N-Methyl Protons (-NCH₃): A singlet around δ 2.7-3.0 ppm.
-
C2-Methyl Protons (-CHCH₃): A doublet, coupled to the C2 proton, likely in the δ 1.2-1.5 ppm region.
-
C2 and C3 Protons: The aliphatic protons on the five-membered ring will present as complex multiplets in the upfield region, with their exact shifts and couplings dependent on the ring pucker and stereochemistry.
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data and confirms the carbon framework.
-
Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-160 ppm.
-
Aliphatic Carbons: Signals for the N-CH₃, C2-CH₃, C2, and C3 carbons will appear in the upfield region (δ 20-70 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a definitive peak for the carbaldehyde group.
-
C-H Stretch (Aldehyde): Two weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1180-1360 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₃NO), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 176.1075, confirming the elemental composition.
Caption: Workflow for Spectroscopic Characterization.
Representative Synthesis and Purification Protocol
While multiple synthetic routes can be envisioned, a common and effective strategy for introducing a carbaldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This protocol outlines a representative procedure starting from 1,2-dimethylindoline.
Causality: The Vilsmeier-Haack reaction is chosen because the indoline nitrogen activates the benzene ring towards electrophilic substitution, particularly at the para-position (C5). The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile suitable for this formylation.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in an anhydrous solvent like chloroform to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 5°C. Stir for 30-60 minutes at 0°C to allow for the formation of the electrophilic Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 1,2-dimethylindoline (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 60-70°C) for several hours (typically 4-16h), monitoring progress by TLC.[6]
-
Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
The crude product is typically purified by silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a purified solid.
Caption: General Synthesis and Purification Workflow.
Handling, Storage, and Safety
As a research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general precautions for analogous aromatic aldehydes and amine derivatives apply.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield conforming to EN166 (EU) or OSHA standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]
-
Health Hazards: This compound is expected to cause skin and eye irritation.[7][10] Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended, as related compounds can be sensitive to air and light.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in organic synthesis and drug discovery. Its physical characteristics are consistent with a substituted aromatic aldehyde, and its structure can be unequivocally confirmed through a standard suite of spectroscopic methods. The presence of the reactive aldehyde group on the stable indoline core provides a reliable platform for the development of more complex and potentially bioactive molecules. This guide serves as a foundational resource, providing the essential technical data and procedural insights required for the effective and safe utilization of this compound in a research setting.
References
-
1-Methylindoline-5-carbaldehyde | C10H11NO | CID 595181. PubChem - NIH. [Link]
-
Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem - NIH. [Link]
-
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. PubChem. [Link]
-
UN1990 Benzaldehyde Analytical Grade. [Link]
-
Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5,7-Dimethyl-1H-indole-3-carbaldehyde | 54102-44-2 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Quinoline-5-carboxaldehyde, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. labbox.es [labbox.es]
The "Magic Methyl" Effect: A Technical Guide to the Steric and Electronic Influence of Methyl Groups in the Indoline Scaffold
For Immediate Release
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the design of novel bioactive compounds and functional materials.[1][2] The strategic placement of methyl groups on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties, reactivity, and biological activity. This in-depth technical guide explores the nuanced steric and electronic effects of methyl groups in the indoline core, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing these effects, their impact on molecular conformation and reactivity, and the experimental and computational methodologies used for their characterization.
Introduction: The Indoline Scaffold - A Foundation for Innovation
Indoline, or 2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[3] This structural motif is a cornerstone in the development of a vast array of pharmaceuticals and functional materials.[1][2] Its unique electronic and conformational properties make it an ideal starting point for chemical modification. The introduction of substituents, particularly the seemingly simple methyl group, can lead to significant and often non-intuitive changes in a molecule's behavior. This phenomenon, often referred to as the "magic methyl" effect in drug discovery, underscores the importance of understanding the intricate interplay of steric and electronic factors.[4][5][6]
The Dichotomy of Methyl Group Effects: A Deeper Dive
The influence of a methyl group on the indoline scaffold is twofold, stemming from its inherent electronic and steric characteristics. These effects are not mutually exclusive and often operate in concert to dictate the overall properties of the substituted molecule.
Electronic Effects: Beyond Simple Induction
A methyl group is traditionally considered an electron-donating group. This electron-donating nature arises from two primary phenomena: the inductive effect and hyperconjugation.[7][8]
-
Inductive Effect (+I): This effect involves the polarization of σ-bonds. The methyl group, being less electronegative than the sp²-hybridized carbons of the aromatic ring, can donate electron density through the sigma bond framework.[7] However, recent computational studies have sparked debate, suggesting that alkyl groups might be inductively electron-withdrawing relative to hydrogen, although this effect is generally considered small compared to hyperconjugation.[9][10]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.[8][11] In the context of the indoline ring, hyperconjugation from a methyl group attached to the aromatic ring can increase the electron density of the π-system, thereby influencing its reactivity towards electrophiles.[8] This effect is particularly significant in stabilizing carbocation intermediates formed during electrophilic aromatic substitution reactions.[9]
The net electronic effect of a methyl group is a combination of these factors. In benzene derivatives, hyperconjugation often enhances the inductive effect, leading to an overall electron-donating character.[8] This increased electron density makes the aromatic ring more susceptible to electrophilic attack.
Steric Effects: The Influence of Size and Shape
The steric effect, or steric hindrance, refers to the influence of the spatial arrangement of atoms on the rate and outcome of a chemical reaction.[12] The methyl group, while relatively small, can exert significant steric hindrance, particularly when positioned near a reactive center or a bulky substituent.
This steric bulk can:
-
Direct Reaction Regioselectivity: In electrophilic aromatic substitution reactions on a substituted indoline, a methyl group can sterically hinder attack at the ortho positions, favoring substitution at the less hindered para position.[13][14] For example, the nitration of toluene yields a higher proportion of the para-nitro product compared to the ortho-nitro product, a trend that is even more pronounced with the bulkier tert-butyl group.[13]
-
Influence Molecular Conformation: The presence of a methyl group can restrict the rotation around single bonds and influence the overall three-dimensional shape of the indoline molecule. This can be critical for its interaction with biological targets such as enzymes and receptors, where a specific conformation is often required for optimal binding.
-
Alter Reaction Pathways: In some cases, severe steric hindrance can completely alter the expected course of a reaction, leading to the formation of unexpected products.[12]
Positional Isomerism: The Criticality of "Where"
The impact of a methyl group is highly dependent on its position on the indoline scaffold. Methylation can occur on the benzene ring, the pyrroline ring, or the nitrogen atom, with each position leading to distinct consequences.
Methylation on the Benzene Ring (Positions 4, 5, 6, and 7)
Substitution on the aromatic portion of the indoline molecule primarily influences its electronic properties and reactivity in electrophilic aromatic substitution reactions.
-
Electronic Effects: A methyl group at any of these positions will generally activate the ring towards electrophilic attack due to its electron-donating nature. The increased electron density is most pronounced at the ortho and para positions relative to the methyl group.
-
Steric Effects: A methyl group at position 4 or 7 will sterically hinder reactions at the adjacent positions (5 and 6 respectively). Similarly, a methyl group at position 5 or 6 can influence the accessibility of neighboring sites.
Methylation on the Pyrroline Ring (Positions 2 and 3)
Methylation on the saturated five-membered ring has a more pronounced effect on the molecule's conformation and can influence reactions involving the nitrogen atom or the adjacent chiral centers.
-
Conformational Changes: The five-membered ring of indoline is not planar.[15] The introduction of a methyl group can favor specific puckered conformations, which can have a significant impact on the molecule's overall shape and its ability to interact with other molecules.
-
Reactivity: A methyl group at the C2 or C3 position can influence the stereochemical outcome of reactions at these centers. For instance, in the synthesis of certain indole derivatives, the presence of a methyl group can direct the approach of a reagent from a specific face of the molecule.[16]
N-Methylation (Position 1)
Methylation of the nitrogen atom directly impacts the properties of the amine functionality and can have profound effects on the molecule's basicity, nucleophilicity, and biological activity.
-
Electronic Effects: The N-methyl group can influence the electron density on the nitrogen atom and, by extension, the aromatic ring.
-
Biological Activity: In many biologically active indole and indoline derivatives, N-methylation is a key modification.[17] It can alter the molecule's ability to form hydrogen bonds, which is often crucial for receptor binding. N-substituted indole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[17]
Impact on Chemical Reactivity and Synthesis
The steric and electronic effects of methyl groups play a crucial role in the synthesis and subsequent reactions of indoline derivatives.
Electrophilic Aromatic Substitution
As discussed, methyl groups on the benzene ring are activating and ortho-, para-directing for electrophilic aromatic substitution.[13] However, the final product distribution is a delicate balance between electronic activation and steric hindrance.
Synthesis of Methylated Indolines
The synthesis of specifically methylated indolines often requires carefully chosen synthetic strategies. For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be adapted to produce methylated derivatives by using appropriately substituted phenylhydrazines and ketones.[18] Other methods, such as palladium-catalyzed intramolecular amination, provide routes to various substituted indolines.[19] N-methylation can often be achieved using reagents like dimethyl carbonate.[20][21]
Probing the Effects: Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a comprehensive understanding of the steric and electronic effects of methyl groups.
Experimental Techniques
-
X-ray Crystallography: Provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and overall conformation.[22][23] This data is invaluable for visualizing steric interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating molecular structure in solution. Chemical shifts are highly sensitive to the electronic environment of a nucleus, providing insights into electron density distribution.[23] NOE (Nuclear Overhauser Effect) experiments can reveal through-space proximity of atoms, offering information about conformation.
-
Spectroscopic Methods (UV-Vis, IR): These techniques can probe the electronic transitions and vibrational modes of the molecule, which are influenced by substituent effects.[24]
Computational Chemistry
-
Density Functional Theory (DFT) and Ab Initio Calculations: These methods can be used to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and reaction energies.[15][25] They are particularly useful for dissecting the contributions of inductive and hyperconjugative effects and for predicting the outcomes of reactions.[12]
Case Studies in Drug Discovery and Materials Science
The strategic methylation of the indoline scaffold has led to the development of numerous successful drugs and advanced materials.
-
Anticancer Agents: Many indoline-based kinase inhibitors utilize methyl groups to enhance potency and selectivity.[26] For example, the substitution pattern on the indoline ring can influence the molecule's ability to fit into the ATP-binding pocket of a specific kinase.
-
Antimicrobial Agents: Methylated indoline derivatives have shown promising activity against various bacterial and fungal strains.[17][27]
-
Antioxidant and Anti-inflammatory Agents: The introduction of methyl groups can modulate the antioxidant and anti-inflammatory properties of indoline derivatives.[27]
Conclusion: A Call for Rational Design
The steric and electronic effects of methyl groups in the indoline scaffold are a testament to the profound impact that subtle structural modifications can have on molecular properties and function. A thorough understanding of these effects, gained through a synergistic combination of experimental and computational approaches, is paramount for the rational design of new pharmaceuticals and materials. By moving beyond a simplistic view of the methyl group as a mere "space-filler," researchers can unlock its full potential to fine-tune the properties of indoline-based molecules and accelerate the pace of innovation in drug discovery and materials science.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of Indoline using Dimethyl Carbonate
Objective: To synthesize 1-methylindoline from indoline.
Materials:
-
Indoline
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (t-BME)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide.
-
Add dimethyl carbonate (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 130 °C) with stirring.[20][21]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 14 hours.[20]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to quench any unreacted base and dissolve inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether.
-
Wash the organic layer with deionized water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 1-methylindoline.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Self-Validation:
-
The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the N-methyl group are indicative of a successful reaction.
Data Presentation
Table 1: Comparison of Electronic Effects of a Methyl Group
| Effect | Mechanism | Nature |
| Inductive Effect (+I) | Polarization of σ-bonds | Electron-donating |
| Hyperconjugation | Delocalization of C-H σ-bond electrons into adjacent π-orbitals | Electron-donating |
Visualizations
Caption: Workflow for the synthesis and analysis of N-methylated indoline.
References
- National Conference on Undergraduate Research (NCUR). Why Do Methyl Groups Attached to C+ Stabilize Carbocations? Contributions by Inductive Effects, Hyperconjugation, and Internal Solvation.
- RSC Publishing. Indoline: a versatile probe of specific and non-specific solvation forces.
- ACS Publications. Ab Initio and Density Functional Study of the Electronic Transitions of Indoline and Indoline-2-Carboxylic Acid.
- ECHEMI. Does hyperconjugation and induction always have the same effect?.
- ACS Publications. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents | Journal of Medicinal Chemistry.
- RSC Publishing. Alkyl groups in organic molecules are NOT inductively electron-releasing.
- satyapsingh. INDUCTIVE EFFECT | POSITIVE | NEGATIVE | EXPLANATION | ILLUSTRATIONS | ADICHEMISTRY.
- ResearchGate. Possible mechanism for synthesis of N-methylated indoles..
- AIP Publishing. Electron attachment to indole and related molecules.
- Chemistry World. Time to stop mentioning alkyl group inductive effects | Research.
- PubMed. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents.
- Wikipedia. Electrophilic aromatic substitution.
- Organic Chemistry Portal. Synthesis of indolines.
- Google Patents. CA2405937C - Methylation of indole compounds using dimethyl carbonate.
- MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.
- Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
- Influence of Substituents on the Through-Space Shielding of Aromatic Rings.
- Chemical Communications (RSC Publishing). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles.
- Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects.
- PubMed Central. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
- ResearchGate. Electron attachment to indole and related molecules.
- ResearchGate. Synthesis and Biological Screening for Cytotoxic Activity of N- substituted Indolines and Morpholines | Request PDF.
- NIH. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC.
- MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh_f24oJzAnwuL7WPoGyPxd--ptYyZODSDJIOvpbtbNEKCCHvlLf56Hcd7EkQKKwHwd0x5rfuCfX2BY4SYV7cWIzvyJbT_ps4wdYnkrOLgWlU-35mH_2GTkodgAccKFAzvbMHfECGnG9dQCA==
- Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.
- MDPI. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers.
- ResearchGate. A Computational Study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate: Quantum Chemical Descriptors, FMO and NBO Analysis.
- ACS Publications. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch | The Journal of Organic Chemistry.
- ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF.
- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- NIH. Development and Application of Indolines in Pharmaceuticals - PMC.
- Wikipedia. Indole.
- ResearchGate. Indole and indoline scaffolds in drug discovery.
- NIH. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC.
- MDPI. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.
- PubMed. X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase.
- PubMed. Methyl-containing pharmaceuticals: Methylation in drug design.
- ResearchGate. (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies.
- PubMed. [Application of methyl in drug design].
- PubMed Central. The Relation Between Position and Chemical Composition of Bis‐Indole Substituents Determines Their Interactions with G‐Quadruplex DNA.
- ResearchGate. X-ray and NMR Crystallography in an Enzyme Active Site: The Indoline Quinonoid Intermediate in Tryptophan Synthase.
- ResearchGate. Clay Catalyzed Reactions of Indole and its Methyl Derivatives with α, β-unsaturated Carbonyl Compounds.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Council on Undergraduate Research (CUR) - Why Do Methyl Groups Attached to C+ Stabilize Carbocations? Contributions by Inductive Effects, Hyperconjugation, and Internal Solvation [ncur.secure-platform.com]
- 8. echemi.com [echemi.com]
- 9. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01572J [pubs.rsc.org]
- 10. Time to stop mentioning alkyl group inductive effects | Research | Chemistry World [chemistryworld.com]
- 11. satyapsingh.wordpress.com [satyapsingh.wordpress.com]
- 12. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05904J [pubs.rsc.org]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indoline synthesis [organic-chemistry.org]
- 20. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 21. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 22. Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1′-cyclopentane-2′,3′′-indolin]-3′-ene-5′-carboximidate with an unknown solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indoline: a versatile probe of specific and non-specific solvation forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
The Indoline Alkaloids: A Legacy of Discovery and Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline alkaloid family represents a cornerstone in the history of natural product chemistry and pharmacology. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will journey from the initial encounters with their potent biological effects in traditional medicine to the landmark achievements in their isolation, structural elucidation, and total synthesis. This guide will not only chronicle the historical milestones but also delve into the scientific reasoning and experimental designs that propelled this field forward. Through detailed protocols, mechanistic insights, and visual representations, we aim to provide a valuable resource for researchers and scientists, fostering a deeper understanding of the enduring legacy of indoline alkaloids in drug discovery and development.
Part 1: The Dawn of Discovery - From Ordeal Beans to Potent Poisons
The story of indoline alkaloids begins not in a laboratory, but in the cultural practices and toxicological observations of indigenous peoples. The potent physiological effects of certain plants, now known to contain these complex molecules, were recognized and utilized long before their chemical structures were understood.
Physostigmine: The Ordeal Bean of Calabar
The discovery of physostigmine is intrinsically linked to the Calabar bean (Physostigma venenosum), a legume native to West Africa. The people of Old Calabar, in what is now Nigeria, used the beans in "ordeal by poison" ceremonies to determine a person's guilt or innocence.[1] This notorious practice brought the bean to the attention of Western explorers and scientists in the mid-19th century.
In 1864, the active principle, an alkaloid initially named "eserine," was isolated.[1][2] Early investigations revealed its profound effects on the autonomic nervous system, particularly its ability to constrict the pupil of the eye (miosis). This property led to its introduction into ophthalmology for the treatment of glaucoma.[1][3] The isolation of physostigmine marked a pivotal moment, providing a pure compound for systematic pharmacological study and paving the way for understanding the chemical basis of neurotransmission.[3]
Strychnine: The Poisonous Seed of Strychnos nux-vomica
The tale of strychnine begins with the seeds of the Strychnos nux-vomica tree, a plant native to India and Southeast Asia. The extreme bitterness and toxicity of these seeds were well-known for centuries. In 1818, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the crystalline alkaloid responsible for these effects and named it strychnine.[4]
The isolation of strychnine was a landmark achievement in the nascent field of alkaloid chemistry. Its powerful and often fatal physiological effects, characterized by intense muscle convulsions, made it a subject of intense scientific curiosity and, notoriously, a poison of choice in fact and fiction.[5][6] The quest to understand the intricate structure of this molecule would challenge chemists for over a century.[4]
Part 2: Unraveling Complexity - The Era of Structural Elucidation
The determination of the chemical structures of physostigmine and strychnine was a monumental undertaking that pushed the boundaries of analytical techniques and chemical theory in the early 20th century.
The Structure of Physostigmine: A Pyrroloindole Core
The structural elucidation of physostigmine, a relatively simpler molecule compared to strychnine, was completed in 1925 by Edgar Stedman and George Barger.[1] Through a series of painstaking chemical degradation studies, they deduced its fundamental framework: a pyrroloindole core with a carbamate functional group.[7] This discovery was significant as it revealed a novel heterocyclic system and provided a chemical basis for its biological activity.
The Herculean Task of Strychnine's Structure
The determination of strychnine's structure is a saga in the history of organic chemistry. For over 140 years after its isolation, its complex, heptacyclic structure defied elucidation.[4] The puzzle attracted the finest chemical minds of the era, including Sir Robert Robinson and Hermann Leuchs, who collectively published hundreds of papers on the topic.[4]
The breakthrough finally came in 1946 when Sir Robert Robinson, through a masterful combination of chemical degradation, deductive reasoning, and brilliant intuition, proposed the correct two-dimensional structure.[4][6] This was later confirmed by X-ray crystallography, which also established its absolute stereochemistry.[4] Robinson's work on alkaloids, with the strychnine structure as a crowning achievement, earned him the Nobel Prize in Chemistry in 1947.[4]
Part 3: The Art of Creation - Landmark Total Syntheses
The total synthesis of complex natural products is the ultimate validation of their proposed structures and a powerful demonstration of the capabilities of organic chemistry. The syntheses of physostigmine and strychnine are celebrated as masterpieces of chemical artistry and ingenuity.
Percy Lavon Julian's Triumph: The First Total Synthesis of Physostigmine (1935)
In 1935, the American chemist Percy Lavon Julian and his colleague Josef Pikl achieved the first total synthesis of physostigmine.[8][9] This was a landmark achievement, not only for its chemical elegance but also because it was accomplished by an African American scientist in an era of significant racial barriers.[1]
Julian's synthesis was a multi-step process that began with commercially available starting materials and culminated in the construction of the key intermediate, (L)-eseroline.[8] The final step involved the introduction of the carbamate group to yield physostigmine.[8] This synthesis was a testament to Julian's exceptional skill as a synthetic chemist and solidified his place in the annals of organic chemistry.
The following is a conceptual representation of a key cyclization step in Julian's synthesis, illustrating the formation of the tricyclic core. Modern reagents and conditions may differ significantly.
-
Starting Material: A suitably substituted indole derivative.
-
Reaction: Intramolecular cyclization to form the pyrrolidine ring fused to the indoline core.
-
Reagents and Conditions (Illustrative): The reaction likely involved the formation of a reactive intermediate, such as an iminium ion, followed by an intramolecular nucleophilic attack from the indole ring. This could have been promoted by acid catalysis.
-
Work-up and Purification: Neutralization, extraction, and crystallization to isolate the desired tricyclic product.
R. B. Woodward's Magnum Opus: The Total Synthesis of Strychnine (1954)
The total synthesis of strychnine, a molecule of breathtaking complexity for its time, was a challenge that captivated the world of organic chemistry. In 1954, Robert Burns Woodward and his research group announced their successful synthesis, a monumental achievement that is considered a classic in the field.[4][10]
Woodward's synthesis was a masterclass in strategic planning and chemical innovation. It involved a lengthy and intricate sequence of reactions that meticulously constructed the seven-ring system with the correct stereochemistry at its six chiral centers.[11] The synthesis was not only a confirmation of Robinson's proposed structure but also a powerful demonstration of the predictive power of organic chemical theory. Woodward was awarded the Nobel Prize in Chemistry in 1965 for his outstanding achievements in the art of organic synthesis, with the strychnine synthesis being a prominent example.[5]
The following provides a conceptual overview of a crucial bond-forming reaction in Woodward's synthesis. The actual protocol is highly detailed and complex.
-
Key Transformation: The construction of the intricate cage-like structure of strychnine involved a series of carefully orchestrated cyclization reactions.
-
Illustrative Step: A key step involved an intramolecular Michael addition to form one of the six-membered rings.
-
Reagents and Conditions (Conceptual): This would have required the generation of a specific enolate or enamine intermediate which would then attack an α,β-unsaturated carbonyl system within the same molecule. The reaction conditions would have been carefully controlled to ensure the desired stereochemical outcome.
-
Significance: Each step in Woodward's synthesis was a testament to his deep understanding of reaction mechanisms and stereochemistry.
Part 4: Nature's Blueprint - The Biosynthesis of Indoline Alkaloids
The intricate structures of indoline alkaloids are assembled in nature through elegant and efficient biosynthetic pathways. Understanding these pathways provides insights into the evolution of chemical diversity and offers opportunities for biocatalysis and metabolic engineering.
The Biosynthesis of Physostigmine: An Unusual Cascade
The biosynthesis of physostigmine has been elucidated and involves a fascinating and unexpected series of enzymatic reactions.[12][13] The pathway begins with the amino acid tryptophan and proceeds through a series of modifications, including methylation and carbamoylation.[14] A key feature of this pathway is an unusual acetylation-dependent reaction cascade that is crucial for the formation of the characteristic pyrroloindole skeleton.[13]
Diagram: Simplified Biosynthetic Pathway of Physostigmine
Caption: Physostigmine inhibits acetylcholinesterase, increasing acetylcholine levels.
Strychnine: A Tool for Probing the Glycine Receptor
Strychnine's extreme toxicity is a result of its potent and specific antagonism of the glycine receptor, an inhibitory neurotransmitter receptor found predominantly in the spinal cord and brainstem. [5][15]Glycine acts as an inhibitory neurotransmitter by opening chloride channels, which hyperpolarizes the neuronal membrane and makes it less likely to fire an action potential. [5] Strychnine blocks the action of glycine, leading to a loss of this inhibition. [16]The result is uncontrolled and exaggerated reflex responses to sensory stimuli, manifesting as the characteristic violent muscle spasms and convulsions of strychnine poisoning. [17]While it has no therapeutic applications due to its toxicity, strychnine has been an invaluable pharmacological tool for studying the glycine receptor and the role of inhibitory neurotransmission in the central nervous system. [18]
Conclusion
The journey of indoline alkaloids, from their origins in ethnobotany to their synthesis in the laboratory, is a compelling narrative of scientific discovery. The intellectual and experimental challenges overcome in their isolation, structural elucidation, and synthesis have left an indelible mark on the field of organic chemistry. Furthermore, their profound pharmacological activities have not only provided valuable tools for understanding fundamental biological processes but have also led to the development of important therapeutic agents. The rich history of indoline alkaloids continues to inspire new generations of scientists in the ongoing quest for novel medicines from nature.
References
-
Strychnine total synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Tryliska, J. (2020). Physostigmine: Short history and its impact on anaesthesiology of present days. Anaesthesiology Intensive Therapy, 52(2), 154-158.
- Liu, J., Ng, T., Rui, Z., Ad, O., & Zhang, W. (2014). Characterization of the biosynthetic pathway of physostigmine.
- Liu, J., Ng, T., Rui, Z., Ad, O., & Zhang, W. (2014). Unusual acetylation-dependent reaction cascade in the biosynthesis of the pyrroloindole drug physostigmine.
- Liu, J. (2016).
- Woodward, R. B., Cava, M. P., Ollis, W. D., Hunger, A., Daeniker, H. U., & Schenker, K. (1954). The total synthesis of strychnine. Journal of the American Chemical Society, 76(18), 4749-4751.
- A Technical Guide to the Historical Context of Physostigmine in Neuroscience Research. (2025). BenchChem.
- Scheindlin, S. (2004). Episodes in the story of physostigmine. Molecular Interventions, 4(4), 228-234.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Rygnestad, T. (1992). [Development of physostigmine from a poisonous plant to an antidote. One of the most important drugs in the development of modern medicine?]. Tidsskrift for den Norske laegeforening : tidsskrift for praktisk medicin, ny raekke, 112(10), 1300-1303.
- Sastry, B. V. R. (1973). The total synthesis of strychnine. Journal of Scientific & Industrial Research, 32(3), 118-124.
-
Physostigmine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Strychnine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Strychnine: Structure, Properties, Uses & FAQs Explained. (n.d.). Vedantu. Retrieved January 16, 2026, from [Link]
-
Lecture 27: Total synthesis of Strychnine (Woodward). (2022, August 29). YouTube. Retrieved from [Link]
- Robinson, B. (1969). l-Physostigmine (Eserine). In The Alkaloids: Chemistry and Physiology (Vol. 10, pp. 383-429). Academic Press.
- Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. V. The Complete Synthesis of Physostigmine (Eserine). Journal of the American Chemical Society, 57(4), 755-757.
-
Chemical structure of physostigmine PHYSOSTIGMINE SYNTHESIS... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Salah, A. (2016, November 7). Physostigmine Biosynthesis. Prezi. Retrieved from [Link]
-
Strychnine - Molecule of the Month October 2009. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]
-
Strychnine, one of the world's most bitter and toxic substances... (n.d.). Australian National Botanic Gardens. Retrieved January 16, 2026, from [Link]
- Otten, E. J. (2023). Strychnine Toxicity. In StatPearls.
-
Glycine receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
- Structure-activity relationship (SAR) of Physostigmine. (2023, May 26). Medicinal Chemistry Lectures Notes.
- Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. V. The Complete Synthesis of Physostigmine (Eserine). Journal of the American Chemical Society, 57(4), 755-757.
- Makarovsky, I., Markel, G., Hoffman, A., & Schein, O. (2008). Strychnine - A killer from the past.
- O'Connor, V., & Akerman, S. (1990). Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord. Journal of neurochemistry, 54(4), 1324-1331.
Sources
- 1. triggered.edina.clockss.org [triggered.edina.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 5. Strychnine - Wikipedia [en.wikipedia.org]
- 6. mq.edu.au [mq.edu.au]
- 7. Structure-activity relationship (SAR) of Physostigmine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 8. Physostigmine - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Unusual acetylation-dependent reaction cascade in the biosynthesis of the pyrroloindole drug physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prezi.com [prezi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2-Dimethylindoline-5-carbaldehyde
Introduction
1,2-Dimethylindoline-5-carbaldehyde is a substituted indoline derivative of significant interest to researchers in medicinal chemistry and drug development. The indoline scaffold is a core structural motif in numerous biologically active compounds, and the presence of a carbaldehyde group at the 5-position offers a versatile handle for further chemical modifications.[1] This aldehyde functionality allows for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems, making it a valuable intermediate for the synthesis of compound libraries for drug discovery. This document provides a detailed, step-by-step guide to a proposed synthetic route for this compound, based on established and reliable organic transformations.
Synthetic Strategy Overview
The proposed three-step synthesis is as follows:
-
Step 1: Fischer Indole Synthesis of 1,2-Dimethylindole.
-
Step 2: Reduction of 1,2-Dimethylindole to 1,2-Dimethylindoline.
-
Step 3: Vilsmeier-Haack Formylation of 1,2-Dimethylindoline to yield this compound.
Figure 1: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 1,2-Dimethylindole
The Fischer indole synthesis is a classic and highly effective method for the preparation of indoles.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.
Protocol 1: Fischer Indole Synthesis of 1,2-Dimethylindole
Materials:
-
N-Methylphenylhydrazine
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylphenylhydrazine (1.0 eq) in a minimal amount of ethanol.
-
Add acetone (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the corresponding hydrazone.
-
Slowly add glacial acetic acid (5-10 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,2-dimethylindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: This procedure should yield 1,2-dimethylindole as a pale yellow oil or low-melting solid.
Part 2: Reduction of 1,2-Dimethylindole to 1,2-Dimethylindoline
The reduction of the pyrrole ring of the indole nucleus to an indoline can be achieved using various reducing agents. A well-established method involves the use of zinc dust in a strong acid.[3]
Protocol 2: Reduction of 1,2-Dimethylindole
Materials:
-
1,2-Dimethylindole
-
Zinc Dust
-
85% Phosphoric Acid
-
Sodium Hydroxide (10 M solution)
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, add 1,2-dimethylindole (1.0 eq) and 85% phosphoric acid (10-15 eq by volume).
-
While stirring vigorously, add zinc dust (3.0-4.0 eq) portion-wise to the mixture. The addition is exothermic, and the reaction temperature should be monitored.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to a pH > 10 by the slow addition of a 10 M sodium hydroxide solution. Ensure the mixture is kept cool in an ice bath during neutralization.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude 1,2-dimethylindoline.
-
The product can be further purified by vacuum distillation if necessary.
Expected Outcome: This reduction should yield 1,2-dimethylindoline as a colorless to pale yellow oil.
Part 3: Vilsmeier-Haack Formylation of 1,2-Dimethylindoline
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For indolines, electrophilic substitution is directed to the positions ortho and para to the nitrogen atom. The 5-position (para) is generally favored due to reduced steric hindrance compared to the 7-position (ortho).
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.
Protocol 3: Synthesis of this compound
Materials:
-
1,2-Dimethylindoline
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (5.0 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. After the addition, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,2-dimethylindoline (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice and a saturated sodium bicarbonate solution.
-
Stir the mixture until the hydrolysis is complete and the solution is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Expected Outcome: The Vilsmeier-Haack formylation is expected to yield the 5-formyl derivative as the major product. The product should be a solid or a viscous oil.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Fischer Indole Synthesis | N-Methylphenylhydrazine, Acetone, Acetic Acid | Reflux | 2-4 | 70-85 |
| 2 | Indole Reduction | 1,2-Dimethylindole, Zn, H₃PO₄ | 80-90 | 3-5 | 60-75 |
| 3 | Vilsmeier-Haack Formylation | 1,2-Dimethylindoline, POCl₃, DMF | 40-50 | 2-4 | 50-65 |
Conclusion
The proposed multi-step synthetic route provides a reliable and adaptable methodology for the laboratory-scale preparation of this compound. By leveraging well-established reactions such as the Fischer indole synthesis, zinc-acid reduction, and Vilsmeier-Haack formylation, this guide offers a comprehensive framework for researchers. The final product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Careful execution of the described protocols and purification techniques is crucial for obtaining the target compound in good yield and purity.
References
-
J. Org. Chem. 2022, 87(22), 15539-15546.
-
ResearchGate.
-
Indian Journal of Chemistry - Section B.
-
BenchChem.
-
Organic Chemistry Portal.
-
Chemistry Steps.
-
Trade Science Inc..
-
Google Patents.
-
Acta Crystallographica Section E.
-
Der Pharma Chemica.
-
Organic Chemistry Portal.
-
BenchChem.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
PrepChem.com.
-
RSC Advances.
Sources
- 1. Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Guide to the Purification of 1,2-Dimethylindoline-5-carbaldehyde
Abstract
1,2-Dimethylindoline-5-carbaldehyde is a functionalized heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The utility of such building blocks is directly dependent on their purity, as contaminants can lead to undesirable side reactions, low yields of the final product, and complications in biological assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust purification strategy for this compound. It covers the identification of potential impurities based on common synthetic routes and details two primary purification methodologies: flash column chromatography and recrystallization. Protocols are supplemented with guidance on method development, purity assessment, and troubleshooting.
Introduction and Pre-Purification Analysis
The indoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a carbaldehyde group provides a versatile handle for a wide array of chemical transformations, including condensations and nucleophilic additions.[1][3] Achieving high purity (>98%) of this compound is therefore a critical step to ensure the integrity of subsequent synthetic steps and biological studies.
Before commencing any purification protocol, a thorough analysis of the crude reaction mixture is essential. This initial assessment provides critical information about the impurity profile and helps in selecting the most appropriate purification strategy.
Recommended Initial Analysis:
-
Thin-Layer Chromatography (TLC): To visualize the number of components, estimate the relative polarity of the target compound versus impurities, and screen for an effective mobile phase for column chromatography.
-
¹H NMR Spectroscopy: To confirm the presence of the desired product and identify major impurities, such as unreacted starting materials or solvent residues.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To obtain a more precise overview of the components in the crude mixture and confirm the molecular weight of the product and byproducts.
Understanding Potential Impurities from Synthesis
The purification strategy must be designed with the potential impurities in mind. A common and effective method for introducing a carbaldehyde group onto an electron-rich aromatic ring like an indoline is the Vilsmeier-Haack reaction .[4][5][6] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.[5]
Based on this synthetic route, the primary impurities are likely to be:
-
Unreacted Starting Material: 1,2-Dimethylindoline.
-
Reaction Byproducts: Hydrolyzed Vilsmeier reagent, and potentially minor isomers if the regioselectivity of the formylation is not perfect.
-
Residual Solvents: High-boiling point solvents such as DMF.
Caption: Likely synthesis pathway and sources of impurities.
Primary Purification Method: Flash Column Chromatography
Flash column chromatography is the most versatile and widely used technique for purifying compounds of moderate polarity like this compound.[4][7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.
Protocol 3.1: Method Development using TLC
The key to successful column chromatography is selecting a solvent system that provides good separation.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a chamber containing a prepared solvent system.
-
Analysis: Visualize the plate under UV light (254 nm). The ideal solvent system will result in the target compound having a Retention Factor (Rf) of 0.25 - 0.35 .
-
Optimization: If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase. If the Rf is too low (spots stay at the baseline), increase the polarity.
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar hydrocarbon impurities. |
| 95:5 to 80:20 Hexane:Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| 70:30 to 50:50 Hexane:Ethyl Acetate | Medium | For more polar compounds. |
| 100% Ethyl Acetate | Medium-High | Eluting polar compounds. |
| 99:1 to 95:5 DCM:Methanol | High | For highly polar compounds. |
| Caption: Recommended solvent systems for TLC screening. |
Protocol 3.2: Flash Column Chromatography Procedure
Caption: Step-by-step workflow for flash column chromatography.
-
Column Preparation: Select an appropriately sized column for the amount of crude material. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a low-boiling solvent (e.g., DCM), adding silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with the low-polarity mobile phase. If a gradient is needed (as determined by complex TLC), gradually increase the proportion of the more polar solvent (e.g., Ethyl Acetate).
-
Fraction Collection: Collect fractions in test tubes. The volume of each fraction should be approximately 10-20% of the column volume.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Alternative/Secondary Method: Recrystallization
Recrystallization is an excellent technique for final purification, especially for removing small amounts of closely-related impurities after chromatography. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Protocol 4.1: Solvent Selection
The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Place a small amount of the material (20-50 mg) in a test tube.
-
Add a small amount of a test solvent (see table below) and observe solubility at room temperature.
-
If insoluble, heat the mixture gently. The ideal solvent will dissolve the compound near its boiling point.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
If no single solvent works, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
| Single Solvents | Solvent Pairs (Miscible) |
| Ethanol | Ethanol / Water |
| Isopropanol | Acetone / Hexane |
| Ethyl Acetate | Toluene / Heptane |
| Toluene | Dichloromethane / Pentane |
| Caption: Suggested solvents and solvent pairs for recrystallization screening. |
Protocol 4.2: Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment and Characterization
After purification, the identity and purity of this compound must be confirmed.
-
TLC: A single spot should be observed.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity.
-
¹H and ¹³C NMR: Confirms the chemical structure and reveals the absence of proton or carbon signals from impurities.
-
HPLC/LC-MS: Provides a quantitative measure of purity (e.g., >98% by peak area).
-
GC-MS: Useful for identifying any volatile impurities.[4]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Chromatography: Poor separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Consider a different stationary phase (e.g., Alumina). |
| Chromatography: Streaking on TLC/column | Compound is too polar or acidic/basic; sample overload. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Use less sample. |
| Recrystallization: Compound "oils out" | Solution is supersaturated; melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly. Try a lower-boiling point solvent. |
| Recrystallization: No crystals form | Solution is not saturated enough; compound is very soluble. | Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod. Add a seed crystal. |
| Persistent Impurity: Impurity co-elutes or co-crystallizes | Impurity has very similar physicochemical properties. | Re-purify using an orthogonal method (e.g., purify by chromatography then recrystallize from a different solvent system). Consider preparative HPLC.[8] |
Conclusion
The purification of this compound is a critical step for its successful use in research and development. A systematic approach, beginning with an analysis of the crude material and an understanding of potential impurities, allows for the rational selection and optimization of a purification strategy. Flash column chromatography offers a robust primary purification method, while recrystallization serves as an excellent technique for final polishing. Rigorous post-purification analysis is mandatory to confirm that the desired purity has been achieved.
References
-
PubChem. 1-Methylindoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Gawli, T., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5463. [Link]
-
PubChem. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade of 4-haloacetoacetic esters and pyridine derivatives. Organic & Biomolecular Chemistry, 19(34), 7463-7467. [Link]
-
Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
-
Li, S. L., et al. (2012). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Acta poloniae pharmaceutica, 69(2), 227–233. [Link]
-
PubChem. Quinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Rosen, G. M., et al. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Chemical-biological interactions, 70(1-2), 167–172. [Link]
-
PubChem. 1,2-Dimethoxyindole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). PDF: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Suzdalev, K. F., et al. (2016). ChemInform Abstract: Synthesis of Imidazo[1,2-a]indoles (V) from 2-Chloroindole-3-carbaldehyde (I). ResearchGate. [Link]
-
Bentham Science. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. [Link]
-
PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 5,7-Dimethyl-1H-indole-3-carbaldehyde | 54102-44-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Knoevenagel Condensation with 1,2-Dimethylindoline-5-carbaldehyde for Novel Compound Synthesis
Introduction: A Strategic Union for Medicinal Chemistry
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, represents a cornerstone of modern organic synthesis.[1][2] It facilitates the creation of α,β-unsaturated systems through the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone.[3][4] This transformation is not merely a synthetic curiosity; it is a powerful tool for constructing molecular scaffolds that are pivotal in the development of fine chemicals, functional materials, and pharmaceuticals.[5][6][7]
Simultaneously, the indoline (dihydroindole) scaffold has emerged as a "privileged structure" in drug discovery.[8] Found in numerous natural products and synthetic molecules, indoline derivatives exhibit a vast spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[8][9] The structural features of the indoline core, such as its non-coplanar bicyclic system and the presence of a hydrogen bond donor/acceptor in the NH group, enhance its drug-like properties.[8]
This guide focuses on the strategic application of the Knoevenagel condensation to 1,2-Dimethylindoline-5-carbaldehyde . The introduction of a carbaldehyde group at the 5-position transforms the indoline core into a versatile electrophilic partner for this reaction.[10] By condensing it with various active methylene compounds, researchers can rapidly generate libraries of novel vinyl-indoline derivatives. These products are of significant interest to drug development professionals, as analogous indole-based Knoevenagel adducts have demonstrated promising potential as anticancer agents and enzyme inhibitors.[11][12][13][14]
Reaction Fundamentals: Mechanism and Component Selection
A deep understanding of the reaction mechanism and the role of each component is critical for optimizing reaction conditions and achieving desired outcomes.
The Core Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration step. The reaction is typically catalyzed by a weak base, which is crucial to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[3][15]
The mechanism involves the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[1][15]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition Intermediate: This attack forms a transient alkoxide intermediate, which is subsequently protonated to yield an aldol-type adduct.[1]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final, thermodynamically stable α,β-unsaturated product.[3][15]
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.
Key Reaction Components
The Aldehyde Substrate: this compound serves as the electrophile. The electron-donating nature of the indoline ring can modulate the reactivity of the aldehyde group. Its stability under various conditions makes it an excellent starting material.
Choosing the Active Methylene Nucleophile: The choice of the active methylene compound is a critical strategic decision as it directly defines the functionality of the resulting product. The "Z" and "Z'" groups must be sufficiently electron-withdrawing to increase the acidity of the methylene protons.[16]
| Active Methylene Compound | Formula | Resulting Product Functionality |
| Malononitrile | CH₂(CN)₂ | Dinitrile; potent precursor for heterocycles |
| Ethyl Cyanoacetate | NCCH₂CO₂Et | Cyanoacrylate; common in adhesives and pharmaceuticals[17] |
| Diethyl Malonate | CH₂(CO₂Et)₂ | Dicarboxylate; allows for further modifications |
| Barbituric Acid | C₄H₄N₂O₃ | Barbiturate derivative; explored for CNS activity |
| Meldrum's Acid | C₆H₈O₄ | Highly acidic; versatile intermediate |
Catalyst Selection: The catalyst choice influences reaction rate, yield, and adherence to green chemistry principles. While classic amine bases are effective, modern catalysis offers milder and more efficient alternatives.[2]
-
Homogeneous Basic Catalysts (e.g., Piperidine, Triethylamine): Widely used and effective, but can be difficult to separate from the reaction mixture.[1]
-
Organocatalysts (e.g., L-Proline): An environmentally benign option that often allows for milder reaction conditions and simpler workups.[12]
-
Lewis Acids (e.g., TiCl₄, ZnCl₂): Can activate the aldehyde carbonyl group, accelerating the reaction, particularly with less reactive ketones.[18][19]
-
Heterogeneous Catalysts (e.g., Metal Oxides, Zeolites): Offer significant advantages in industrial applications due to their ease of separation and recyclability.[2][20]
Experimental Protocols
The following protocols provide detailed methodologies for performing the Knoevenagel condensation with this compound using different catalytic systems.
General Experimental Workflow
The overall process, from setup to analysis, follows a standardized workflow that ensures reproducibility and accurate characterization of the final product.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Classical Base-Catalyzed Condensation using Piperidine
This protocol employs a traditional and robust method using a weak organic base as the catalyst.
-
Rationale: Piperidine is a highly effective and commonly used base for Knoevenagel condensations, reliably promoting the reaction for a wide range of substrates.[3] Ethanol is chosen as a polar protic solvent that solubilizes the reactants and facilitates the reaction.
-
Reagents & Equipment:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol, ~10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
TLC plates (silica gel)
-
-
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Add 10 mL of ethanol and stir the mixture until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the solution using a microsyringe.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared.
-
-
Work-up & Purification:
-
Allow the reaction mixture to cool to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water (15 mL) to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
-
Characterization: The final product, (E)-2-((1,2-dimethylindolin-5-yl)methylene)malononitrile, should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Green Organocatalytic Approach using L-Proline
This protocol utilizes an environmentally friendly amino acid catalyst, often allowing the reaction to proceed under milder, solvent-free conditions.[12]
-
Rationale: L-proline is an inexpensive, non-toxic, and efficient organocatalyst for C-C bond formation.[12] Performing the reaction under solvent-free conditions minimizes waste and aligns with the principles of green chemistry.[21][22]
-
Reagents & Equipment:
-
This compound (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Mortar and pestle or small reaction vial with magnetic stirrer
-
TLC plates (silica gel)
-
-
Step-by-Step Procedure:
-
In a small vial or mortar, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and L-proline (0.1 mmol).
-
Grind the mixture with a pestle or stir vigorously with a magnetic stir bar at room temperature for 30-60 minutes. The mixture may become a thick paste or solid.
-
Monitor the reaction by taking a small sample, dissolving it in dichloromethane, and spotting on a TLC plate.
-
-
Work-up & Purification:
-
Once the reaction is complete, add 10 mL of water to the reaction vessel and stir for 10 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water (2 x 10 mL) to remove the L-proline catalyst.
-
Dry the product under vacuum. Purity is often high enough without further purification, but recrystallization from an ethanol/water mixture can be performed if needed.
-
-
Characterization: Confirm the structure of the resulting ethyl (E)-2-cyano-3-(1,2-dimethylindolin-5-yl)acrylate via spectroscopic methods.
Data Summary & Comparison
The selection of a protocol often depends on a balance between reaction efficiency, cost, and environmental impact. The following table provides a comparative summary based on typical outcomes for these reactions.
| Parameter | Protocol 1 (Piperidine) | Protocol 2 (L-Proline) |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate |
| Catalyst | Piperidine (10 mol%) | L-Proline (10 mol%) |
| Solvent | Ethanol | Solvent-free |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Typical Time | 2-4 hours | 30-60 minutes |
| Typical Yield | >90% | >95% |
| Work-up | Filtration / Extraction | Simple water wash & filtration |
| Green Chemistry | Moderate | Excellent |
Applications in Drug Development
The Knoevenagel adducts derived from this compound are high-value targets for drug discovery programs. The resulting α,β-unsaturated system, conjugated with the indoline core, creates a unique pharmacophore with several potential applications:
-
Anticancer Agents: Many indole derivatives containing a vinyl linkage and cyano groups have shown significant cytotoxic activity against various cancer cell lines.[9][11][14] The synthesized compounds can be screened against panels of cancer cells (e.g., HeLa, MCF-7) to identify lead candidates.[9][11]
-
Enzyme Inhibition: The electron-deficient double bond can act as a Michael acceptor, enabling covalent interaction with nucleophilic residues (e.g., cysteine) in enzyme active sites. This makes them potential inhibitors for enzymes implicated in disease, such as kinases or proteases.
-
Antimicrobial Agents: The fusion of the indoline scaffold with functionalities like the acrylonitrile group has been shown to produce compounds with potent activity against bacterial and fungal pathogens.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; low reaction temperature; insufficient reaction time. | Use fresh catalyst. Ensure the correct temperature is reached. Extend the reaction time and monitor by TLC. |
| Formation of Side Products | Self-condensation of aldehyde (unlikely with weak base); decomposition of starting material or product. | Use a milder catalyst (e.g., L-proline). Lower the reaction temperature. Ensure starting materials are pure. |
| Difficult Purification | Product is an oil or highly soluble in the work-up solvent. | Attempt purification via column chromatography instead of recrystallization. Try a different solvent system for extraction/precipitation. |
| Incomplete Reaction | Reversible reaction equilibrium. | If applicable, remove water as it forms using a Dean-Stark apparatus, especially for less reactive substrates.[4] |
References
- EaseToLearn.com. Active methylene compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkOYvRNKe80Hg47TXpL9sDG0hhQYBIaL0Dswv75txMjKWqG7xgVZ64e--RyHvlGPYl2pK75BU_1R3vbAOXG_eSwVjBDVlu2icI7WLHAkoRvZI1s_VfjytYeA4EJ9AeV_OLqqI4DPs9kw-RMTWdT5GrR3lBHE_8Nyh2Xr9Mj_ZjiA8hyK9CBuQwlxoiaxNGBE8P0g==]
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2005). Global Issues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxk0YCXdHH6ndOjPBrsBpLAabPJi2iyQTnPIEkOCyqjaV7hezbL63qUNsZvD2MnyBf1BCiIrbEgxPAsTmccIyKxFJ_AsujoK-IcObQIbe6SAr93IID8avChriSlhbqyLcEQ==]
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNB6KI6Yp_fAubpAauQcPCKEI-9wVxjms5rnowr5julAp5fTYRq8l93nAg6YO1lAU5YidAGiVj3Tsg3d8LUjizvJ1DZBOz9dOhtbG7dn62quoM-Vk9Stg0F7MSDFzkvROJOzlICO4RgfnxQsfEeX3VuVmTnTsFgu2DJtbXCBgF2IPOdErCMLWRIimAL-s_raYGZJlMPhfFiXuRHnQXwydjzmLBaZKq3WolowR-BLIFnqRP2bI-3V5aj9Fye8=]
- Knoevenagel Condensation. Cambridge University Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZU0vwqBlJ1Z5E_NqyQJIC2DMs5yy3OIfNQKfnnmCQ___0JBBIi97xdrcL_7Ti4_pDRF1spC2nBR9AMIQUj3mgtm_mLo5Lphc2yvdniAiMOA-IhISLfQeGVl3KbUzs8exVSTm-SBajAyKQBayjRb7OOCDPRSeu82-sOdeWYdxEH-BLJRAMvZRczNAfmNL41eGAQ0SNCHtHv9cb8S-fTeOadIuaSiU0ajWJNlC95OLUspChRNIfQlPRKYuJxx8Kco1ik9BJhMUh4QfPKylCKCvtHhuidX8G7KTFPHUlJIn6uId3N1S0Few=]
- Ying, A. G., Wu, C. L., & He, G. H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEmvY0fNDrytsWOxkWiTxRYXNkLFrtS8HGvLv43vLXNtINmQ78UalY9sXS0HuVclRNI7TKvMj9WV74k4KbBMjuCzWpZEfFmynuN6yvLhvi-XDPZfoSiKIvw5J7finQN77Byp80I6KiXgeIq4x0WAMZbiPQidn1JdTiQITE]
- BenchChem. (2025). A Comparative Guide to Catalysts for Knoevenagel Condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrZ6IwOtyAJ0xaFdPqdJtE9F3gT7D5anZiRBEM0EmOYPbIsW6kAk2N6veBmCzCGe0Pia5HgjgnQ7Nja6TAGvjsJk_nkvPEZQdi0OlbqyR1AUCPYgl1fuzUaL1xlIteIgzfh1cUPTGFJ5bkBgRoEkOHTmUn4IehEX_r9nDC2P7gDFqYTHax_OVy4DCbGkh78voOQ90xxK4J2NXR]
- eGyanKosh. ACTIVE METHYLENE COMPOUNDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2COxLfLkZn_-wS-RqoI7WQxytSWDFfzOwis19Ht6yL4Ty2unGAH-czoA0Y0XOAqkA4OWUiERz0K36Reb_QVS-NzLKk8mZSdLaToXxLxV_6dpHaS1pIh0ZSx-C3TUZQUlyUnB0Wtxw3LQwqb7rZ_XT02uVoc_vfqR2]
- Scribd. Active methylene compounds | PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGumXCwv1dcPvLXWc_OquL1_cLMCPO47M8ZE-nNm04ED4yIVMD4vC30byLxlCKDIlRgVHMCAChvDrk8soy3n3wnW22pVtZjh-EVLV4aYR49mH_UYpX3-mrECOBodo2DkY4CRMuRRxEj5WiCbgCGGHFw6W-IV1lDZ6kTjbeJyL_JYIp_YR7DVqRMgQlBy9bT]
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8BItiqqr51wbrRNgng4VDc-uP7j009NwNsxW0Ni9jwYQkAdbgsOOCrdoTJqSsKu8zfBOXf_ruhK6mJf58xAVQJVp3ujiX7YjhSXCQBQ_TqAmI-6qonQWPpLNkrYZEKzo3dECvST-C8sX2cdfrM9Ufis42ZGWkWo19A_d-BO659dqR7DulDnXyjggEU6JbKp9jmjNHRUsMifeFeQ7ZH94JTO1CEN-M4eiRjqxxoTP4OFwpIV0f3xmV2Gb7t4Yzh-FWOUDUxTcwRg==]
- Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5-JmALI9bFI8HnQ-OfThysdBqimVeLffiHJPjkf6qtfqyvgvmkfYwFIgr6QtNHRK8O681PFbu6zecs3X52-nPx9n5NsyRWmOAHupEuDQc1SNJpoRE6hDmjii9Rs6JrZhGy3XnWDPWXCLC1dgB4nNEgUgkU7i6I0TUb0SX]
- Scribd. Active Methylene Compound | PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFptynINz1lUw-jxWPnRdgeRzR29f7m7ctCHkx81FlDdlIpOxRqnvb2Yg7Unr9mMX7xrPPLKs8JnLS8qf5WBNYEqeX7-QafsYecZTg7unVArtL2GVworUoWnjRsOMQFEMhPMiyJf_GnPrXTk1EyMvvKV9593l8iCD-I7JQojFQog==]
- Głowacka, E., et al. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdkjyLJDbEZizOjDJ5ULtTU1XekvXCJiHcxhceS7pqmXzmdGUCefCY2jDAqW2V6rGzzR92T4RHRqM1wJj93jSDQnplmjkMFLTuasQ0gC7KhAU_f74QIkIK--n3l6z38hzV6OhDr8skunH-O-UY]
- Wikipedia. Knoevenagel condensation. [URL: https://en.wikipedia.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Qa3TVJO3QpuXWYBbLoV0SKoNXqfG3WVe-KxiMyb2BfXMVsHvEEUQC0RTEK2mf9nyDUHztwzWxfv0M3-z99OBDrg1Lj8cZ6BU8eUznWlDNKLwo0YOPUB8ethC1R3KnH4a1OMqFF7MChq_Ylp72vLAjmyt9E7_ROwvngSF6Wq8YoqTpNtbj93_tAUXZcO-]
- ResearchGate. (Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation). [URL: https://www.researchgate.net/figure/Scheme-2-Plausible-mechanism-of-Knoevenagel-condensation-by-microwave-assisted_fig2_332851494]
- Lee, K., & Kim, S. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04300]
- ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [URL: https://www.researchgate.
- A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cp/c7cp03142a]
- Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [URL: https://www.tandfonline.com/doi/abs/10.1080/02603594.2018.1472895]
- L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9T41km_K65KF3-pryDbUwKZndqvGUWw5cMrDLOvUKRTLxGHteHJlnDWqizZK2jYmd0PP5XptFHuYqCb15jSkDPjDMJm_K-xUbkjuSG8w4fGFrsxFmg1lUFEzSvIUrBsoCKP_q6PtOdVk2Nzhf84z6trov54YJHqyleEe44w==]
- Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/p1/b304323a]
- Wirz, R., Ferri, D., & Baiker, A. (2008). ATR-IR Spectroscopy of Pendant NH2 Groups on Silica Involved in the Knoevenagel Condensation. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la801124y]
- Thermo Fisher Scientific. Knoevenagel Condensation. [URL: https://www.thermofisher.
- ResearchGate. A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. [URL: https://www.researchgate.
- YouTube. (2023). Knoevenagel condensation. [URL: https://www.youtube.
- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions. [URL: https://organicreactions.org/index.
- ResearchGate. Plausible formation of Knoevenagel adducts in the synthesis of the compounds 7a–k. [URL: https://www.researchgate.net/figure/Plausible-formation-of-Knoevenagel-adducts-in-the-synthesis-of-the-compounds-7a-k_fig3_332851494]
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFg40cXtz9vaxSa3LytL_x7jF9t1NGG44CspAw5wLRqDWQbiv4P1Pvn15LgbEdslYCc4PYdX9E_3wbJBzpTie0X5OTZtA3sEvJ6ntPM1nSgmH9QeU43iGLzLWiiDbb7Mfrpw9_qegk31gxG9T2DEJ_F0ouwjy4fctocA9nFAM=]
- ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile a. [URL: https://www.researchgate.
- BenchChem. This compound. [URL: https://www.benchchem.com/product/b122111]
- Seliem, I. A., et al. (2025). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12178155/]
- Seliem, I. A., et al. (2025). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel-Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40538743/]
- Development and Application of Indolines in Pharmaceuticals. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913170/]
Sources
- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel-Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 17. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 18. ijcps.org [ijcps.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Reductive Amination of 1,2-Dimethylindoline-5-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the reductive amination of 1,2-dimethylindoline-5-carbaldehyde, a key synthetic transformation for accessing a diverse range of substituted tertiary amines with significant potential in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of this reaction, present a detailed, optimized laboratory protocol, and offer insights into reaction monitoring, purification, and troubleshooting. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of novel indoline derivatives.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] Its appeal lies in its operational simplicity, broad substrate scope, and the ability to construct complex amine architectures from readily available carbonyl compounds and amines.[3] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, offers a more controlled and efficient alternative to direct alkylation of amines, which is often plagued by over-alkylation and the formation of complex product mixtures.[4]
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[5] The introduction of a tertiary amine moiety at the 5-position of the 1,2-dimethylindoline core via reductive amination of the corresponding carbaldehyde opens a gateway to a vast chemical space for the development of novel therapeutic agents. The carbaldehyde group serves as a versatile handle for introducing diverse functionalities, thereby enabling the systematic exploration of structure-activity relationships.[5]
This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for reductive aminations.[6][7]
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The reductive amination of this compound with a secondary amine proceeds through two key stages:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a weak acid, leads to the formation of a resonance-stabilized iminium ion.[8][9] The equilibrium of this step can be shifted towards the iminium ion by removing the water formed.[3]
-
Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[6] The reduced reactivity of NaBH(OAc)₃ compared to other borohydrides like NaBH₄ prevents the premature reduction of the starting aldehyde, ensuring high chemoselectivity for the iminium ion intermediate.[4][6]
Diagram 1: Reductive Amination Workflow
This diagram illustrates the sequential steps involved in the reductive amination process, from the initial reactants to the final purified product.
Caption: A schematic overview of the reductive amination protocol.
Comparative Analysis of Common Reducing Agents
While this protocol emphasizes the use of sodium triacetoxyborohydride, other reducing agents can also be employed for reductive aminations, each with its own set of advantages and disadvantages.
| Reducing Agent | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over aldehydes/ketones.[6] Tolerates a wide range of functional groups.[7] Can be used in a one-pot procedure.[6] | Water-sensitive.[10] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective in protic solvents like methanol.[11] Less reactive than NaBH₄, allowing for in-situ imine formation.[11] | Highly toxic (potential for cyanide gas release, especially under acidic conditions).[12] | Methanol, Ethanol[10] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, leading to side products.[4] Typically requires a two-step procedure where the imine is pre-formed.[10] | Methanol, Ethanol[10] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the reductive amination of this compound with a representative secondary amine, morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add morpholine (1.1 equiv.) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] A typical TLC mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution may occur.
-
Transfer the mixture to a separatory funnel and add more saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary amine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent. | Increase the equivalents of NaBH(OAc)₃ to 2.0. |
| Sterically hindered amine or aldehyde. | Increase reaction time and/or gently heat the reaction to 40-50 °C. | |
| Deactivated starting materials. | Ensure the purity of the aldehyde and amine. | |
| Formation of Alcohol Side Product | Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot procedure). | Use NaBH(OAc)₃ or NaBH₃CN. If using NaBH₄, pre-form the imine before adding the reducing agent.[10] |
| Difficult Purification | Co-elution of product and unreacted amine. | During the work-up, perform an acidic wash (e.g., with 1M HCl) to protonate the excess amine and the product, followed by basification and extraction. Alternatively, use a scavenger resin to remove excess amine.[15] |
| Residual imine in the final product. | Ensure complete reduction by extending the reaction time or adding a slight excess of the reducing agent.[16] |
Diagram 2: Troubleshooting Guide
This flowchart provides a logical approach to addressing common issues encountered during the reductive amination.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Synthesis and Characterization of Novel Schiff Bases from 1,2-Dimethylindoline-5-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 1,2-Dimethylindoline-5-carbaldehyde. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2] The indoline scaffold is a privileged structure in drug discovery, and its incorporation into Schiff base architecture presents a promising avenue for developing new therapeutic agents. This guide details the underlying reaction mechanism, provides a robust step-by-step protocol, outlines critical characterization techniques, and explains the scientific rationale behind the experimental design, targeting researchers in organic synthesis and drug development.
Introduction: The Significance of Indoline-Based Schiff Bases
Schiff bases are a class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[2] The resulting carbon-nitrogen double bond, or imine, is a critical pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5] Their facile synthesis and structural versatility make them ideal candidates for the development of novel compounds.[2][4]
The this compound precursor combines the reactive aldehyde functionality with the indoline core, a heterocyclic motif prevalent in many effective therapeutic agents.[6][7] By reacting this aldehyde with a diverse array of primary amines, a library of novel Schiff bases can be generated, each with unique steric and electronic properties ripe for investigation in drug discovery programs and as ligands in coordination chemistry.[8][9]
The Reaction Mechanism: A Stepwise View
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[10] The process is typically reversible and often catalyzed by a small amount of acid, with the optimal reaction rate generally observed around a pH of 5.[11]
The mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a zwitterionic intermediate which, after a proton transfer, yields a neutral hemiaminal (also known as a carbinolamine).[8][12]
-
Dehydration: Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine) of the Schiff base.[8][11][12]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Schiff base - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 1,2-Dimethylindoline-5-carbaldehyde as a Versatile Chemical Intermediate: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of the Indoline Scaffold
The indoline nucleus, a dihydrogenated indole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a carbaldehyde group at the 5-position of the 1,2-dimethylindoline core dramatically enhances its synthetic versatility. This aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, positioning 1,2-Dimethylindoline-5-carbaldehyde as a key building block for the synthesis of complex molecular architectures.
While direct literature on this compound is sparse, its synthetic utility can be confidently inferred from the well-established chemistry of related indoline and aromatic aldehyde derivatives. This guide provides detailed application notes and protocols for the use of this intermediate, grounded in fundamental organic chemistry principles and supported by literature on analogous systems.
Physicochemical Properties and Handling
A summary of the predicted and known properties of closely related analogs is presented below. Researchers should handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
| Property | Predicted/Analog-Based Value | Source Context |
| Molecular Formula | C₁₁H₁₃NO | Based on structure |
| Molecular Weight | 175.23 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown solid | Inferred from similar aromatic aldehydes |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | General property of similar organic compounds |
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned as a two-step process starting from commercially available precursors. This proposed route leverages well-established methodologies for indoline synthesis and electrophilic aromatic substitution.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 1,2-Dimethylindoline from 1,2-Dimethylindole
Rationale: The indoline core can be accessed by the reduction of the corresponding indole. While various methods exist, reduction with zinc in phosphoric acid is a robust method for this transformation.[2]
Materials:
-
1,2-Dimethylindole
-
Zinc dust
-
85% Phosphoric acid
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 1,2-dimethylindole (1 eq).
-
Carefully add 85% phosphoric acid.
-
Heat the mixture to 100°C with vigorous stirring.
-
Add zinc dust (3-4 eq) portion-wise over 30 minutes, maintaining the temperature.
-
After the addition is complete, continue heating for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1,2-dimethylindoline.
-
Purify by vacuum distillation or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 1,2-Dimethylindoline
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings, such as indolines.[3][4] The N-methyl and C2-methyl groups are ortho-, para-directing activators. The para-position (C5) is sterically most accessible for electrophilic attack.
Materials:
-
1,2-Dimethylindoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add POCl₃ (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 1,2-dimethylindoline (1 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Organic Synthesis: Key Protocols
The aldehyde functionality of this compound is a gateway to a wide array of chemical transformations. Below are detailed protocols for three fundamental reactions that highlight its utility as a chemical intermediate.
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
Significance: The Knoevenagel condensation is a powerful C-C bond-forming reaction that produces α,β-unsaturated compounds, which are themselves versatile intermediates in Michael additions, Diels-Alder reactions, and for the synthesis of various heterocyclic systems.[5][6]
Caption: Key components of the Knoevenagel condensation.
Protocol 3: Knoevenagel Condensation with Malononitrile
Rationale: This protocol uses a weak base, piperidine, to deprotonate the active methylene compound (malononitrile), which then acts as a nucleophile, attacking the aldehyde. The subsequent dehydration is often spontaneous or driven by heating.[6]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC. The product is often a brightly colored solid that may precipitate from the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Application 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Significance: Reductive amination is one of the most important methods for synthesizing amines.[7] It involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction in situ. This method is widely used in pharmaceutical synthesis to introduce amine functionalities.[8]
Caption: Workflow for a one-pot reductive amination reaction.
Protocol 4: Reductive Amination with a Primary Amine
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes side reactions.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of this compound (1 eq) in DCE, add the primary amine (1.1 eq).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB (1.5 eq) portion-wise. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 3-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application 3: Wittig Reaction for Alkene Synthesis
Significance: The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for converting aldehydes and ketones into alkenes with excellent control over the double bond's position.[9][10] This is invaluable for extending carbon chains and creating precursors for further functionalization.
Protocol 5: Wittig Olefination to form a Styrenyl Indoline
Rationale: This protocol involves the generation of a phosphonium ylide (the Wittig reagent) by deprotonating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to the alkene and triphenylphosphine oxide.[11]
Materials:
-
A phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the strong base (1.1 eq) to generate the colored ylide. Stir for 30-60 minutes.
-
Dissolve this compound (1 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde (typically 1-12 hours).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Conclusion
This compound, while not extensively documented, represents a highly valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methods, and the presence of the aldehyde functional group opens a vast landscape of synthetic possibilities. The protocols detailed herein for Knoevenagel condensation, reductive amination, and Wittig olefination provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in the creation of novel and complex molecules with potential applications across the chemical and life sciences.
References
-
Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
PubMed Central. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes.... Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
RSC Publishing. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
PubMed. (n.d.). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Retrieved from [Link]
-
ResearchGate. (2000). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1,2-dimethylindoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Retrieved from [Link]
-
Scribd. (n.d.). Recent Applications of The Wittig Reaction in Alkaloids Synthesis | PDF | Organic Chemistry. Retrieved from [Link]
-
Synlett. (n.d.). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. Retrieved from [Link]
-
National Institutes of Health. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]
-
PubMed. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]
-
ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. Retrieved from [Link]
-
PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A convenient preparation of indoline. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethylindole. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 1,2-Dimethylindoline-5-carbaldehyde
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1,2-Dimethylindoline-5-carbaldehyde is a versatile synthetic intermediate, with its aldehyde functionality serving as a key handle for molecular elaboration. The ability to strategically derivatize this aldehyde group opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The aldehyde group's reactivity allows for a wide array of chemical transformations, including nucleophilic additions and condensation reactions, making it an ideal starting point for generating libraries of diverse molecules for drug discovery programs. This guide provides detailed application notes and protocols for several key derivatization strategies applicable to this compound, aimed at researchers, scientists, and drug development professionals.
Core Derivatization Strategies
The following sections detail robust and versatile methods for the chemical modification of the aldehyde group in this compound. Each section provides the scientific rationale behind the chosen methodology, step-by-step protocols, and guidance for troubleshooting and optimization.
Reductive Amination: Synthesis of Novel Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method is highly favored for its efficiency and broad substrate scope.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a Schiff base (imine). The imine is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the starting aldehyde.
Application Notes & Protocols: A Guide to N-Alkylation of Indoline Scaffolds
Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. N-alkylation of this scaffold is a critical transformation, as the nature of the substituent on the indoline nitrogen profoundly influences the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of key protocols for the N-alkylation of indolines, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, ensuring a robust and reproducible application in the laboratory.
Classical N-Alkylation via Nucleophilic Substitution
This method is the most traditional approach, relying on the deprotonation of the indoline nitrogen to form a nucleophilic anion, which then displaces a leaving group on an alkyl electrophile.
Principle and Mechanism
The reaction proceeds via a standard SN2 mechanism. The acidity of the N-H bond in indoline (pKa ≈ 23-25 in DMSO) necessitates the use of a strong base to generate the corresponding anion. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the amine to produce hydrogen gas and the sodium indolinide salt.[1] This highly nucleophilic anion then attacks the alkyl halide in a concerted fashion, leading to the formation of the C-N bond and the expulsion of the halide ion. Polar aprotic solvents like DMF or THF are typically used to solvate the cation and promote the reaction.[1][2]
Key Considerations & Expertise
-
Choice of Base: The base must be strong enough to deprotonate the indoline nitrogen completely. While NaH is effective, its pyrophoric nature requires careful handling under an inert atmosphere.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, particularly with more reactive alkylating agents or under microwave conditions, but may lead to slower reaction times or incomplete conversion.[3]
-
Solvent: DMF and THF are excellent choices due to their ability to dissolve the indolinide salt and their high boiling points, which allow for heating if necessary.[2] It is critical to use anhydrous solvents, as any moisture will quench the strong base.[1]
-
Regioselectivity: This method overwhelmingly favors N-alkylation. The nitrogen anion is both kinetically and thermodynamically favored over the formation of a C3-anion, minimizing C-alkylation side products.[2]
Detailed Experimental Protocol: N-Benzylation of Indoline
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous DMF (0.4 M relative to indoline).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add indoline (1.0 eq.) dropwise via syringe over 10 minutes. The evolution of hydrogen gas should be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolinide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting indoline is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylindoline.
Reductive Amination: A Mild and Versatile Approach
Reductive amination is a highly efficient and mild method for N-alkylation that uses aldehydes or ketones as the alkylating agents. It avoids the use of strong bases and harsh alkyl halides.
Principle and Mechanism
This two-stage, one-pot process begins with the reaction between the indoline (a secondary amine) and an aldehyde or ketone to form an unstable carbinolamine intermediate. This intermediate rapidly dehydrates to form a resonance-stabilized iminium ion. The iminium ion is then reduced in situ by a suitable reducing agent to yield the N-alkylated indoline.[1][4] A key advantage is that common reducing agents like sodium triacetoxyborohydride (STAB) or triethylsilane (Et₃SiH) are selective for the iminium ion and will not reduce the starting aldehyde or ketone.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Versatile Role of 1,2-Dimethylindoline-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its rigid, three-dimensional architecture provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The introduction of a carbaldehyde group at the 5-position of the indoline ring, as seen in 1,2-Dimethylindoline-5-carbaldehyde, significantly enhances its utility as a synthetic intermediate. This aldehyde functionality serves as a versatile chemical handle for a wide array of transformations, including nucleophilic additions and condensation reactions, paving the way for the construction of complex molecular architectures with therapeutic potential.[2]
While specific, extensively documented applications of this compound (CAS No. 887690-37-1) in marketed drugs are not yet prevalent in publicly available literature, its structural motifs are present in compounds explored for a range of biological activities. The true value of this compound lies in its potential as a key building block. By examining the well-established applications of its close analog, indole-5-carboxaldehyde, we can infer the vast potential of this compound in the synthesis of novel therapeutic agents. This guide will, therefore, provide an in-depth exploration of the applications of analogous indole-5-carboxaldehyde derivatives, complete with detailed experimental protocols that can be adapted for this compound, empowering researchers to unlock its full potential in drug discovery.
Core Applications in Medicinal Chemistry: Insights from Analogous Scaffolds
The aldehyde functional group of indole-5-carboxaldehyde, a close structural analog of this compound, has been instrumental in the development of a diverse range of bioactive compounds. These applications highlight the synthetic versatility of this class of molecules and their potential to address various therapeutic needs.
Precursor for Anti-Proliferative and Anti-Inflammatory Agents
Indole-5-carboxaldehyde serves as a crucial starting material for the synthesis of curcumin derivatives, which have demonstrated notable anti-proliferative and anti-inflammatory properties. The aldehyde group readily undergoes condensation reactions with active methylene compounds, a key step in the construction of these complex molecules.
Development of Kinase Inhibitors for Oncology
In the realm of cancer therapy, indole-5-carboxaldehyde has been employed in the structure-based design of Aurora kinase A inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The indole scaffold provides a solid foundation for the development of potent and selective kinase inhibitors.
Synthesis of Topoisomerase Inhibitors
Topoisomerase I is another important target in cancer chemotherapy. Bibenzimidazole derivatives incorporating a 5-indolyl moiety, synthesized from indole-5-carboxaldehyde, have shown promising activity as topoisomerase I inhibitors.
Development of β-Amyloid Imaging Probes for Alzheimer's Disease
The stereoselective synthesis of dibenzylideneacetone derivatives from indole-5-carboxaldehyde has led to the development of probes for imaging β-amyloid plaques, a key pathological feature of Alzheimer's disease. This underscores the potential of indoline-carbaldehyde scaffolds in the development of diagnostics and therapeutics for neurodegenerative disorders.
Data Presentation: Biological Activities of Indole-5-Carboxaldehyde Derivatives
The following table summarizes the biological activities of representative compounds synthesized from indole-5-carboxaldehyde and its derivatives, showcasing the therapeutic potential of this scaffold.
| Compound Class | Target | Biological Activity | Reference |
| Curcumin Derivatives | Multiple (Anti-proliferative, Anti-inflammatory) | Potent anti-proliferative and anti-inflammatory effects. | |
| Pyrazole Derivatives | Aurora kinase A | IC50 = 15.1 µM | |
| Bibenzimidazole Derivatives | Topoisomerase I | Inhibition of topoisomerase I activity. | |
| Dibenzylideneacetone Derivatives | β-Amyloid Plaques | Imaging probes for β-amyloid plaques. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key indoline intermediate and a subsequent transformation into a medicinally relevant scaffold. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.
Protocol 1: Synthesis of 1-Methylindoline-5-carbaldehyde (Analog of the Target Compound)
This protocol describes the synthesis of 1-Methylindoline-5-carbaldehyde, a close structural analog of the topic compound.
Workflow Diagram:
Caption: Synthetic workflow for 1-Methylindoline-5-carbaldehyde.
Materials:
-
Indoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Formylation of Indoline
-
To a stirred solution of N,N-Dimethylformamide (1.2 eq) in dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indoline (1.0 eq) in dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude indoline-5-carbaldehyde.
Step 2: N-Methylation
-
Dissolve the crude indoline-5-carbaldehyde in acetone.
-
Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-Methylindoline-5-carbaldehyde.
Trustworthiness: Monitor the reaction progress at each step by Thin-Layer Chromatography (TLC). Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of an Indoline-derived Schiff Base
This protocol details the synthesis of a Schiff base from an indoline-5-carbaldehyde, a common reaction to generate compounds with potential biological activity.
Reaction Scheme:
Caption: General scheme for Schiff base formation.
Materials:
-
This compound (or its analog)
-
Substituted aniline (e.g., 4-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude product with cold hexane to remove any unreacted starting material.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Trustworthiness: The purity and identity of the synthesized Schiff base should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.
Conclusion and Future Directions
This compound is a promising and versatile building block for medicinal chemistry. Its reactive aldehyde functionality, coupled with the privileged indoline scaffold, offers a powerful platform for the synthesis of a wide array of novel compounds with potential therapeutic applications. While direct biological data for this specific molecule is still emerging, the extensive research on its close analogs, such as indole-5-carboxaldehyde, strongly suggests its utility in the development of agents targeting cancer, neurodegenerative diseases, and inflammatory conditions. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this compound and to contribute to the discovery of the next generation of innovative medicines.
References
- Jin, S., et al. (2000). Heterocyclic bibenzimidazole derivatives as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(8), 719-723.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- MDPI. (2022). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 27(5), 1747.
- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 1-11.
- ResearchGate. (2022). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
- ResearchGate. (2017).
- NIH. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11494-11514.
- NIH. (2013). Biomedical Importance of Indoles. Pharmaceuticals, 6(10), 1195-1225.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12795-12801.
-
PubChem. (n.d.). 1-Methylindoline-5-carbaldehyde. Retrieved from [Link]
Sources
Application Notes & Protocols: Development of Bioactive Compounds from 1,2-Dimethylindoline-5-carbaldehyde
Introduction: The Untapped Potential of the Indoline Scaffold
The indoline nucleus, a saturated analog of indole, represents a privileged scaffold in medicinal chemistry. Its three-dimensional structure and hydrogen bonding capabilities allow for specific and high-affinity interactions with a variety of biological targets.[1] This has led to the development of indoline-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and cardiovascular agents.[1] The introduction of a carbaldehyde group at the 5-position of the 1,2-dimethylindoline core, creating 1,2-Dimethylindoline-5-carbaldehyde, provides a versatile chemical handle for the synthesis of a diverse library of novel bioactive compounds.[2] The aldehyde functionality is highly reactive and can participate in a myriad of chemical transformations, including nucleophilic additions and condensation reactions, allowing for the facile introduction of various pharmacophores.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and biological evaluation of novel bioactive compounds derived from this compound. The protocols outlined herein are designed to be robust and adaptable, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.
PART 1: Synthetic Strategies for Derivatization
The reactivity of the aldehyde group in this compound is the cornerstone of its synthetic utility. The following protocols detail key reactions for generating a library of diverse derivatives.
Protocol 1.1: Reductive Amination for the Synthesis of Novel Amines
Rationale: Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction introduces a secondary or tertiary amine, a common functional group in many biologically active molecules, by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Acid Catalyst (Optional): For less reactive amines, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome: A diverse library of N-substituted aminomethyl indolines with potential applications as receptor antagonists or enzyme inhibitors.[3]
Protocol 1.2: Wittig Reaction for the Synthesis of Alkenyl Derivatives
Rationale: The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the introduction of a carbon-carbon double bond, a key structural feature in many natural products and synthetic drugs.
Step-by-Step Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise. The formation of the colored ylide indicates a successful reaction.
-
Aldehyde Addition: While maintaining the temperature at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: A series of 5-alkenyl-1,2-dimethylindoline derivatives. The geometry of the resulting double bond (E/Z) will depend on the nature of the ylide used (stabilized vs. non-stabilized).
Protocol 1.3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
Rationale: The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a weak base. This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are important pharmacophores in their own right and can serve as versatile intermediates for further functionalization.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Expected Outcome: A variety of α,β-unsaturated compounds with extended conjugation, which may exhibit interesting photophysical or biological properties.
PART 2: Biological Evaluation of Synthesized Compounds
Following the successful synthesis and purification of novel this compound derivatives, the next critical step is to assess their biological activity. Based on the known pharmacological profiles of indoline-containing compounds, the following assays are recommended for initial screening.[4][5][6]
Protocol 2.1: In Vitro Antioxidant Activity Assessment
Rationale: Many indoline derivatives have demonstrated potent antioxidant properties.[4][7][8] The following assays can be used to quantify the antioxidant capacity of the newly synthesized compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of compounds to protect cells from oxidative damage induced by peroxyl radicals.
Data Presentation:
| Compound ID | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | CAA EC₅₀ (µM) |
| Lead Compound 1 | Value | Value | Value |
| Lead Compound 2 | Value | Value | Value |
| Positive Control | Value | Value | Value |
Protocol 2.2: In Vitro Anti-inflammatory Activity Screening
Rationale: Indoline derivatives have shown significant anti-inflammatory effects by modulating key inflammatory pathways.[4][6][7][8]
-
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages: This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages treated with the test compounds.[4][6]
Data Presentation:
| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Lead Compound 1 | Value | Value | Value |
| Lead Compound 2 | Value | Value | Value |
| Positive Control | Value | Value | Value |
Protocol 2.3: In Vitro Anticancer Activity Evaluation
Rationale: The indoline scaffold is present in several anticancer agents.[5] The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) should be used.
Data Presentation:
| Compound ID | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |
| Lead Compound 1 | Value | Value | Value |
| Lead Compound 2 | Value | Value | Value |
| Positive Control | Value | Value | Value |
PART 3: Mechanistic Investigations and Pathway Analysis
Once promising lead compounds have been identified through primary screening, it is crucial to elucidate their mechanism of action.
Potential Signaling Pathways to Investigate
Based on the known biological activities of indoline derivatives, the following signaling pathways are pertinent areas for further investigation:
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Western blotting can be used to assess the effect of lead compounds on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in both inflammation and cancer. The phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 can be analyzed by Western blotting.[6]
-
Apoptosis Pathway: For compounds exhibiting anticancer activity, further studies to determine the mechanism of cell death are warranted. Assays for caspase activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins can provide insights into the induction of apoptosis.[5]
Visualization of Experimental Workflow and Signaling Pathways
Caption: A streamlined workflow for the development of bioactive compounds.
Caption: Potential anti-inflammatory mechanism of indoline derivatives.
Conclusion
This compound is a promising starting material for the development of novel bioactive compounds. The synthetic protocols and biological evaluation strategies outlined in these application notes provide a solid framework for researchers to explore the therapeutic potential of this unique chemical scaffold. By employing a systematic approach that combines rational design, efficient synthesis, and thorough biological characterization, the scientific community can unlock the full potential of indoline-based compounds in the quest for new and improved medicines.
References
-
Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, S., ... & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(11), 4784-4796. [Link]
-
Cihan-Üstündağ, G., & Capan, G. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. Medicinal Chemistry Research, 25(9), 1996-2006. [Link]
-
Ferreira, R., de Souza, M. V. N., & de Almeida, M. V. (2018). Selected examples of biologically active indolines and 2,3-dihydrobenzofurans. RSC advances, 8(52), 29699-29717. [Link]
-
Zhou, Y., Zhang, J., Chen, H., Li, J., Wang, Y., Xu, W., ... & Zhang, Y. (2016). Design, synthesis, and biological evaluation of indoline and indole derivatives as potent and selective α1A-adrenoceptor antagonists. Journal of medicinal chemistry, 59(7), 3045-3059. [Link]
-
Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, S., ... & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of medicinal chemistry, 61(11), 4784-4796. [Link]
-
Kim, D. H., Lee, D. H., Kim, J. H., Lee, J. Y., Kim, H. S., & Kim, Y. M. (2020). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 25(18), 4236. [Link]
-
Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, S., ... & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(11), 4784-4796. [Link]
-
Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]
-
Werz, O., Gerstmeier, J., & Pace, S. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14935-14956. [Link]
-
Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., ... & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(1), e202200235. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dimethylindoline-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1,2-dimethylindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges and frequently asked questions to ensure a successful and efficient experimental workflow.
Introduction to the Synthesis
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. The introduction of a carbaldehyde group at the C5 position of the 1,2-dimethylindoline scaffold provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[1] The most direct and widely employed method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]
Proposed Synthetic Route: The Vilsmeier-Haack Reaction
The formylation of 1,2-dimethylindoline is achieved by electrophilic aromatic substitution with the Vilsmeier reagent (a chloroiminium salt). The electron-donating nature of the indoline nitrogen and the methyl groups directs the substitution, with the C5 position being electronically favored.
Caption: Vilsmeier-Haack formylation of 1,2-dimethylindoline.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Preparation of the Vilsmeier Reagent (in situ)
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes.[5] Caution: This reaction is exothermic and must be kept cold to prevent reagent decomposition.[6]
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.[6]
Step 2: Formylation Reaction
-
Dissolve 1,2-dimethylindoline (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. The optimal temperature and time will depend on the substrate's reactivity and should be monitored.[3][5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[5] Caution: The quenching of unreacted POCl₃ and the Vilsmeier reagent is highly exothermic.
-
Neutralize the solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?
-
Answer: Low yield is a common issue that can be traced back to several factors. A systematic approach is key to identifying the root cause.
Caption: A step-by-step workflow for troubleshooting low product yield.
Potential Causes and Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose in its presence.[6]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: The purity of POCl₃ and DMF is critical. Old or improperly stored reagents can lead to reaction failure.
-
Solution: Use freshly distilled or newly purchased POCl₃ and anhydrous grade DMF.[5]
-
-
Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate may be too low.
-
Solution: Increase the equivalents of the Vilsmeier reagent, typically to 1.5-2.0 equivalents relative to the 1,2-dimethylindoline.[5]
-
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion or side reactions may be occurring at the chosen temperature.
-
Issue 2: Formation of Multiple Products
-
Question: My TLC and NMR analysis show multiple spots/peaks, suggesting the formation of side products. What are these and how can I improve selectivity?
-
Answer: The formation of multiple products often points to issues with regioselectivity or side reactions.
Potential Causes and Solutions:
-
Regioisomers: While formylation is expected at the C5 position, minor amounts of other isomers (e.g., at C7) might form, especially under harsh conditions.
-
Side Reactions: Over-reaction or reaction with impurities can lead to undesired products.
-
Solution: Ensure the purity of your starting 1,2-dimethylindoline. Use the optimized stoichiometry of the Vilsmeier reagent to avoid potential side reactions.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I'm having trouble isolating my product. It's an oil that won't crystallize, and it's difficult to purify by column chromatography.
-
Answer: Aromatic aldehydes can be challenging to purify due to their physical properties and potential for oxidation.
Caption: A decision tree to guide the purification strategy.
Purification Strategies:
-
Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid, high-vacuum distillation can be an effective purification method to remove non-volatile impurities.[7]
-
Column Chromatography: Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and consider using basic alumina instead of silica gel, as some aromatic aldehydes are sensitive to acidic conditions.[7]
-
Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[9][10]
-
Protocol: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). The aldehyde will form a solid adduct, which can be filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with a mild base (e.g., saturated sodium bicarbonate solution).[7][9] This method is excellent for removing non-aldehydic impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
-
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][11] Then, the electron-rich C5 position of the 1,2-dimethylindoline attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous work-up yield the final aldehyde product.[11]
-
-
Q2: How can I confirm the identity and purity of my final product?
-
A2: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the product. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum. The aldehyde carbon will have a characteristic shift around 190 ppm in the ¹³C NMR spectrum.[12][13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the product.
-
-
-
Q3: What are the primary safety concerns with this reaction?
-
A3: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice should be performed slowly and carefully to control the exothermic reaction.[6]
-
-
Q4: Can I use other formylating agents?
-
A4: While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often require harsher conditions and may give lower yields or different regioselectivity for this specific substrate.
-
Optimized Reaction Conditions Summary
The following table summarizes generally optimized conditions for Vilsmeier-Haack reactions on electron-rich aromatic substrates, which can be used as a starting point for the synthesis of this compound.
| Parameter | Recommended Condition | Rationale |
| Substrate:Reagent Ratio | 1.0 : 1.5 - 2.0 (Indoline:Vilsmeier Reagent) | Ensures complete consumption of the starting material.[5] |
| Solvent | Anhydrous DMF or DCM | DMF is both a reagent and a solvent; DCM can be used as a co-solvent.[6][8] |
| Temperature | 0 °C for reagent formation, then 60-80 °C for formylation | Low temperature for stable reagent formation; heating to drive the reaction to completion.[3][5] |
| Reaction Time | 2-12 hours | Highly substrate-dependent; must be monitored by TLC.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents decomposition of the moisture-sensitive Vilsmeier reagent.[6] |
References
-
Reddit discussion on purifying aldehydes. (2015). r/chemistry. Available at: [Link]
-
Sawama, Y., et al. (Date not available). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (Date not available). MDPI. Available at: [Link]
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). Google Patents.
-
Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. The Royal Society of Chemistry. Available at: [Link]
-
Discussion on purification of an aromatic aldehyde. (2013). ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. (Date not available). NROChemistry. Available at: [Link]
-
Rzepa, H. (2016). NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Imperial College London. Available at: [Link]
-
Vilsmeier-Haack Reaction. (Date not available). Chemistry Steps. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
-
Vilsmeier and Haack. (1927). Ber., 60, 119. Organic Syntheses Procedure. Available at: [Link]
-
Review Article on Vilsmeier-Haack Reaction. (Date not available). International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry. Available at: [Link]
-
Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (Date not available). ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction. (Date not available). Wikipedia. Available at: [Link]
-
1,2-dimethylindoline. (2025). ChemSynthesis. Available at: [Link]
-
Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. (Date not available). Available at: [Link]
-
Reddit discussion on Fischer indole synthesis problems. (2021). r/Chempros. Available at: [Link]
-
Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (Date not available). PubMed Central. Available at: [Link]
-
Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. (2018). National Institutes of Health. Available at: [Link]
-
A convenient preparation of indoline. (2008). ResearchGate. Available at: [Link]
-
Synthesis of indolines. (Date not available). Organic Chemistry Portal. Available at: [Link]
-
Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. (2006). ResearchGate. Available at: [Link]
-
1,2-Dimethylindole. (Date not available). PubChem. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. (Date not available). PrepChem.com. Available at: [Link]
-
Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. (Date not available). White Rose Research Online. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (Date not available). MDPI. Available at: [Link]
-
Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). PubMed. Available at: [Link]
-
Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. (Date not available). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Formylation of 1,2-Dimethylindoline
Welcome to the technical support center for the formylation of 1,2-dimethylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: The Intricacies of Formylating a Substituted Indoline
The formylation of 1,2-dimethylindoline presents a unique set of challenges primarily centered around regioselectivity. The indoline core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. However, the presence of two methyl groups—one on the nitrogen (N1) and one at the C2 position—introduces competing electronic and steric effects that can lead to a variety of products. Understanding the interplay of these factors is crucial for directing the formylation to the desired position, typically the C5 or C7 position on the benzene ring, to yield valuable synthetic intermediates like 1,2-dimethylindoline-5-carbaldehyde.[1]
This guide will focus predominantly on the Vilsmeier-Haack reaction, a widely used and effective method for formylating electron-rich aromatic compounds.[2][3][4] We will explore the underlying mechanisms, troubleshoot common issues, and provide a robust experimental protocol to achieve consistent and high-yielding results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the formylation of 1,2-dimethylindoline, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Formylated Product
Symptoms:
-
TLC analysis shows mostly unreacted starting material.
-
The isolated product yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, formed from DMF and a halogenating agent like POCl₃, is moisture-sensitive. Contamination with water will quench the reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity, anhydrous DMF and POCl₃. |
| Insufficient Reaction Temperature | The formylation of the benzene ring of the indoline nucleus is less facile than that of the pyrrole ring in indoles and may require more forcing conditions. | Gradually increase the reaction temperature. Start at 0°C for the addition of reagents and then allow the reaction to warm to room temperature. If the reaction is still sluggish, consider gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC. |
| Inadequate Reaction Time | The reaction may not have proceeded to completion. | Extend the reaction time. Monitor the reaction by TLC every 1-2 hours until the starting material is consumed. |
| Suboptimal Stoichiometry | An incorrect ratio of substrate to Vilsmeier reagent can lead to incomplete conversion. | Typically, a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) is used. Ensure accurate measurement of all reagents. |
Issue 2: Formation of Multiple Isomers
Symptoms:
-
TLC analysis shows multiple product spots with similar Rf values.
-
¹H NMR of the crude product shows a complex mixture of aromatic signals.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Competing Regioselectivity | The N-methyl group is an activating ortho-, para-director, while the C2-methyl group has a weaker activating effect. This can lead to formylation at the C5 and C7 positions. | Modifying the reaction temperature can influence the isomeric ratio. Lower temperatures may favor the thermodynamically more stable product. Careful column chromatography is often required to separate the isomers. |
| Steric Hindrance | The C2-methyl group can sterically hinder attack at the C7 position, potentially favoring C5 substitution. | While difficult to control directly, understanding this bias can aid in product identification. |
Issue 3: Unexpected Side-Product Formation (e.g., Side-Chain Formylation)
Symptoms:
-
Mass spectrometry indicates the addition of more than one formyl group.
-
¹H NMR shows the appearance of new aldehyde protons and disappearance or shifting of the C2-methyl signal.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-activation of the Substrate | In highly activated systems, or with a large excess of Vilsmeier reagent, electrophilic attack can occur at the C2-methyl group, leading to diformylation products.[5][6] | Use a controlled amount of the Vilsmeier reagent (1.1-1.2 equivalents). Maintain a lower reaction temperature throughout the experiment. |
| Reaction with Indolenine Tautomer | Although less likely with 1,2-dimethylindoline, trace amounts of the indolenine tautomer could react differently. | Ensure the starting material is pure and free of isomeric impurities. |
Visualizing the Process: Reaction and Troubleshooting Workflows
The Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for the formylation of 1,2-dimethylindoline.
Troubleshooting Workflow for Unexpected Results
Caption: A decision-making workflow for troubleshooting common issues in the formylation of 1,2-dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of 1,2-dimethylindoline?
The Vilsmeier-Haack reagent is a relatively mild electrophile, which makes it well-suited for highly activated substrates like 1,2-dimethylindoline.[7][8] More aggressive formylation methods, such as the Gattermann-Koch reaction, often require strong Lewis acids that can lead to undesired side reactions or decomposition of the indoline ring.
Q2: At which position on the benzene ring is formylation most likely to occur?
Electrophilic substitution on N-alkyl indolines is generally directed to the para-position relative to the nitrogen atom (C5) due to electronic effects. However, some substitution at the ortho-position (C7) can also be expected. The precise ratio of C5 to C7 isomers will depend on the specific reaction conditions.
Q3: Can formylation occur at the C3 position?
In indoles, the C3 position is the most nucleophilic and is the primary site of electrophilic attack. However, in 1,2-dimethylindoline, the pyrrole ring is saturated, so there is no C3 position available for substitution in the same way. Electrophilic substitution will, therefore, occur on the electron-rich benzene ring.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material and the product(s). The product, being an aldehyde, may also be visualized with a potassium permanganate stain. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q5: What is the best way to purify the final product?
Flash column chromatography on silica gel is typically the most effective method for purifying the formylated product and separating any isomers that may have formed. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylindoline
Materials:
-
1,2-Dimethylindoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethylindoline (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0°C in an ice bath.
-
Formation of Vilsmeier Reagent: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3 volumes) at 0°C. Stir for 15-20 minutes. Caution: This is an exothermic reaction.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of 1,2-dimethylindoline via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Workup: Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Extract the product with dichloromethane (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1,2-dimethylindoline-carbaldehyde isomer(s).
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patil, S. B., & Deokar, V. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Helliwell, M., Afgan, A., Baradarani, M. M., & Joule, J. A. (2006). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 62(2), o737–o738. Retrieved from [Link]
-
ResearchGate. (2022, June). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formylation of Amines. PMC. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible mechanism of the N-formylation reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Retrieved from [Link]
-
HETEROCYCLES. (2003). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Retrieved from [Link]
-
MDPI. (2024, February 16). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013, March 10). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Retrieved from [Link]
-
PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electrophilic substitution of indoles: Part XXI - Further investigation on the formation of the benzazepinone skeleton. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Synthesis of Clausenal, 1,5‐Dimethoxycarbazole‐3‐carbaldehyde and 2,5‐Dimethoxycarbazole‐3‐carbaldehyde. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Retrieved from [Link]
-
ResearchGate. (2016, November 1). ChemInform Abstract: Synthesis of Imidazo[1,2-a]indoles (V) from 2-Chloroindole-3-carbaldehyde (I). Retrieved from [Link]
- Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
-
ResearchGate. (n.d.). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-formylation and N-methylation of N-methylaniline catalyzed by Gibeon meteorite. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Guide: Synthesis of 1,2-Dimethylindoline-5-carbaldehyde
An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the synthesis of 1,2-Dimethylindoline-5-carbaldehyde. As Senior Application Scientists, we have compiled this guide to address common challenges, particularly the formation of by-products, by explaining the underlying chemical principles and offering field-proven solutions.
The Vilsmeier-Haack reaction is the cornerstone for the formylation of electron-rich aromatic systems like 1,2-dimethylindoline.[1][2] This method utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3] While effective, the reaction's success is contingent on precise control of conditions to minimize the formation of undesired by-products.
This guide is structured to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis is achieved via an electrophilic aromatic substitution known as the Vilsmeier-Haack reaction.[2] The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃.[3] The electron-rich indoline ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[1][4] The 5-position is the primary site of formylation due to the strong activating and para-directing effect of the nitrogen atom in the indoline ring.
Q2: What are the most common by-products I should expect in this reaction?
A2: The most frequently encountered by-products include:
-
Positional Isomers: Primarily 1,2-Dimethylindoline-7-carbaldehyde, formed by electrophilic attack at the ortho position to the nitrogen.
-
Side-Chain Formylation Products: Reaction at the activated 2-methyl group can lead to the formation of enamines, which hydrolyze to 2-(1-methylindolin-2-ylidene)acetaldehyde. This is analogous to side-chain substitutions observed in similar indole systems.[5]
-
Unreacted Starting Material: Incomplete conversion can leave residual 1,2-dimethylindoline.
-
Diformylated Products: Although less common under controlled conditions, excessive Vilsmeier reagent or prolonged reaction times can lead to the introduction of a second formyl group on the aromatic ring.
Q3: How can I confirm the identity of my desired product versus the by-products?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The desired 5-carbaldehyde will show a specific aromatic proton splitting pattern (a singlet for H-4, a doublet for H-6, and a doublet for H-7) that is distinct from the 7-carbaldehyde isomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and by-products. Isomers will have the same mass, but MS can help identify diformylated or other unexpected products.
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of the crude product. The desired product and major by-products will likely have different Rf values.
Troubleshooting Guide
This section addresses specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of Vilsmeier reagent: Moisture contamination. 3. Sub-optimal stoichiometry: Incorrect ratio of indoline to Vilsmeier reagent. | 1. Optimize reaction conditions: Gradually increase the reaction time or temperature, monitoring by TLC. Temperatures typically range from 0°C to 80°C depending on substrate reactivity.[6] 2. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Adjust stoichiometry: A modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often optimal.[4] |
| High Levels of 7-Formyl Isomer | 1. High reaction temperature: Higher temperatures can reduce the regioselectivity of the electrophilic substitution.[6] | 1. Lower the reaction temperature: Conduct the addition of the indoline to the Vilsmeier reagent at a lower temperature (e.g., 0°C or -10°C) and allow the reaction to proceed at a controlled temperature (e.g., room temperature). |
| Presence of a By-product with a Similar Polarity to the Product | 1. Side-chain formylation: The Vilsmeier reagent has reacted with the activated 2-methyl group.[5] | 1. Use milder formylating agents: If side-chain reactivity is a persistent issue, exploring alternative formylation methods may be necessary. 2. Optimize purification: Utilize high-performance column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation.[7] |
| Dark, Tarry Crude Product | 1. Polymerization: Indole and indoline derivatives can be sensitive to strong acids and high temperatures, leading to polymerization.[8] 2. Exothermic reaction: Uncontrolled addition of reagents can cause the temperature to spike. | 1. Control temperature: Add reagents slowly and with efficient cooling. 2. Careful workup: Quench the reaction by pouring it into a cold, stirred solution of a base like sodium acetate or sodium bicarbonate to neutralize the acidic by-products promptly.[4] |
Visualizing Reaction Pathways
Primary Synthetic Pathway
The following diagram illustrates the Vilsmeier-Haack formylation of 1,2-dimethylindoline to the desired 5-carbaldehyde product.
Caption: Vilsmeier-Haack synthesis workflow.
Formation of a Key By-product
This diagram shows the competing reaction pathway leading to the 1,2-Dimethylindoline-7-carbaldehyde isomer.
Caption: Competing pathways for by-product formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1,2-dimethylindoline (1.0 equiv.) in a minimal amount of dry DMF or another suitable solvent like dichloromethane.[4] Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a stirred solution of sodium acetate (5.0 equiv.) in water.
-
Extraction: Stir the resulting mixture for 30 minutes, then extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
ChemSynthesis. (2024). 1,2-dimethylindoline. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Unilag. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trirnethylindole. Journal of Heterocyclic Chemistry, 18(6), 1275-1277. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. Beilstein Journal of Organic Chemistry, 14, 2366–2373. Retrieved from [Link]
-
Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Organic Chemistry, 31(4), 124-125. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2-Dimethylindole. PubChem. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization ca. Retrieved from [Link]
-
National Institutes of Health. (2014). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1735–1747. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. jk-sci.com [jk-sci.com]
- 7. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Dimethylindoline-5-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 1,2-Dimethylindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its indoline core and reactive aldehyde functionality make it a versatile precursor for a range of molecular scaffolds.[1] The synthesis of this compound typically involves a two-step process: the formylation of 1,2-dimethylindole, followed by the reduction of the resulting indole-5-carbaldehyde to the corresponding indoline. This guide will address potential challenges in both of these critical steps.
Synthetic Pathway Overview
The synthesis of this compound is generally achieved through the following two-stage process:
Caption: General synthetic route to this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Stage 1: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like indoles.[2][3][4] However, achieving high yield and regioselectivity can be challenging.
Question 1: My Vilsmeier-Haack reaction is resulting in a low yield of 1,2-Dimethylindole-5-carbaldehyde. What are the potential causes and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack formylation of 1,2-dimethylindole can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | The Vilsmeier reagent (chloroiminium ion) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is exothermic and the reagent can decompose at higher temperatures. | Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C and stirring for 30-60 minutes before adding the indole substrate. |
| Suboptimal Reaction Temperature | The formylation of the indole ring is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product. | After adding the 1,2-dimethylindole to the pre-formed Vilsmeier reagent at low temperature, gradually warm the reaction to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. | Use a slight excess of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ and DMF relative to 1,2-dimethylindole is a good starting point. |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃. |
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
To a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 45 minutes to form the Vilsmeier reagent.
-
Dissolve 1,2-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue in the formylation of substituted indoles. Understanding the potential side reactions is key to optimizing for the desired 5-carbaldehyde isomer.
Potential Side Products and Mitigation Strategies:
-
Formylation at other positions: While the 3-position is the most electron-rich in the indole nucleus, it is blocked in 1,2-dimethylindole. Formylation can still occur at other positions on the benzene ring, such as the 7-position. The regioselectivity is influenced by steric and electronic factors.
-
Mitigation: Carefully controlling the reaction temperature can influence the regioselectivity. Lower temperatures may favor the thermodynamically more stable 5-isomer.
-
-
Di-formylation: Under forcing conditions (high temperature, long reaction times, or a large excess of the Vilsmeier reagent), di-formylation can occur.
-
Mitigation: Use a modest excess of the Vilsmeier reagent (1.1-1.5 equivalents) and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
-
-
Side-chain formylation: Although less common, formylation of the N-methyl or C2-methyl group can occur under certain conditions.[5]
-
Mitigation: Adhering to the optimized temperature and stoichiometry for aromatic formylation should minimize this side reaction.
-
Caption: Potential products in the Vilsmeier-Haack formylation of 1,2-dimethylindole.
Stage 2: Reduction of 1,2-Dimethylindole-5-carbaldehyde to this compound
The reduction of the indole ring to an indoline can be achieved through various methods. The choice of reducing agent is crucial to avoid over-reduction of the aldehyde group.
Question 3: I am having trouble reducing the indole ring without affecting the aldehyde group. What are the best methods for this selective reduction?
Answer:
Selective reduction of the indole double bond in the presence of an aldehyde can be challenging. Here are two recommended approaches:
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a common method for reducing indoles to indolines.[6] The choice of catalyst and reaction conditions is critical for selectivity.
-
Recommended Catalysts: Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Solvent: Ethanol, methanol, or acetic acid.
-
Pressure: Typically 1-4 atm of hydrogen gas.
-
Temperature: Room temperature.
Troubleshooting Catalytic Hydrogenation:
| Issue | Potential Cause | Solution |
| No reaction or slow reaction | Catalyst poisoning: Trace impurities (e.g., sulfur compounds) can deactivate the catalyst. | Ensure the starting material is pure. Use a higher catalyst loading or a fresh batch of catalyst. |
| Over-reduction of the aldehyde | Harsh reaction conditions: High pressure or temperature can lead to the reduction of the aldehyde to an alcohol. | Perform the reaction at room temperature and atmospheric pressure. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Method 2: Borane-Mediated Reduction
Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are effective for the reduction of indoles to indolines.[7] These reagents are generally chemoselective for the indole double bond over the aldehyde.
-
Reagent: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: Typically performed at 0 °C to room temperature.
Experimental Protocol: Borane Reduction
-
Dissolve 1,2-dimethylindole-5-carbaldehyde (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of BH₃·THF (1.5-2.0 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Question 4: How can I effectively purify the final this compound?
Answer:
Purification of the final product is crucial to remove any unreacted starting material, byproducts from the reduction, and residual reagents.
Purification Strategy:
-
Column Chromatography: This is the most effective method for purifying this compound.[8]
-
Stationary Phase: Silica gel is commonly used. However, as indolines are basic, tailing on the column can be an issue. To mitigate this, you can pre-treat the silica gel with triethylamine (Et₃N) by adding 1-2% Et₃N to the eluent.[9]
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal eluent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation of 1,2-dimethylindole?
A1: In the Vilsmeier-Haack formylation of 1,2-dimethylindole, the C3 position, which is the most nucleophilic site in the indole ring, is blocked. Therefore, electrophilic substitution occurs on the benzene ring. The directing effects of the pyrrole ring generally favor substitution at the C5 position. However, some formation of the C7 isomer may also occur. Careful optimization of reaction conditions, particularly temperature, can help to maximize the yield of the desired 5-carbaldehyde isomer.
Q2: Can I use sodium borohydride (NaBH₄) to reduce the indole ring?
A2: Sodium borohydride is generally not a strong enough reducing agent to reduce the indole double bond under standard conditions.[10][11] It is, however, a very effective reagent for the reduction of aldehydes and ketones.[12][13][14] Therefore, using NaBH₄ for the reduction of 1,2-dimethylindole-5-carbaldehyde would likely result in the reduction of the aldehyde to an alcohol, leaving the indole ring intact. For the selective reduction of the indole to the indoline, stronger reducing agents like catalytic hydrogenation or borane complexes are required.
Q3: What are the key analytical techniques to confirm the structure and purity of this compound?
A3: A combination of spectroscopic methods should be used for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic shifts for the aromatic, aldehyde, N-methyl, and C2-methyl protons, as well as the protons of the now saturated five-membered ring. The disappearance of the C3-H proton signal from the indole starting material is a key indicator of successful reduction.
-
¹³C NMR will show the presence of the aldehyde carbonyl carbon and the changes in chemical shifts of the carbons in the reduced pyrrolidine ring.[15][16][17]
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretching frequency for the aldehyde (typically around 1680-1700 cm⁻¹) and the disappearance of the C=C stretching of the indole ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Borane Reagents (BH₃·THF, BH₃·SMe₂): These are flammable and react with water to produce flammable hydrogen gas. They should also be handled in a fume hood under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.
References
-
Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. Available from: [Link]
-
Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University. Available from: [Link]
-
Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. Available from: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Supporting information. The Royal Society of Chemistry. Available from: [Link]
-
Scheme 7: Borane-catalysed reduction of indoles and the proposed mechanism. ResearchGate. Available from: [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. NIH. Available from: [Link]
-
Supporting Information. ScienceOpen. Available from: [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Available from: [Link]
-
Supporting Information for Angew. Chem. Int. Ed. Z50515. Wiley-VCH. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
The vilsmeier-haack formylation of 1,2,3-trimethylindole. Sciencemadness.org. Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available from: [Link]
-
Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Available from: [Link]
-
Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. Available from: [Link]
-
Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH 4/(NH 4) 2C 2O 4 system. ResearchGate. Available from: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available from: [Link]
-
SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC - NIH. Available from: [Link]
-
Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available from: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC - PubMed Central. Available from: [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available from: [Link]
-
Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. Available from: [Link]
-
Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization ca. The Royal Society of Chemistry. Available from: [Link]
-
Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. PMC - NIH. Available from: [Link]
-
Synthesis, Characterization of 2-(5-Chloro 3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxyphenylimino)-propionaldehyde and Testing its Cytotoxic Activity Against Cancer Cell Line. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. asianpubs.org [asianpubs.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
Technical Support Center: Stability of 1,2-Dimethylindoline-5-carbaldehyde under Acidic Conditions
Welcome to the technical support center for 1,2-Dimethylindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic environments. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to navigate the challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of this compound in acidic conditions.
Q1: What is the expected stability of this compound in an acidic solution?
A1: this compound is susceptible to degradation in acidic conditions. The instability arises from two primary structural features: the indoline nitrogen and the aromatic aldehyde group. The tertiary amine of the indoline ring system can be protonated in acidic media, which can alter the electronic properties and reactivity of the molecule. The aldehyde functional group is also prone to acid-catalyzed reactions.
Q2: What are the primary degradation pathways for this compound in acid?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the known reactivity of indoline and aromatic aldehyde moieties, we can anticipate two main degradation routes:
-
Acid-catalyzed hydration of the aldehyde: The aldehyde group can undergo reversible hydration in the presence of acid and water to form a geminal diol. While this is a reversible process, it can affect quantification and reactivity.[1][2]
-
Ring-opening or rearrangement of the indoline system: Protonation of the indoline nitrogen may, under forcing conditions (e.g., strong acids, elevated temperatures), potentially lead to ring-opening or other rearrangements, though this is less common under mild acidic conditions.
Q3: Are there any visual indicators of degradation?
A3: Visual signs of degradation can include a change in the color of the solution, the formation of a precipitate, or the development of an unexpected odor. However, significant degradation can occur without any visible changes. Therefore, chromatographic techniques like HPLC or TLC are essential for accurately assessing the stability of the compound.
Q4: How should I prepare and store acidic solutions of this compound?
A4: To minimize degradation, it is crucial to prepare acidic solutions of this compound fresh for each experiment. If storage is unavoidable, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, the compound should be kept in its solid, crystalline form in a cool, dry, and dark place.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring the stability of this compound.[3][4][5] A reverse-phase C18 column is typically suitable. The use of a mass spectrometry (MS) detector can aid in the identification of degradation products.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics when using the compound in an acidic reaction medium. | Degradation of this compound due to prolonged exposure to acid. | Prepare the acidic solution of the compound immediately before use. Consider adding the compound to the reaction mixture at a later stage if possible. Monitor the stability of the compound under your specific reaction conditions using HPLC. |
| Appearance of unexpected peaks in your chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | Analyze the unexpected peaks using mass spectrometry (MS) to determine their molecular weights. Based on the proposed degradation pathways, these could correspond to the hydrated form or other byproducts. |
| Difficulty in dissolving the compound in acidic aqueous solutions. | Protonation of the indoline nitrogen can affect solubility. | Try using a co-solvent such as methanol, ethanol, or acetonitrile. Gentle warming and sonication may also aid in dissolution, but be mindful of potential degradation with prolonged heating. |
| Baseline noise or drifting in HPLC analysis. | Co-elution of degradation products with the parent compound or issues with the mobile phase. | Optimize the HPLC method, including the gradient, mobile phase composition, and pH, to achieve better separation of the parent compound from any potential degradants. Ensure the mobile phase is properly degassed. |
III. Proposed Degradation Pathway
The following diagram illustrates the likely initial degradation pathway of this compound in aqueous acidic conditions.
Caption: Figure 1. Proposed initial degradation pathways of this compound in acidic conditions.
IV. Experimental Protocol: HPLC-Based Stability Study
This protocol outlines a method to assess the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks
-
Autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector (e.g., PDA detector)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Acidic Solution (e.g., 0.1 N HCl): Prepare the desired acidic solution using appropriate dilutions of a stock acid solution in HPLC grade water.
-
Test Solution (100 µg/mL): In a volumetric flask, add a known volume of the stock solution and dilute with the acidic solution to the final volume. Prepare a control solution by diluting the stock solution with the mobile phase initial composition.
4. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
5. Stability Study Procedure:
-
Inject the control solution (t=0) to determine the initial peak area of the parent compound.
-
Store the test solution at the desired temperature (e.g., room temperature, 40 °C).
-
Inject the test solution at specified time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
Caption: Figure 2. HPLC-based stability study workflow.
V. Summary of Potential Degradation Products
The following table summarizes the likely initial degradation products of this compound under acidic conditions.
| Potential Degradation Product | Proposed Formation Mechanism | Expected Mass Shift (from parent) |
| This compound hydrate (geminal diol) | Acid-catalyzed addition of water to the aldehyde | +18 Da |
| Protonated this compound | Protonation of the indoline nitrogen | +1 Da |
VI. References
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1051-1056. [Link]
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. UPSpace. [Link]
-
ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
Herath, H. M. T. B., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(15), 4985. [Link]
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. [Link]
-
Punthasee, P. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f). [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 377-382. [Link]
-
Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 123(35), 8502-8508. [Link]
-
Wang, P., et al. (2013). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 85(15), 7247-7255. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-874. [Link]
-
MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1435. [Link]
Sources
Knoevenagel Condensation with Substituted indolines: A Technical Support Guide
Welcome to the technical support center for troubleshooting Knoevenagel condensations with substituted indolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, we will address common challenges encountered during the experimental process, providing in-depth, experience-driven solutions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knoevenagel condensation with a substituted indoline aldehyde?
The Knoevenagel condensation is a nucleophilic addition-elimination reaction.[1][2] In the context of a substituted indoline-aldehyde, the process is typically initiated by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[3] This potent nucleophile then attacks the electrophilic carbonyl carbon of the indoline aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[3] The removal of water from the reaction mixture is often crucial as it drives the equilibrium towards the product.[3][4]
Caption: The basic mechanism of the Knoevenagel condensation.
Q2: What are the most suitable catalysts for the Knoevenagel condensation with indolines?
The choice of catalyst is critical and depends on the specific substrates. Weak bases are generally preferred to avoid self-condensation of the aldehyde.[1]
-
Basic Catalysts : Amines such as piperidine, pyridine, and L-proline are commonly employed.[4][5] The basicity of the amine can influence the reaction rate.[6]
-
Lewis Acid Catalysts : In some cases, Lewis acids like FeCl₃, InCl₃, and Sc(OTf)₃ can be effective, particularly for reactions involving indole-3-carbaldehyde.[7]
-
Heterogeneous Catalysts : Solid-supported catalysts such as Amberlyst-15 and various metal oxides are also utilized.[7] Boric acid has been shown to be an effective Brønsted acid catalyst for this reaction.[8]
Q3: How does the choice of solvent impact the reaction?
The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rates and yields.[4]
-
Polar Aprotic Solvents : DMF and acetonitrile often provide high conversions and selectivities in shorter reaction times.[4][7][9]
-
Polar Protic Solvents : Ethanol is a frequently used solvent and can be effective, especially when the product is expected to precipitate out of the solution.[4][5][7]
-
Nonpolar Solvents : Toluene may lead to longer reaction times but can be advantageous when azeotropic removal of water with a Dean-Stark trap is desired.[4]
| Solvent Type | Examples | General Observations |
| Polar Aprotic | DMF, Acetonitrile | Often leads to faster reactions and high yields.[4][7][9] |
| Polar Protic | Ethanol, Methanol | Commonly used; product may precipitate.[4][5][7] |
| Nonpolar | Toluene, Benzene | Slower reaction rates; allows for azeotropic water removal.[4][10] |
Q4: What are common side reactions to be aware of?
Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired product.
-
Self-condensation of the active methylene compound : This can occur if the reaction conditions are too harsh.
-
Michael addition : The product, being an α,β-unsaturated system, can undergo a Michael addition with another molecule of the deprotonated active methylene compound.[7]
-
Oligomerization of the indoline : Indoles can be prone to oligomerization, especially under strongly acidic conditions.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.
Caption: A decision tree for troubleshooting low product yield.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Catalyst.
-
Explanation: The catalyst may have degraded over time or may be of poor quality.
-
Solution: Use a fresh batch of catalyst. If using a base like piperidine, ensure it has been stored properly. Consider trying a different class of catalyst (e.g., switch from a base to a Lewis acid, or try L-proline).[5][7]
-
-
Possible Cause 2: Inappropriate Solvent.
-
Possible Cause 3: Reaction Temperature is Too Low.
-
Possible Cause 4: Insufficient Reaction Time.
-
Explanation: The reaction may be slow and may not have reached completion.
-
Solution: Extend the reaction time and monitor the consumption of starting materials using TLC.[7]
-
-
Possible Cause 5: Steric Hindrance.
-
Explanation: Bulky substituents on either the indoline aldehyde or the active methylene compound can hinder the reaction.
-
Solution: A more active catalyst or higher reaction temperatures may be required to overcome steric hindrance.[7]
-
-
Possible Cause 6: Presence of Water.
-
Explanation: The Knoevenagel condensation produces water, which can inhibit the reaction or lead to a reversible reaction, thereby lowering the yield.[4]
-
Solution: Ensure anhydrous conditions by using dry solvents. For reactions that are particularly sensitive to water, consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using a solvent like toluene.[4]
-
Problem 2: Formation of Multiple Products/Side Reactions
-
Possible Cause 1: Reaction Temperature is Too High.
-
Explanation: Elevated temperatures can promote side reactions.
-
Solution: Lower the reaction temperature.[7]
-
-
Possible Cause 2: Catalyst is Too Harsh.
-
Possible Cause 3: Incorrect Stoichiometry.
-
Explanation: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully control the molar ratios of your reactants.[7]
-
Problem 3: Product is Difficult to Purify
-
Possible Cause 1: Similar Polarity of Product and Byproducts.
-
Explanation: This makes separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography, including using a gradient elution.[7]
-
-
Possible Cause 2: Oily or Tarry Crude Product.
-
Explanation: This can be due to the presence of oligomeric materials or other high molecular weight byproducts.
-
Solution: Try triturating the crude product with a non-polar solvent like hexane to precipitate the desired compound.[7]
-
-
Possible Cause 3: Product is Insoluble.
-
Explanation: The product may be precipitating out with impurities.
-
Solution: Recrystallization from a suitable solvent system can be a very effective purification method.[7]
-
Experimental Protocols
General Protocol for Knoevenagel Condensation of a Substituted Indoline Aldehyde with Malononitrile
This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular substrates.
Materials:
-
Substituted Indoline Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ice-cold water
-
Cold ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted indoline aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with ice-cold water, followed by a small amount of cold ethanol to remove any residual starting materials and catalyst.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[7]
Protocol for Product Purification by Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane/ethyl acetate gradient).[7]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- Jain, S., et al. (2012). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Rasayan Journal of Chemistry, 5(4), 438-444.
- Somashekarappa, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Journal of Chemical and Pharmaceutical Research, 8(4), 119-124.
- Ogiwara, Y., et al. (2021).
- Dyakonov, V. A., et al. (2004). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Russian Journal of Organic Chemistry, 40(10), 1488-1493.
- Siddiqui, Z. N., & Khan, K. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Kras, A., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(21), 7244.
-
Chemistry Learning. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
- Moody, C. J., & O'Connell, M. J. (2000). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (21), 3755-3765.
- Abdel-Megeed, M. F., et al. (2009). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. Journal of the Chinese Chemical Society, 56(3), 593-600.
- Ogiwara, Y., et al. (2021).
- Kras, A., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(21), 7244.
- Reddy, B. V. S., et al. (2023).
-
Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved from [Link]
- Zhigulin, A. A., et al. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. International Journal of Molecular Sciences, 24(14), 11520.
- Missinne, J., et al. (2018). Activity of Different Bases for the Knoevenagel Reaction. Macromolecular Chemistry and Physics, 219(12), 1800085.
- Jain, S., et al. (2012). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. Rasayan Journal of Chemistry, 5(4), 542-546.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Wang, Y., et al. (2016).
- Reddy, B. M., et al. (2007). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Zhang, P., et al. (2020). Optimization of conditions for Knoevenagel condensation reaction. New Journal of Chemistry, 44(26), 11043-11048.
-
National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
- Khan, I., & Shakir, M. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of ChemTech Research, 9(5), 135-139.
- Li, J. P. H., et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics, 19(39), 26630-26644.
- Kumar, A., et al. (2023). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters, 25(1), 133–138.
- Ghashghaei, H., et al. (2023). L-proline-catalyzed Knoevenagel condensation in DES.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 1,2-Dimethylindoline-5-carbaldehyde
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 1,2-Dimethylindoline-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible synthesis.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. While several synthetic routes are conceivable, a common and logical approach involves the sequential methylation of indoline followed by a regioselective formylation. The primary challenges in scaling up this synthesis are managing exothermic reactions, ensuring regioselectivity, and handling hazardous reagents safely.
A plausible synthetic workflow is outlined below:
Caption: A common synthetic route to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step to monitor during the scale-up of this synthesis?
A1: The C5-formylation, particularly if using the Vilsmeier-Haack reaction, is by far the most critical step.[1][2] The formation of the Vilsmeier reagent (from phosphorus oxychloride and DMF) is highly exothermic and the reagent itself is thermally unstable.[2] Inadequate temperature control during its formation or reaction with the substrate can lead to runaway reactions, significant side product formation, and potential safety hazards.[2] It is imperative to have robust cooling and to carefully control the rate of reagent addition.[1][3]
Q2: Are there safer alternatives to the Vilsmeier-Haack reaction for the formylation step?
A2: Yes, several milder and potentially safer formylation methods have been developed, although they may require more optimization for this specific substrate. One promising alternative is the use of trimethyl orthoformate (TMOF) as a formyl source with a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂).[4] This method avoids the use of the highly reactive and corrosive phosphorus oxychloride.[4] Other greener approaches, such as iron-catalyzed C3-formylation of indoles with formaldehyde, have also been reported and could potentially be adapted.[5]
Q3: How can I ensure regioselectivity during the C5-formylation?
A3: In the case of 1,2-dimethylindoline, the N1 and C2 positions are already substituted. This effectively blocks the typical sites of electrophilic attack on the pyrrole ring of an indole system, directing the formylation to the benzene portion of the molecule.[6] The C5 position is generally favored electronically for electrophilic substitution on the indoline ring system.
Q4: What are the best practices for N-methylation of the indoline nitrogen?
A4: For a clean and selective N-methylation, using quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) is an excellent, modern choice.[7][8] This method offers high monoselectivity, avoiding over-methylation, and uses easy-to-handle solid reagents under mild basic conditions.[7][8] While traditional reagents like dimethyl sulfate are effective, they are highly toxic and require careful handling. Another green alternative is dimethyl carbonate (DMC) with a heterogeneous base like MgO, which is environmentally benign.[9]
III. Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific problems that may arise during each key stage of the synthesis.
Stage 1: N-Methylation of Indoline
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive methylating agent. 2. Insufficient base or incorrect base strength. 3. Low reaction temperature. | 1. Use a fresh, high-purity methylating agent. 2. Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaH) is used. For less reactive agents, a stronger base may be needed. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC. |
| Mixture of N- and C-Alkylated Products | 1. Use of a harsh or non-selective methylating agent. 2. Reaction conditions favoring C-alkylation. | 1. Switch to a milder, more selective N-methylating agent like PhMe₃NI or Me₄NF.[7][8] 2. Iridium-catalyzed reactions can be tuned to favor N- or C-alkylation by changing the solvent.[10] |
| Formation of Quaternary Ammonium Salt (Over-methylation) | 1. Use of excess methylating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of the methylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. The use of PhMe₃NI is reported to be highly monoselective.[8] |
Stage 2: C5-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool but is fraught with potential scale-up issues. The following decision tree provides a logical troubleshooting workflow.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation step.
Stage 3: Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Removing DMF | 1. High boiling point of DMF. 2. Product is highly soluble in the aqueous phase during extraction. | 1. After reaction, quench with a large volume of ice water to precipitate the product. 2. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, DCM). 3. A final wash of the combined organic layers with brine can help remove residual DMF. |
| Oily Product / Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel. 2. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. 3. Ensure the product is thoroughly dried under high vacuum. |
| Product Degradation on Silica Gel | 1. The product is sensitive to the acidic nature of silica gel. 2. Prolonged contact time on the column. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1%). 2. Use a faster "flash" chromatography technique and avoid letting the product sit on the column for extended periods. |
IV. Experimental Protocols
CAUTION: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Methylation of Indoline using Phenyl Trimethylammonium Iodide
-
Materials: Indoline, Phenyl Trimethylammonium Iodide (PhMe₃NI), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add indoline (1.0 equivalent).
-
Add phenyl trimethylammonium iodide (1.2 equivalents) in one portion.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the indoline is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methylindoline, which can be used in the next step, often without further purification.
-
Protocol 2: Scale-Up Vilsmeier-Haack Formylation of 1,2-Dimethylindoline
-
Materials: 1,2-Dimethylindoline, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃), Dichloromethane (DCM, optional solvent), Ice, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Vilsmeier Reagent Preparation (Feed-Controlled): In a reactor equipped with robust cooling and mechanical stirring, charge anhydrous DMF. Cool the DMF to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. The addition of POCl₃ to DMF is highly exothermic.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes.
-
Formylation Reaction: In a separate reactor, dissolve 1,2-dimethylindoline (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.[1]
-
Cool the substrate solution to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the substrate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60-70 °C for 2-4 hours, monitoring by TLC for completion.[3]
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel with vigorous stirring, prepare a large volume of crushed ice and water.
-
Very slowly and cautiously, pour the reaction mixture onto the ice. This quench is highly exothermic and will release HCl gas.
-
Once the quench is complete, basify the aqueous slurry by slowly adding a cold solution of sodium hydroxide (e.g., 2-4 M) until the pH is >10.
-
Extract the aqueous mixture several times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or crystallization.
-
V. References
-
Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Benchchem. This compound | 887690-37-1.
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ACS Publications. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Benchchem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
-
NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail?. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
-
ResearchGate. Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. [Link]
-
Reddit. Problems with Fischer indole synthesis. [Link]
-
ResearchGate. Aldehydes scope of the synthesis of acylindolines 4. [Link]
-
SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
NIH National Library of Medicine. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
ResearchGate. N-methylation and O-methylation of indole and phenol respectively using.... [Link]
-
NIH National Library of Medicine. Formylation of Amines. [Link]
-
Beilstein Journals. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
ResearchGate. How to do N-Methylation of Indole?. [Link]
-
Organic Chemistry Portal. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]
-
The Royal Society of Chemistry. Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization ca. [Link]
-
Benchchem. troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
-
NIH National Library of Medicine. Indole synthesis: a review and proposed classification. [Link]
-
Organic Syntheses. indole-3-aldehyde. [Link]
-
ResearchGate. Synthesis of Clausenal, 1,5‐Dimethoxycarbazole‐3‐carbaldehyde and 2,5‐Dimethoxycarbazole‐3‐carbaldehyde. [Link]
-
NIH National Library of Medicine. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. [Link]
-
ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. [Link]
-
RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]
-
NIH National Library of Medicine. The synthesis of indole-3-aldehyde and its homologues. [Link]
-
NIH National Library of Medicine. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions Involving 1,2-Dimethylindoline-5-carbaldehyde
Welcome to the technical support guide for 1,2-Dimethylindoline-5-carbaldehyde, a versatile heterocyclic building block crucial in the synthesis of complex molecules in medicinal and materials chemistry.[1] The unique structure, featuring a substituted indoline core and a reactive carbaldehyde group, presents both opportunities and challenges in synthetic design. The success of your reaction often hinges on the strategic selection of a catalyst.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection for this specific substrate. It is designed to empower researchers, scientists, and drug development professionals to overcome common experimental hurdles and optimize their synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. The solutions provided are based on established catalytic principles and mechanistic understanding.
Question 1: My C-H functionalization reaction at the C7 position is resulting in low yield or failing completely. What are the likely causes and solutions?
Answer:
Failure to functionalize the C7 position of the indoline ring is a common issue, often stemming from catalyst incompatibility or suboptimal conditions.
Potential Causes:
-
Catalyst Deactivation: The lone pair on the indoline nitrogen can act as a ligand, coordinating to the metal center and poisoning the catalyst.[2][3] This is a known issue with nitrogen-containing heterocycles in transition metal catalysis.
-
Insufficient Catalyst Activity: The chosen catalyst may lack the required activity to break the relatively inert C-H bond at the C7 position, especially with potential steric hindrance from the adjacent N-methyl group.
-
Poor Directing Group Ability: The C5-carbaldehyde may not be an effective directing group for the C7 position in the chosen catalytic system. Many successful C7 functionalizations rely on a stronger directing group installed on the indoline nitrogen.[4]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or the absence of necessary additives can prevent the reaction from proceeding.
Recommended Solutions:
-
Select a Proven Catalyst System: Palladium (Pd) and Rhodium (Rh) complexes are highly effective for C-H functionalization of indoline scaffolds.[5][6]
-
For Palladium: Use a Pd(II) source like Pd(OAc)₂ or Pd(MeCN)₄(OTf)₂. Crucially, pair it with a suitable ligand. Pyridone-based ligands have been shown to be critical in overriding the inherent electronic preferences of the indole nucleus to achieve C7 selectivity.[7]
-
For Rhodium: Cationic rhodium-hydride complexes are effective for various hydrofunctionalization reactions.[8][9][10] For C7 carbonylation, catalysts like [RhCl(CO)₂]₂ have proven optimal.[4]
-
-
Incorporate Essential Additives: Many Pd-catalyzed C-H activation cycles require an oxidant to regenerate the active Pd(II) species.
-
Optimize Reaction Parameters: Systematically screen solvents and temperatures.
Question 2: I'm observing poor regioselectivity, with functionalization occurring at other positions (e.g., C4, C6) instead of my target site. How can I improve this?
Answer:
Controlling regioselectivity is paramount and is almost always dictated by the interplay between the substrate's inherent electronics and the catalyst system.
Potential Causes:
-
Electronic Bias: The indoline ring has inherent electronic properties that may favor reaction at sites other than your target.
-
Weak Directing Effect: The existing C5-carbaldehyde may weakly direct the reaction to an adjacent position or have no significant directing effect, leading to a mixture of products.
-
Catalyst/Ligand Mismatch: The chosen ligand may not provide sufficient steric or electronic influence to enforce selectivity at a single position.
Recommended Solutions:
-
Leverage Ligand Control: The ligand is your most powerful tool for controlling regioselectivity.
-
For Asymmetric Reactions: To introduce chirality, use a transition metal paired with a chiral ligand. Examples include Rhodium with chiral JasCp or JoSPOphos ligands, or Copper with chiral bis(oxazoline) (BOX) ligands.[6][9][13]
-
For Regioselectivity: For palladium catalysis, bulky or specially designed ligands can block certain sites and promote reaction at another. For example, pyridone-based ligands were essential for achieving C7 acyloxylation.[7]
-
-
Install a Temporary Directing Group: If the inherent directing ability is insufficient, install a removable directing group on the indoline nitrogen. Groups like 2-pyridinesulfonyl or pyrimidin-2-yl are well-established for directing C-H functionalization to the C7 position.[4][14] These can be cleaved after the desired transformation.
-
Consider Organocatalysis: For certain transformations like Friedel-Crafts reactions, metal-free organocatalysis offers an alternative strategy. Bifunctional catalysts, such as those based on squaramide or thiourea, can activate both the indoline and the reaction partner through a network of hydrogen bonds, precisely controlling the geometry of the transition state and thus the regioselectivity.[15][16]
Question 3: The aldehyde group is participating in undesired side reactions. How can I protect it or choose a compatible catalyst?
Answer:
The carbaldehyde is a highly reactive functional group susceptible to oxidation, reduction, and condensation under various conditions.
Potential Causes:
-
Incompatible Reagents: Oxidants used for C-H activation can oxidize the aldehyde to a carboxylic acid. Reductive conditions can convert it to an alcohol.
-
Acid/Base Instability: Both strong acids and bases can catalyze side reactions. For instance, acid-catalyzed reactions with another equivalent of indoline can form bis(indolyl)methanes (BIMs).[17]
-
Catalyst-Promoted Reactivity: The chosen catalyst itself may activate the aldehyde for unintended transformations.
Recommended Solutions:
-
Protect the Aldehyde: The most robust strategy is to protect the aldehyde group before performing reactions on the indoline core. Conversion to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) is a standard method. Acetals are stable to a wide range of conditions, including many transition-metal catalyzed reactions, and can be readily deprotected afterward.
-
Select Milder, Chemoselective Catalysts:
-
If protection is not feasible, choose a catalytic system known for its mildness and functional group tolerance.
-
For condensation reactions involving the aldehyde (e.g., Knoevenagel, Aldol), organocatalysts like L-proline or Lewis acids like ZnCl₂ often provide high yields without harsh conditions that could degrade the indoline core.[18][19]
-
-
Modify the Synthetic Sequence: Consider a late-stage formylation. If the desired transformation on the indoline ring is compatible with the precursor (e.g., a bromo- or iodo-indoline), it may be more efficient to perform that reaction first and then introduce the aldehyde group at a later step via a Vilsmeier-Haack or similar formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best "first-choice" catalysts for C-H functionalization of the aromatic ring on this compound?
For general C-H functionalization (e.g., arylation, alkenylation, carbonylation) of the indoline's benzene ring, Palladium (Pd) and Rhodium (Rh) catalysts are the industry standard and your best starting point.[4][5][20]
-
Palladium(II) Acetate (Pd(OAc)₂): Highly versatile for cross-coupling and C-H activation, typically used with specific ligands and oxidants.[11][21][22]
-
Rhodium Complexes (e.g., [Cp*RhCl₂]₂, [RhCl(CO)₂]₂): Excellent for C-H activation, particularly for coupling with alkenes, alkynes, or for carbonylation reactions.[4][6][23]
Q2: How do I decide between using a transition metal catalyst and an organocatalyst?
The choice depends entirely on the transformation you wish to perform.
-
Use a Transition Metal Catalyst (Pd, Rh, Cu, Co) for:
-
C-H Activation/Functionalization: Creating new C-C or C-heteroatom bonds on the aromatic ring.[21][24]
-
Cross-Coupling Reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig) if you start with a halogenated indoline.[25]
-
Hydrofunctionalization & Amination: Adding nucleophiles across double bonds or forming new C-N bonds.[9][10]
-
-
Use an Organocatalyst for:
-
Reactions at the Aldehyde: Aldol, Mannich, Knoevenagel, or other condensation reactions.[19]
-
Metal-Free Friedel-Crafts Reactions: Adding nucleophiles (including other indoles) to the indoline ring, often with high enantioselectivity.[15][26]
-
Asymmetric Transformations: When high enantiomeric excess is the primary goal and a suitable organocatalytic pathway exists.
-
Q3: I want to perform a Knoevenagel condensation on the C5-carbaldehyde. What catalysts should I consider?
For Knoevenagel-type reactions, which involve the condensation of the aldehyde with active methylene compounds, you should avoid strong transition metal catalysts. Instead, focus on:
-
Amino Acid Catalysts: L-proline is a highly effective and environmentally benign catalyst for condensations between indoles and aldehydes, often proceeding smoothly in water or green solvents at room temperature.[19]
-
Lewis Acids: Mild Lewis acids like Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) can effectively activate the aldehyde towards nucleophilic attack.[17][18][27]
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride ([cholineCl][ZnCl₂]₃) has been reported as an efficient DES catalyst for three-component reactions involving indoles, aldehydes, and active methylene compounds.[18]
Q4: How can I achieve high enantioselectivity in my reaction?
Asymmetric catalysis is essential. This requires a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate or intermediate.
-
Chiral Metal Complexes: This involves using a metal (e.g., Rh, Cu, Pd, Co) coordinated to a chiral ligand. The ligand creates a chiral pocket around the metal center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer. Examples include Rh/JoSPOphos for hydroamination and Cu/BOX for hydroamination.[9][13][28]
-
Chiral Organocatalysts: These are metal-free small organic molecules that act as catalysts. Bifunctional catalysts, like quinine-derived squaramides or thioureas, are particularly effective. They use hydrogen bonding and other non-covalent interactions to organize the substrates in a specific 3D orientation, leading to high enantioselectivity.[15][16]
Data & Protocols
Table 1: Overview of Catalytic Systems for Indoline Functionalization
| Desired Transformation | Catalyst Type | Example Catalyst | Ligand/Additive | Target Site(s) | Typical Yields | Reference(s) |
| C7-H Acyloxylation | Palladium | Pd(MeCN)₄(OTf)₂ | Pyridone-based ligand, PhIO | C7 | Good to Excellent | [7] |
| C7-H Carbonylation | Rhodium | [RhCl(CO)₂]₂ | None (Additive-free) | C7 | Good | [4] |
| C7-H Arylation | Rhodium | ₂ | Chiral Cpx Ligand (for asymmetry) | C7 | Excellent (up to 92%) | [6] |
| Intramolecular Amination | Palladium | Pd(OAc)₂ | PhI(OAc)₂, 2-pyridinesulfonyl group | N-C2 (cyclization) | Good | [14] |
| Hydroamination of Dienes | Rhodium | [Rh(COD)Cl]₂ | Chiral JoSPOphos | N-alkylation | High (up to 90% ee) | [9][10][29] |
| Friedel-Crafts (Carbocyclic Ring) | Organocatalyst | Squaramide | - | C4, C6 | Excellent (up to 99% ee) | [15][16] |
| Condensation with Aldehyde | Organocatalyst | L-proline | Water (solvent) | C5-CHO | Excellent | [19] |
| Condensation with Aldehyde | Lewis Acid | FeCl₃ | Microwave irradiation | C5-CHO | Excellent (up to 93%) | [17] |
Illustrative Protocol: Palladium-Catalyzed C4-Arylation of a Model 3-Formylindole
This protocol is adapted from literature procedures for C-H functionalization of substituted indoles and serves as a representative starting point for optimization with this compound.[11][12]
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the indole substrate (e.g., this compound, 0.2 mmol, 1.0 equiv.).
-
Catalyst Loading: Add Palladium(II) Acetate (Pd(OAc)₂, 10 mol%, 0.002 mmol) and Silver(I) Acetate (AgOAc, 2.0 equiv., 0.4 mmol).
-
Reactant Addition: Add the aryl iodide coupling partner (2.0 equiv., 0.4 mmol).
-
Solvent and Additive: Add hexafluoroisopropanol (HFIP, 0.5 mL) followed by trifluoroacetic acid (TFA, 0.5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 65-120 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired arylated product.
Visualized Workflows & Mechanisms
Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate catalyst based on the desired chemical transformation.
Caption: A decision tree for catalyst selection.
Simplified Catalytic Cycle: Pd(II)-Catalyzed C-H Arylation
This diagram illustrates a plausible mechanism for the palladium-catalyzed C-H activation and arylation of an indoline derivative.
Caption: Plausible Pd(II)/Pd(IV) catalytic cycle.
References
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters.[Link]
-
Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. National Institutes of Health.[Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health.[Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PubMed.[Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications.[Link]
-
Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Royal Society of Chemistry.[Link]
-
Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. ACS Publications.[Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. National Institutes of Health.[Link]
-
Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. National Institutes of Health.[Link]
-
Synthesis of indolines. Organic Chemistry Portal.[Link]
-
Rhodium-Catalyzed Hydrofunctionalization: Enantioselective Coupling of Indolines and 1,3-Dienes. eScholarship.org.[Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry.[Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health.[Link]
-
Organocatalytic dimensions to the C-H functionalization of carbocyclic core in indoles: A review update. Royal Society of Chemistry.[Link]
-
Rhodium-Catalyzed Hydrofunctionalization: Enantioselective Coupling of Indolines and 1,3-Dienes. PubMed.[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health.[Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals.[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications.[Link]
-
Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring. ACS Publications.[Link]
-
Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[7][8]-Aryl Shift. Organic Chemistry Portal.[Link]
-
Organocatalytic Enantioselective Functionalization of Indoles in the Carbocyclic Ring with Cyclic Imines. ResearchGate.[Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.[Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. National Institutes of Health.[Link]
-
Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. ACS Publications.[Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. ACS Publications.[Link]
-
Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. Sci-Hub.[Link]
-
Rhodium-catalyzed hydrofunctionalization: Enantioselective coupling of indolines and 1,3-dienes. Beijing Institute of Technology.[Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications.[Link]
-
Asymmetric Dearomatization of Indoles through Cobalt‐Catalyzed Enantioselective C−H Functionalization Enabled by Photocatalysis. ResearchGate.[Link]
-
Synthesis of substituted 3-indolylimines and indole-3-carboxaldehydes by rhodium(II)-catalyzed annulation. PubMed.[Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.[Link]
-
Why Do Some Fischer Indolizations Fail? National Institutes of Health.[Link]
-
Recent advances in the synthesis of nitrogen heterocycles via Rh( iii )-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Royal Society of Chemistry.[Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Rhodium-Catalyzed Hydrofunctionalization: Enantioselective Coupling of Indolines and 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Indoline synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 18. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 19. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Organocatalytic dimensions to the C–H functionalization of the carbocyclic core in indoles: a review update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 28. thieme-connect.com [thieme-connect.com]
- 29. Rhodium-catalyzed hydrofunctionalization: Enantioselective coupling of indolines and 1,3-dienes - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Navigating Reactions with 1,2-Dimethylindoline-5-carbaldehyde
Welcome to the technical support guide for 1,2-Dimethylindoline-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but sterically challenging building block into their synthetic workflows. The unique structure of this compound, featuring a bulky, electron-rich indoline core, presents specific hurdles that can impact reaction efficiency and outcomes.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you successfully manage these challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a series of logical troubleshooting steps, explains the chemical principles behind them, and includes detailed protocols.
Question 1: My reductive amination with this compound is showing low conversion and/or significant recovery of the starting aldehyde. What's going wrong?
This is a frequent challenge stemming from two primary factors:
-
Steric Hindrance: The methyl groups at the N1 and C2 positions of the indoline ring impede the approach of the amine nucleophile, slowing the formation of the critical iminium ion intermediate.[2][3][4]
-
Electronic Effects: The electron-donating nature of the dimethylindoline ring reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophilic attack compared to electron-deficient aromatic aldehydes.[5][6]
Successful reductive amination requires carefully chosen conditions that favor iminium ion formation and its subsequent selective reduction.
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// Edges start -> check_reagents [label="Initial Checks"]; check_reagents -> optimize_imine [label="If reagents are good"]; optimize_imine -> select_reductant [label="If iminium formation is slow"]; select_reductant -> protocol [label="Based on substrate needs"]; protocol -> success [label="If reaction works"]; protocol -> fail [label="If reaction fails"]; } dot Caption: Troubleshooting workflow for low-yield reductive aminations.
Solution A: Switch to a Non-Protic Solvent and a Specialized Reducing Agent
Protic solvents like methanol can participate in side reactions and may not be ideal. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. The key to success with sterically hindered substrates is often the choice of reducing agent.[7][8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice here. It is a mild and selective hydride donor that is particularly effective for reducing hindered iminium ions.[9][10] Its bulk is less of an issue than with other reductants, and it tolerates the mild acidity needed to promote iminium formation without reducing the starting aldehyde.
Table 1: Comparison of Reducing Agents for Hindered Aldehydes
| Reducing Agent | Typical Solvent | pH/Additive | Pros | Cons |
| NaBH(OAc)₃ (STAB) | DCM, DCE, THF | Acetic Acid (catalytic) | Highly selective for imines/iminiums; mild; one-pot procedure.[10] | Moisture sensitive; relatively expensive. |
| NaBH₃CN | Methanol, EtOH | pH 6-7 (AcOH buffer) | Selective for iminiums at controlled pH. | Highly toxic (cyanide evolution at low pH); requires careful pH monitoring.[10] |
| H₂ / Pd, Pt, or Ni Catalyst | Alcohols, EtOAc | None or Acid | "Green" reagent; high atom economy. | May reduce other functional groups; potential for catalyst poisoning; requires specialized equipment.[9] |
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.2 eq).
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1 - 0.2 eq) to catalyze iminium ion formation.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours. You can monitor the formation of the iminium ion (or disappearance of the aldehyde) by TLC or ¹H NMR of a crude aliquot. For very hindered amines, this step may require gentle heating (40 °C) or a longer reaction time.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Question 2: My Wittig reaction is failing or giving inseparable mixtures. How can I achieve a clean olefination?
The Wittig reaction is sensitive to steric hindrance around the carbonyl group, which can slow down the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.[11] Furthermore, the electronic properties of the indoline can influence the stability of the intermediates, and the choice of ylide is critical.
Solution A: Use a More Reactive (Unstabilized) Ylide
If you are using a stabilized ylide (e.g., one derived from an α-halo ester), its reduced nucleophilicity combined with the aldehyde's steric bulk may prevent the reaction from proceeding. Unstabilized ylides (derived from simple alkyl halides) are far more reactive and are often necessary for hindered carbonyls.[12]
-
Key Consideration: Unstabilized ylides typically yield (Z)-alkenes as the major product under standard salt-free conditions.[13][14]
Solution B: Employ the Horner-Wadsworth-Emmons (HWE) Reaction
For a more reliable and often higher-yielding alternative, especially when an (E)-alkene is desired, the HWE reaction is superior.[15] HWE reagents (phosphonate esters) are more nucleophilic than the equivalent Wittig ylides, and the resulting phosphate byproduct is water-soluble, simplifying purification.
Table 2: Comparison of Olefination Reagents
| Reagent Type | Precursor | Base Required | Reactivity with Hindered Aldehydes | Typical Stereoselectivity | Byproduct Removal |
| Unstabilized Ylide | Alkyl-PPh₃⁺ X⁻ | Strong (n-BuLi, NaHMDS) | Good to Moderate | (Z)-Alkene[12] | Triphenylphosphine oxide (often requires chromatography) |
| Stabilized Ylide | EWG-CH₂-PPh₃⁺ X⁻ | Weaker (NaH, K₂CO₃) | Poor to Moderate | (E)-Alkene[13] | Triphenylphosphine oxide (often requires chromatography) |
| HWE Reagent | (EtO)₂P(O)-CH₂-R | Moderate (NaH, KHMDS) | Excellent | (E)-Alkene[15] | Water-soluble phosphate salts (easy workup) |
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq). Caution: Highly flammable.
-
Ylide Formation: Slowly add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate for an acrylate ester) (1.2 eq) in anhydrous THF via syringe. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 2-6 hours). Gentle heating (reflux) may be required for very slow reactions.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: How exactly do the methyl groups at N1 and C2 cause steric hindrance at the C5-aldehyde?
While the C5-aldehyde is not directly adjacent to the methyl groups, the rigid, fused-ring structure of the indoline core transmits the steric bulk. The N1-methyl group restricts conformational flexibility. The C2-methyl group sits just above the plane of the benzene ring, creating a "steric shield" that obstructs the trajectory of incoming nucleophiles attempting to attack the aldehyde's carbonyl carbon according to the Bürgi-Dunitz angle. This forces the nucleophile to approach from a less-favorable, more sterically congested path, increasing the activation energy of the reaction.[16][17]
Q2: I am attempting a Knoevenagel condensation with malononitrile but the reaction is sluggish. What modifications should I consider?
The Knoevenagel condensation relies on the nucleophilic attack of an enolate onto the aldehyde.[18] Besides the steric hindrance, the electron-rich nature of the indoline ring deactivates the aldehyde.
Optimization Strategies:
-
Catalyst Choice: While weak amine bases like piperidine are standard, a Lewis acid co-catalyst (e.g., ZnCl₂, TiCl₄) can activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic.
-
Reaction Conditions: Use of a Dean-Stark trap with a solvent like toluene or benzene to remove the water byproduct can effectively drive the reaction equilibrium towards the product.[19]
-
Doebner Modification: If reacting with malonic acid, using pyridine as the solvent/catalyst can facilitate the condensation, which is often followed by decarboxylation to yield a cinnamic acid derivative.[18][20]
Q3: Are there any general strategies to enhance the reactivity of the aldehyde group on this scaffold?
Yes. If direct functionalization proves consistently difficult, a two-step approach can be effective:
-
Oxidation: Oxidize the aldehyde to the corresponding carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂) with a scavenger. The carboxylic acid is often a more versatile handle.
-
Activation and Coupling: Convert the carboxylic acid to a more reactive species like an acid chloride (with SOCl₂ or oxalyl chloride) or an activated ester (with HATU, HOBt). These intermediates are highly electrophilic and will readily react with a wide range of nucleophiles, bypassing the reactivity issues of the parent aldehyde.
References
-
G. C. B. Harriman, "The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones," Chemical Communications, 2016. [Link]
-
F. Stäbler, et al., "Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure," Synthesis, 2014. [Link]
-
Mundhe T. G., et al., "A Short Review of C7 – H Bond Functionalization of Indole/Indoline," International Journal of Research and Innovation in Applied Science, 2025. [Link]
-
N. Z. Ibragimov, et al., "The synthesis of sterically hindered amines by a direct reductive amination of ketones," PubMed, 2016. [Link]
-
Wikipedia contributors, "Reductive amination," Wikipedia, The Free Encyclopedia. [Link]
-
A. F. Abdel-Magid, et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," The Journal of Organic Chemistry, 1996. [Link]
-
D. G. Yu, et al., "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds," Accounts of Chemical Research, 2021. [Link]
-
Lumen Learning, "The Wittig reaction," Organic Chemistry II. [Link]
-
S. K. Guchhait, et al., "[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles," ACS Omega, 2023. [Link]
-
Wikipedia contributors, "Wittig reaction," Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal, "Wittig Reaction," Organic Chemistry Portal. [Link]
-
Master Organic Chemistry, "Wittig Reaction — Alkene Formation from Aldehydes/Ketones," Master Organic Chemistry. [Link]
-
Wikipedia contributors, "Knoevenagel condensation," Wikipedia, The Free Encyclopedia. [Link]
-
Chiba University, "Scientists crack indole's toughest bond with copper, unlocking new medicines," ScienceDaily, 2025. [Link]
-
Chemistry LibreTexts, "Wittig Reaction," Chemistry LibreTexts. [Link]
-
H. Liu, et al., "Condensation reaction of substituted aromatic aldehydes and active methylene compounds," ResearchGate, 2014. [Link]
-
Y. C. Park, et al., "Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase," Journal of Chemical Theory and Computation, 2017. [Link]
-
Taylor & Francis Online, "Steric hindrance – Knowledge and References," Taylor & Francis. [Link]
-
I. Fernandez, et al., "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?," Chemistry – A European Journal, 2022. [Link]
-
Y. Zhang, et al., "Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction," Organic & Biomolecular Chemistry, 2017. [Link]
-
Y. Wang, et al., "Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion," Journal of the American Chemical Society, 2024. [Link]
-
T. J. Donohoe, et al., "Condensation-Based Methods for the C−H Bond Functionalization of Amines," Accounts of Chemical Research, 2017. [Link]
-
Khan Academy, "Steric hindrance | Substitution and elimination reactions," YouTube. [Link]
-
Chemistry Steps, "Steric Hindrance in SN2 and SN1 Reactions," Chemistry Steps. [Link]
-
Organic Chemistry Portal, "Knoevenagel Condensation Doebner Modification," Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor, "Knoevenagel condensation," YouTube. [Link]
-
Y. Wang, et al., "Synthetic applications a Representative previous methods for...," ResearchGate, 2020. [Link]
-
Organic Chemistry Portal, "Olefination of Aldehydes, Part 3: Condensations," YouTube. [Link]
-
L. Lázár, et al., "Alkoxyalkylation of Electron-Rich Aromatic Compounds," Molecules, 2021. [Link]
-
P. K. Sahu, et al., "Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide," RSC Advances, 2024. [Link]
-
S. Sunkari, et al., "Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1," European Journal of Medicinal Chemistry, 2020. [Link]
-
National Center for Biotechnology Information, "1-Methylindoline-5-carbaldehyde," PubChem Compound Database. [Link]
-
D. G. K. Chary, et al., "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives," Molecules, 2018. [Link]
-
National Center for Biotechnology Information, "Indole-5-carboxaldehyde," PubChem Compound Database. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkoxyalkylation of Electron-Rich Aromatic Compounds | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. orgosolver.com [orgosolver.com]
- 15. benchchem.com [benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Purification of Polar Indoline Derivatives
Welcome to the technical support center for the purification of polar indoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating these valuable but often chromatographically difficult compounds. The inherent polarity of many biologically active indoline scaffolds, combined with the specific chemical properties of the indoline ring system, demands a nuanced and informed approach to purification.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural lists to explain the underlying scientific principles, helping you not only to solve immediate problems but also to build robust, rational purification strategies for future analogues.
Part 1: Foundational Challenges & Initial Strategy
This section addresses the most common starting point for any purification workflow: understanding the molecule and selecting an appropriate primary strategy.
Q1: My polar indoline derivative shows little to no retention on my standard C18 reverse-phase (RP) column. What's happening and what should I do first?
A1: This is the most common challenge and stems from a fundamental mismatch between the analyte and the stationary phase.[1][2][3]
-
The "Why": Standard C18 columns separate compounds based on hydrophobic interactions.[2] Highly polar molecules, like many functionalized indoline derivatives, have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the non-polar C18-coated silica.[4][5] Consequently, they travel with the solvent front and elute in or near the column's void volume, resulting in poor or no separation from other polar substances.[6]
-
Immediate Troubleshooting Steps:
-
Confirm Polarity: If not already known, estimate the compound's polarity (e.g., calculate LogP). A low or negative LogP value confirms high polarity.
-
Modify the Mobile Phase: For moderately polar compounds, you can sometimes increase retention on a C18 column by using a 100% aqueous mobile phase.[6] However, this requires a column specifically designed for aqueous stability (e.g., "AQ" or polar-endcapped phases) to prevent stationary phase collapse.[6][7][8]
-
Switch Separation Mode: For highly polar compounds, a standard C18 column is often not the right tool.[9] The most effective next step is to switch to a chromatographic mode designed for polar analytes, primarily Hydrophilic Interaction Liquid Chromatography (HILIC).[1][3][7][10]
-
Chromatography Mode Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Specific Chromatographic Issues
This section dives into common problems encountered during method development and provides actionable solutions.
Q2: I'm seeing significant peak tailing for my basic indoline derivative, even on a polar-endcapped column. What causes this and how can I fix it?
A2: Peak tailing for basic compounds like many indolines is a classic sign of unwanted secondary interactions with the stationary phase.
-
The "Why": Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface.[11][12] Even after end-capping, some of these sites remain accessible. The basic nitrogen atom in the indoline core can interact strongly with these acidic sites via ion-exchange, causing a portion of the analyte molecules to "stick" and elute slowly, resulting in a tailed peak.[11]
-
Solutions (From Simple to Complex):
-
Mobile Phase pH Adjustment: This is the most powerful tool.[13][14] For a basic indoline, lowering the mobile phase pH (e.g., to 2.5-4) with an additive like formic acid or trifluoroacetic acid (TFA) serves two purposes.[11][12] It protonates your basic analyte (making it consistently charged) and suppresses the ionization of the acidic silanol groups, minimizing the unwanted interaction.[11][12]
-
Use a Competing Base: Add a small amount (e.g., 0.1-1%) of a competing base like triethylamine (TEA) to the mobile phase.[11] The TEA will preferentially interact with the active silanol sites, effectively masking them from your indoline derivative and improving peak shape.[11]
-
Employ a Highly Deactivated Column: Modern columns with advanced end-capping or hybrid particle technology (like BEH) have fewer accessible silanol groups and are better suited for basic compounds.[11][15][16]
-
Consider HILIC: In HILIC mode, the high organic content of the mobile phase and the established water layer can create a different retention environment that often leads to superior peak shapes for polar basic compounds.[11]
-
Q3: My compound seems to be degrading on the column during purification. How can I confirm this and prevent it?
A3: The indoline scaffold can be sensitive to certain conditions, particularly strong acids.[17]
-
The "Why": The acidic surface of silica gel in normal-phase chromatography, or the use of strong acidic modifiers like TFA in reverse-phase, can potentially catalyze degradation, rearrangement, or dimerization of sensitive indoline derivatives.
-
Confirmation and Prevention:
-
Stability Test (2D TLC): Spot your crude material on a silica TLC plate. Run the plate in your chosen eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If your compound is unstable on silica, you will see new spots appearing on a diagonal from the original spot.[17]
-
Deactivate Silica Gel (Flash Chromatography): For flash chromatography, you can neutralize the acidic sites by pre-flushing the packed column with your eluent containing 1-2% triethylamine (TEA) or ammonia.[11][17] Afterwards, flush with the regular eluent to remove excess base before loading your sample.[11]
-
Use a Milder Acid: In RP-HPLC, switch from TFA (a strong ion-pairing acid) to formic acid (a weaker acid).[12] Formic acid is generally sufficient to control pH and is more volatile and less aggressive.
-
Change Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for flash chromatography, or switch to a more robust bonded phase for HPLC.[11]
-
Q4: I switched to HILIC, but my retention times are not reproducible. What are the key parameters to control?
A4: HILIC is an incredibly powerful technique for polar compounds, but it requires more careful control than standard RP chromatography due to its unique mechanism.[1]
-
The "Why": HILIC retention relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.[10][18] The thickness and stability of this layer are highly sensitive to mobile phase composition, temperature, and equilibration time.
-
Key Parameters for Reproducibility:
-
Column Equilibration: This is the most critical factor. HILIC columns require significantly longer equilibration times than C18 columns to establish a stable aqueous layer.[1] A minimum of 10-20 column volumes with the initial mobile phase is recommended, and sometimes more.
-
Sample Diluent: The solvent used to dissolve your sample must be matched as closely as possible to the initial mobile phase conditions.[1] Injecting a sample dissolved in a strong, highly aqueous solvent (like pure water or DMSO) can disrupt the aqueous layer at the head of the column, leading to split or broad peaks and shifting retention. For HILIC, dissolving the sample in a high percentage of acetonitrile (e.g., >75%) is often recommended.[1]
-
Mobile Phase Preparation: Use pre-mixed mobile phases. Due to the high organic content, slight variations in mixing ratios can significantly impact retention. Ensure buffers are fully dissolved in the aqueous portion before adding the organic solvent.[19] Ammonium formate and ammonium acetate are common, MS-friendly buffers for HILIC.
-
Part 3: Advanced & Alternative Strategies
When standard methods fail or require optimization, these advanced techniques can provide a solution.
Q5: My polar indoline is ionic or zwitterionic. How can I improve its retention and peak shape?
A5: For permanently charged or zwitterionic compounds, you need a strategy that directly addresses the ionic nature of the molecule.
-
The "Why": Ionic compounds can be particularly difficult to retain on standard RP columns and may exhibit poor peak shape due to their high polarity and potential for multiple ionic interactions.
-
Recommended Techniques:
-
Mixed-Mode Chromatography (MMC): This is an excellent choice. MMC columns have stationary phases with dual retention mechanisms, such as reverse-phase (e.g., C18) and ion-exchange (anion or cation).[1][7] This allows you to retain the molecule via both its hydrophobic parts and its charged functional groups, providing unique selectivity and improved retention without the need for ion-pairing agents.[1][7]
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent (e.g., TFA for basic compounds, or an alkyl sulfonate for acidic compounds) to the mobile phase of a standard RP system.[20] The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and thus its retention on the C18 column.[20] Caution: Ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[7]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[21][22] It is highly effective for separating polar compounds, including basic amines, and is considered a "green" alternative due to reduced organic solvent consumption.[21][23] The addition of additives to the mobile phase can further enhance the separation of ionic species.[23][24]
-
Comparison of Purification Techniques for Polar Indolines
| Technique | Primary Mechanism(s) | Best Suited For | Key Advantages | Key Disadvantages |
| Polar RP | Hydrophobic Interaction | Moderately polar, neutral, or ionizable indolines | Familiar methodology; compatible with 100% aqueous mobile phases (with proper column). | Limited retention for very polar compounds.[7] |
| HILIC | Hydrophilic Partitioning, H-Bonding, Electrostatic | Highly polar, hydrophilic, and water-soluble indolines.[3] | Strong retention for compounds unretained in RP; high organic mobile phase enhances MS sensitivity.[7] | Requires long equilibration; sensitive to sample solvent and water content. |
| Mixed-Mode | Hydrophobic & Ion-Exchange | Polar and charged/ionic indolines. | Dual retention mechanisms provide unique selectivity; no need for ion-pairing agents.[1][7] | Method development can be more complex.[7] |
| Ion-Pair RP | Hydrophobic & Ion-Pairing | Ionic indolines on standard RP columns. | Enhances retention of charged analytes on existing RP systems. | Can be MS-incompatible; reagents can contaminate column/system.[7] |
| SFC | Polarity-based partitioning | Chiral and achiral polar indolines, especially basic amines. | Fast separations; reduced organic solvent use; orthogonal selectivity to LC.[21] | Requires specialized equipment.[9] |
Part 4: Step-by-Step Protocol
Protocol: Generic HILIC Method Development for a Polar Indoline Derivative
This protocol provides a starting point for developing a robust HILIC purification method.
Caption: Step-by-step workflow for HILIC method development.
-
Column and Mobile Phase Selection:
-
Choose a HILIC stationary phase. Amide, Diol, or Zwitterionic phases are common starting points.[8][25]
-
Prepare Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (adjust pH with formic acid if needed, e.g., to 3.5).
-
Prepare Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (same pH as A).
-
Rationale: Acetonitrile is the typical weak solvent in HILIC. Ammonium formate is a volatile, MS-compatible buffer.
-
-
Sample Preparation:
-
Dissolve the crude indoline derivative in a solvent mixture that is weak in the HILIC context, such as 90% Acetonitrile / 10% Water.[1] Avoid dissolving in pure DMSO or water.
-
Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.
-
-
System Equilibration:
-
Install the HILIC column.
-
Equilibrate the column with the initial gradient conditions (e.g., 100% Mobile Phase A) for a minimum of 20 column volumes.
-
Rationale: This step is critical to form the stable water layer on the stationary phase, ensuring reproducible retention times.[1]
-
-
Initial Scouting Gradient:
-
Inject a small amount of the sample.
-
Run a broad linear gradient, for example, from 100% A to 100% B over 15-20 minutes.
-
Rationale: This will determine the approximate mobile phase composition required to elute your compound and will reveal the presence of major impurities. In HILIC, increasing the aqueous content (Mobile Phase B) increases the elution strength.[26]
-
-
Method Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities.
-
If peak shape is poor, consider adjusting the buffer concentration or pH.
-
Once an optimized analytical method is achieved, it can be scaled up to a preparative column for bulk purification.
-
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC. (2014, August 22). Retaining Polar Compounds. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?[Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?[Link]
-
MDPI. (2024, January 10). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]
-
ResearchGate. Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. [Link]
-
PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]
-
Taylor & Francis Online. (2021, July 28). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
- Google Patents. US20050011836A1 - Additives for reversed-phase HPLC mobile phases.
-
Phenomenex. HILIC HPLC Column. [Link]
-
UCL. HPLC solvents and mobile phase additives. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
LCGC Europe. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
National Institutes of Health. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. [Link]
- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
- Google Patents.
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
National Institutes of Health. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmanow.live [pharmanow.live]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. welch-us.com [welch-us.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. lcms.cz [lcms.cz]
- 16. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 17. Purification [chem.rochester.edu]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity Screening of 1,2-Dimethylindoline-5-carbaldehyde Derivatives
This guide offers an in-depth, objective comparison of the biological performance of 1,2-dimethylindoline-5-carbaldehyde derivatives against other heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals, providing a foundation of experimental data and detailed protocols to inform and guide future research in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of the Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The versatility of the indoline ring system allows for diverse functionalization, leading to derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carbaldehyde group, as seen in this compound, provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives for biological screening.[3]
This guide will explore the key biological activities of indoline-5-carbaldehyde derivatives, presenting a comparative analysis with other well-established heterocyclic pharmacophores such as quinolines and pyrazoles.[4][5] We will delve into the causality behind experimental choices and provide self-validating, detailed protocols for the screening of these compounds.
Comparative Analysis of Biological Activities
The biological evaluation of novel compounds is a critical step in the drug discovery process. Here, we present a comparative summary of the antimicrobial, anticancer, and anti-inflammatory activities of indoline derivatives alongside alternative heterocyclic compounds. The data is presented to highlight the structure-activity relationships and to provide a benchmark for the evaluation of new derivatives.
Antimicrobial Activity
Indole and indoline derivatives have demonstrated significant potential as antimicrobial agents.[6][7] The mechanism of action often involves the disruption of bacterial cell walls or the inhibition of essential enzymes. For comparison, quinoline derivatives are a well-established class of antibacterial agents, with many clinically approved drugs.[4] Pyrazole derivatives also exhibit a broad spectrum of antimicrobial activity.[8]
| Compound Class | Representative Derivative/Drug | Test Organism | MIC (µg/mL) | Reference |
| Indoline Derivatives | 5-Halo-indole dihydropyrimidines | Staphylococcus aureus | 50-100 | [6][7] |
| Escherichia coli | 75-100 | [6][7] | ||
| Quinoline Derivatives | Ciprofloxacin | Staphylococcus aureus | 0.25-1 | [4] |
| Escherichia coli | 0.015-0.12 | [4] | ||
| Pyrazole Derivatives | Substituted Pyrazoles | Staphylococcus aureus | >10 | [8] |
| Candida albicans | >10 | [8] |
Anticancer Activity
The antiproliferative properties of indoline derivatives have been extensively studied, with many compounds showing potent activity against various cancer cell lines.[9][10] Their mechanisms often involve the inhibition of key signaling pathways or the induction of apoptosis. Quinoline and pyrazole derivatives are also prominent in anticancer drug discovery, with several compounds advancing to clinical trials.[4][11]
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indoline Derivatives | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [9] |
| MDA-MB-468 (Breast) | 8.2 | [9] | ||
| Quinoline Derivatives | Various substituted quinolines | Various cell lines | Wide range | [4] |
| Pyrazole Derivatives | Thiazolyl pyrazole carbaldehyde hybrid | A549 (Lung) | 6.34 ± 0.06 | [11] |
| MCF-7 (Breast) | 7.12 ± 0.04 | [11] | ||
| HeLa (Cervical) | 9.05 ± 0.04 | [11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key research focus. Indoline derivatives have shown promise in this area, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[1] Quinolines and pyrazoles also possess well-documented anti-inflammatory properties.[4][12]
| Compound Class | Representative Derivative | Assay | IC50 (µg/mL) | Reference |
| Indoline Derivatives | Substituted Indoline-1-carbothioamides | Protein anti-denaturation | 60.7 - 115.4 | [1] |
| Quinoline Derivatives | Various substituted quinolines | Various assays | Wide range | [4] |
| Pyrazole Derivatives | 1,3,4-trisubstituted pyrazoles | Carrageenan-induced paw edema (% inhibition) | ≥84.2% | [12] |
Experimental Protocols
To ensure the reproducibility and validity of biological screening, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for the broth microdilution antimicrobial susceptibility assay.
Step-by-Step Protocol:
-
Preparation of Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in broth to obtain a range of concentrations.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (bacteria without the compound), a negative control (broth only), and a known antibiotic as a reference standard.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[16][17]
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an indoline derivative.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them in a 96-well plate. Allow the cells to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of this compound derivatives. The comparative data and detailed protocols offer a solid foundation for researchers to evaluate the therapeutic potential of this promising class of compounds. The versatility of the indoline scaffold, coupled with the reactivity of the carbaldehyde group, presents a significant opportunity for the development of novel drug candidates with diverse pharmacological activities.
Future research should focus on synthesizing a broader range of derivatives to establish more definitive structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will be invaluable in optimizing the design of indoline-based therapeutics with enhanced potency and selectivity.
References
-
Biological activities of quinoline derivatives. PubMed. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. National Institutes of Health. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE. [Link]
-
Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]
-
Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. ResearchGate. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Indole and Indoline Carbaldehyde Isomers
Introduction: Beyond the Formula - The Critical Role of Isomerism
In the landscape of drug discovery and materials science, the indoline scaffold and its aromatic precursor, indole, are foundational motifs.[1][2] Their derivatives are integral to a vast array of pharmacologically active agents, from anticancer to anti-inflammatory compounds.[2][3] A common and synthetically versatile derivative is the introduction of a carbaldehyde (formyl) group. However, the simple molecular formula C₉H₇NO (for indole carbaldehyde) or C₉H₉NO (for indoline carbaldehyde) belies a complex reality: the existence of multiple positional isomers.
The specific placement of the aldehyde group on the bicyclic ring system is not a trivial detail. It fundamentally alters the molecule's electronic properties, steric profile, reactivity, and, consequently, its biological activity. For researchers in drug development, understanding the distinct characteristics of each isomer is paramount to ensuring the synthesis of the correct, active compound and avoiding inactive or potentially toxic alternatives.
This guide provides an in-depth comparative analysis of indoline and indole carbaldehyde isomers. We will move beyond simple data listing to explore the causal relationships between structure and function, provide validated experimental protocols for their differentiation, and present a clear framework for their comparative evaluation.
Section 1: The Isomeric Landscape: Indole vs. Indoline Carbaldehydes
The first point of critical distinction is the saturation of the five-membered ring. Indole possesses an aromatic pyrrole ring fused to a benzene ring, resulting in a planar, electron-rich system. Indoline, or 2,3-dihydroindole, lacks the C2-C3 double bond, rendering the five-membered ring non-aromatic and the molecule more flexible.[1] This fundamental difference dictates the possible positions for the carbaldehyde group and profoundly influences the isomers' chemical nature.
For the indole backbone, the carbaldehyde group can be substituted at positions 2, 3, 4, 5, 6, or 7, creating six distinct positional isomers. For the indoline backbone, substitution typically occurs on the benzene ring at positions 4, 5, 6, or 7.
Section 2: Comparative Physicochemical Properties
The position of the electron-withdrawing carbaldehyde group directly impacts intermolecular forces and crystal packing, leading to distinct physicochemical properties. Below is a comparison of two of the most common and commercially available indole carbaldehyde isomers.
| Property | Indole-3-carbaldehyde | Indole-5-carbaldehyde | Indoline-7-carbaldehyde |
| CAS Number | 487-89-8[4] | 1196-69-6 | 143262-21-9[5] |
| Molecular Formula | C₉H₇NO[4] | C₉H₇NO | C₉H₉NO[5] |
| Molecular Weight | 145.16 g/mol [4] | 145.16 g/mol | 147.17 g/mol [5] |
| Appearance | Off-white to beige-brown crystalline powder[6] | Pale cream to orange powder[7] | Not specified |
| Melting Point | 193-198 °C[6] | 100-103 °C[8] | Not specified |
| Water Solubility | Insoluble[6] | Sparingly soluble | Not specified |
| LogP | 1.68[4] | 1.8[9] | 1.4[5] |
Expert Insights: The significant difference in melting point between the 3- and 5-isomers is a direct consequence of their molecular symmetry and ability to form hydrogen bonds and π-π stacking interactions in the solid state. Indole-3-carbaldehyde's higher melting point suggests a more stable crystal lattice structure. These differences are crucial for formulation and drug delivery considerations.
Section 3: Spectroscopic and Chromatographic Differentiation
Distinguishing between isomers in a reaction mixture is a critical task for ensuring product purity. Spectroscopic and chromatographic methods are the primary tools for this purpose, each providing unique and complementary information based on the distinct electronic and polar environments of the isomers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The chemical environment of each proton and carbon atom is unique for each isomer. The electron-withdrawing aldehyde group deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. The specific pattern of signals in the aromatic region (typically 7-9 ppm) serves as a definitive fingerprint for each isomer.[11][12]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] Positional isomers of indole carbaldehyde, while having the same molecular weight, possess different dipole moments and polarities. This leads to distinct retention times on a chromatographic column, allowing for their effective separation and quantification.[13][14] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is the most common and effective technique.[15]
Protocol: Isomer Separation by Reversed-Phase HPLC
This protocol provides a robust starting point for the separation of indole carbaldehyde isomers. Optimization may be required based on the specific isomers and instrumentation.
-
Column: C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the sample mixture in a minimal amount of mobile phase B or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm and 300 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% B to 80% B
-
25-30 min: Hold at 80% B
-
30-31 min: Return to 30% B
-
31-35 min: Re-equilibration at 30% B
-
-
-
Analysis: Identify isomers by comparing their retention times to those of pure analytical standards. Quantify by integrating the peak area.
Section 4: Reactivity and Synthetic Applications
The electronic nature of the indole ring is not uniform. The C3 position is particularly electron-rich and analogous to an enamine, making it highly reactive towards electrophiles. In contrast, the benzene portion of the ring is less nucleophilic. This has profound implications for the reactivity of the carbaldehyde isomers.
-
Indole-3-carbaldehyde: The aldehyde at this position deactivates the pyrrole ring towards further electrophilic substitution. The aldehyde itself readily participates in reactions like Knoevenagel, Wittig, and reductive amination, serving as a versatile handle for elaborating the C3 position.[6][16][17] It is a crucial precursor for the synthesis of tryptophan and various bioactive alkaloids.[6]
-
Indole-5-carbaldehyde: With the aldehyde group on the benzene ring, the nucleophilicity of the C3 position remains high, allowing for selective reactions at that site. The C5-aldehyde can be used to introduce substituents via standard aromatic aldehyde chemistry, such as forming Schiff bases or stilbenes, without interfering with the pyrrole ring's reactivity.[8] This isomeric separation of reactivity is a powerful tool for synthetic chemists.
Section 5: Biological and Pharmacological Significance
The "where" of the aldehyde group is a critical determinant of the "what" in biological systems. The specific geometry and electronic distribution of an isomer dictate how it fits into a protein's binding pocket and interacts with biological targets.
-
Indole-3-carbaldehyde (I3A): This isomer is not just a synthetic precursor but also a natural metabolite of tryptophan produced by gut microbiota.[18] I3A is a known agonist of the aryl hydrocarbon receptor (AhR) in intestinal immune cells, playing a role in modulating mucosal immunity.[18] Its derivatives have shown a wide spectrum of activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[19]
-
Indole-5-carbaldehyde: This isomer serves as a key building block for potent enzyme inhibitors. For example, it has been used in the structure-based design of Aurora kinase A inhibitors for cancer therapy and in the preparation of inhibitors for botulinum neurotoxin.[8]
-
Indoline Derivatives: The saturated indoline core is also a privileged scaffold in medicinal chemistry.[1] Indoline-based compounds have been developed as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing remarkable anti-inflammatory efficacy in vivo.[3]
This underscores the necessity of isomeric purity in drug development; synthesizing the wrong isomer could lead to a complete loss of desired activity or the emergence of off-target effects.
Conclusion
The comparative analysis of indoline and indole carbaldehyde isomers reveals a compelling story of structure-function relationships. Seemingly minor shifts in the position of a single functional group lead to dramatic and predictable changes in physicochemical properties, spectroscopic signatures, chemical reactivity, and biological function. For researchers and drug development professionals, a thorough understanding of these differences is not merely academic but a practical necessity. The ability to selectively synthesize, isolate, and characterize the correct isomer is a cornerstone of efficient and successful research, paving the way for the development of novel therapeutics and advanced materials.
References
- J&K Scientific. Indole-5-carboxaldehyde, 98% | 1196-69-6.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
Mukhtar, N. A., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. [Link]
-
ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1481333, Indoline-7-carboxaldehyde. [Link]
-
MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]
-
Lin, P., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10256, Indole-3-Carboxaldehyde. [Link]
-
El-Sawy, E. R., et al. (2023). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Bonanno, F., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. [Link]
-
Wang, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Wang, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ACS Omega. [Link]
-
Munir, R., et al. (2021). The chromatogram of isocratic separation of indole-3-acetic acid, indole-3-pyruvic acid, and abscisic acid in test mixture and their structures. ResearchGate. [Link]
-
Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. [Link]
-
ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
-
Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
DergiPark. Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indoline-7-carboxaldehyde | C9H9NO | CID 1481333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 7. Indole-5-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Indole-5-carboxaldehyde 98 1196-69-6 [sigmaaldrich.com]
- 9. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. longdom.org [longdom.org]
- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Spectroscopic Journey: The Synthesis and Characterization of 1,2-Dimethylindoline-5-carbaldehyde and Its Precursors
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1,2-Dimethylindoline-5-carbaldehyde and the key precursors in its synthetic pathway. Designed for researchers, scientists, and professionals in drug development, this document elucidates the transformations from a simple indole core to a functionalized indoline scaffold, offering the experimental data and mechanistic reasoning necessary for robust synthesis and characterization.
Introduction: The Significance of Functionalized Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of a carbaldehyde group, as in this compound, provides a versatile chemical handle for further molecular elaboration through reactions like nucleophilic additions, condensations, and oxidations.[1] Understanding the spectroscopic signatures of this target molecule and its precursors is paramount for reaction monitoring, quality control, and unequivocal structure confirmation. This guide details the multi-step synthesis and provides a comparative analysis of the ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data at each stage.
The Synthetic Pathway: From Indole to a Functionalized Target
The synthesis of this compound is a logical, three-step process starting from 1,2-dimethylindole: (1) Reduction of the indole ring to yield 1,2-dimethylindoline, followed by (2) Formylation of the electron-rich aromatic ring to install the aldehyde functionality. The precursor, 1,2-dimethylindole, is readily prepared from indole.
Caption: Synthetic workflow from 1,2-Dimethylindole to the target aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethylindoline from 1,2-Dimethylindole
This procedure describes the chemical reduction of the indole C2=C3 double bond. An acid-metal reduction is a classic and effective method.[2]
-
To a stirred solution of 85% phosphoric acid, add zinc dust portion-wise to maintain a manageable reaction temperature.
-
Add 1,2-dimethylindole to the activated zinc-acid mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it over ice water.
-
Neutralize the solution with a suitable base (e.g., NaOH solution) until it is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure 1,2-dimethylindoline.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic systems like N-alky indolines.[3][4] The reaction proceeds by forming the electrophilic Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
-
In a flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Prepare a solution of 1,2-dimethylindoline in DMF and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) to drive the reaction to completion, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully pouring it into a beaker of crushed ice and water.
-
Basify the solution with aqueous NaOH to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Analysis and Comparison
The following sections detail the expected spectroscopic changes at each step of the synthesis. This comparative approach is crucial for verifying the success of each transformation.
Caption: Logical flow for the spectroscopic analysis of all key compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the direct observation of changes to the carbon skeleton and attached protons.
¹H NMR Comparison
| Compound | Key Proton Signals (δ, ppm) | Rationale for Changes |
| 1,2-Dimethylindole | ~7.5-7.0 (Ar-H), ~6.3 (C3-H), ~3.6 (N-CH₃), ~2.4 (C2-CH₃) | The aromatic protons of the benzene ring and the C3 proton are characteristic. The two methyl groups appear as singlets. |
| 1,2-Dimethylindoline | ~7.0-6.5 (Ar-H), ~3.4 (C2-H, multiplet), ~2.9 & ~2.5 (C3-H₂, multiplets), ~2.7 (N-CH₃), ~1.2 (C2-CH₃, doublet) | Reduction of the C2=C3 bond results in the disappearance of the C3-H olefinic proton and the appearance of aliphatic protons at C2 and C3. The C2-H is now coupled to the C2-CH₃, which becomes a doublet. |
| This compound | ~9.7 (CHO) , ~7.6 (Ar-H, C4 & C6), ~6.5 (Ar-H, C7), ~3.5 (C2-H), ~3.0 & ~2.6 (C3-H₂), ~2.8 (N-CH₃), ~1.3 (C2-CH₃) | The most diagnostic signal is the appearance of the aldehyde proton far downfield (~9-10 ppm).[6][7] The aromatic signals shift due to the electron-withdrawing aldehyde group, with protons ortho and para to it shifting downfield. |
¹³C NMR Comparison
| Compound | Key Carbon Signals (δ, ppm) | Rationale for Changes |
| 1,2-Dimethylindole | ~137 (C7a), ~128 (C3a), ~121-119 (Ar-C), ~100 (C3), ~30 (N-CH₃), ~13 (C2-CH₃) | Features several sp² carbons in the aromatic and pyrrole rings. |
| 1,2-Dimethylindoline | ~152 (C7a), ~130 (C3a), ~127-108 (Ar-C), ~65 (C2) , ~35 (C3) , ~32 (N-CH₃), ~18 (C2-CH₃) | C2 and C3 carbons are now sp³ hybridized and shift significantly upfield into the aliphatic region. |
| This compound | ~192 (CHO) , ~155 (C7a), ~131 (C5), ~130 (C3a), ~129-109 (Ar-C), ~65 (C2), ~35 (C3), ~33 (N-CH₃), ~18 (C2-CH₃) | The introduction of the carbonyl group is confirmed by a new signal in the 190-200 ppm range.[8] The C5 aromatic carbon also shifts downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence and absence of key functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Rationale for Changes |
| 1,2-Dimethylindole | ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1600, ~1460 (Aromatic C=C) | Typical spectrum for an aromatic heterocycle with alkyl substituents.[9][10] |
| 1,2-Dimethylindoline | ~3050 (Ar C-H), ~2960-2850 (Stronger Alkyl C-H) , ~1610, ~1490 (Aromatic C=C) | The most notable change is the increase in intensity of the sp³ C-H stretching bands due to the new CH and CH₂ groups in the five-membered ring.[11][12] |
| This compound | ~3050 (Ar C-H), ~2960-2850 (Alkyl C-H), ~2820 & ~2720 (Aldehyde C-H) , ~1690 (Aromatic C=O) , ~1600, ~1480 (Aromatic C=C) | Two new, highly diagnostic peaks appear: a strong C=O stretch for the conjugated aldehyde (1710-1685 cm⁻¹) and the characteristic pair of aldehyde C-H stretches.[8][13] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers structural clues based on fragmentation patterns.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragmentation Patterns |
| 1,2-Dimethylindole | 145 | The molecular ion is typically the base peak. Fragmentation can involve loss of a methyl group or cleavage of the pyrrole ring.[14] |
| 1,2-Dimethylindoline | 147 | The molecular ion is two mass units higher than the precursor, confirming reduction. Fragmentation often involves α-cleavage next to the nitrogen atom. |
| This compound | 175 | The molecular ion increases by 28 mass units (CHO group). Characteristic fragmentation includes the loss of H• (M-1) and the loss of the entire CHO group (M-29), leading to a prominent peak. |
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecules, which are highly sensitive to the extent of conjugation.
| Compound | λₘₐₓ (nm) | Rationale for Changes |
| 1,2-Dimethylindole | ~220, ~280 | The extended π-system of the indole ring results in characteristic π→π* transitions.[15] |
| 1,2-Dimethylindoline | ~210, ~250, ~295 | The conjugation is broken by the reduction of the C2=C3 bond. This leads to a hypsochromic (blue) shift, as the electronic transitions now require more energy. The spectrum resembles that of an N-alkylaniline derivative. |
| This compound | ~260, ~320 | The aldehyde's carbonyl group extends the conjugation of the benzene ring. This results in a significant bathochromic (red) shift to longer wavelengths for the π→π* transition. A weak n→π* transition from the carbonyl group may also be observed at longer wavelengths.[16][17][18] |
Conclusion
The transformation of 1,2-dimethylindole to this compound is clearly monitored through a suite of standard spectroscopic techniques. Each synthetic step imparts a unique and predictable signature on the resulting spectra. The reduction of the indole is confirmed by the upfield shift of C2/C3 signals in NMR and the loss of the C=C bond's influence on the UV-Vis spectrum. The subsequent Vilsmeier-Haack formylation is unequivocally identified by the appearance of the highly deshielded aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, and the characteristic C=O and aldehydic C-H stretches in the IR spectrum. This comprehensive spectroscopic guide provides the necessary framework for researchers to confidently synthesize, purify, and characterize this valuable synthetic intermediate and its precursors.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 1,2-Dimethylindole(875-79-6) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 1,2-Dimethylindole | C10H11N | CID 13408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 18. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 19. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. 1-Methylindoline-5-carbaldehyde | C10H11NO | CID 595181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 1,2-Dimethylindoline | C10H13N | CID 583485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 28. uobabylon.edu.iq [uobabylon.edu.iq]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. chemsynthesis.com [chemsynthesis.com]
- 32. preprints.org [preprints.org]
- 33. PubChemLite - 1,2-dimethylindoline (C10H13N) [pubchemlite.lcsb.uni.lu]
- 34. chemimpex.com [chemimpex.com]
- 35. 1,2-Dimethylindole 99 875-79-6 [sigmaaldrich.com]
- 36. benchchem.com [benchchem.com]
- 37. Indole [webbook.nist.gov]
- 38. Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal - PMC [pmc.ncbi.nlm.nih.gov]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. mdpi.com [mdpi.com]
- 41. spectrabase.com [spectrabase.com]
A Comparative Guide to the Structural Validation of 1,2-Dimethylindoline-5-carbaldehyde Derivatives
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The 1,2-dimethylindoline-5-carbaldehyde scaffold is a versatile synthetic intermediate, valued for its utility in constructing complex bioactive molecules and materials.[1] Its structural framework, featuring a fused bicyclic system, two distinct methyl groups, and a reactive carbaldehyde moiety, necessitates a multi-faceted analytical approach for complete and accurate characterization.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these derivatives. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, emphasizing how a synergistic application of these methods constitutes a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the quintessential technique for elucidating the precise atomic connectivity of small organic molecules.[2][3][4] For this compound derivatives, a suite of NMR experiments provides a comprehensive structural "blueprint."
Expertise & Experience: Decoding the Spectrum
A standard analysis begins with one-dimensional (1D) ¹H and ¹³C NMR. However, the true power lies in two-dimensional (2D) experiments, which resolve ambiguities and definitively establish the molecular framework.
-
¹H NMR: This experiment reveals the number of distinct proton environments and their neighboring protons. For a typical this compound derivative, we expect to see characteristic signals for the aldehyde proton (~9.8-10.2 ppm), aromatic protons on the benzene ring, the aliphatic protons of the five-membered ring, and sharp singlets for the N-methyl and C2-methyl groups. The coupling patterns (splitting) of the aromatic and aliphatic protons are critical for determining their relative positions.[5][6][7]
-
¹³C NMR: This spectrum shows the number of unique carbon environments. Key signals include the carbonyl carbon of the aldehyde (~190 ppm), sp² carbons of the aromatic ring, and sp³ carbons of the indoline core and the two methyl groups.[8][9]
-
2D Correlation Spectroscopy (COSY): This experiment maps ¹H-¹H coupling correlations, definitively linking adjacent protons. It is invaluable for tracing the proton network through the aliphatic portion of the indoline ring and confirming the connectivity of the aromatic protons.[10]
-
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with its directly attached carbon, providing an unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.[2][10]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the overall scaffold. HMBC reveals correlations between protons and carbons that are two or three bonds away.[2][10] Key HMBC correlations for this scaffold would include:
-
The aldehyde proton (~10 ppm) to the C5 carbon of the aromatic ring.
-
Protons of the N-methyl group to the C2 and C7a carbons.
-
Protons of the C2-methyl group to the C2 and C3 carbons.
-
Aromatic protons to their neighboring carbons, confirming the substitution pattern.
-
Experimental Workflow & Protocol
The logical flow of an NMR-based structural elucidation is designed for maximum information gain at each step.
Caption: NMR workflow for structural elucidation.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shim values to ensure high resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish proton-proton correlations.
-
2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum optimized for one-bond J(CH) coupling (~145 Hz) to correlate protons with their directly attached carbons.
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This is a longer experiment, optimized for long-range J(CH) couplings (typically 4-8 Hz) to identify multi-bond correlations.
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the systematic data from all experiments to build the final structural assignment.[11]
| Data Comparison: Predicted NMR Chemical Shifts (δ, ppm in CDCl₃) | |
| Proton (¹H) | Expected Shift Range (ppm) |
| Aldehyde (CHO) | 9.8 – 10.2 |
| Aromatic (C4-H, C6-H, C7-H) | 6.8 – 7.8 |
| Indoline (C2-H, C3-H₂) | 2.5 – 4.0 |
| N-CH₃ | 2.7 – 3.1 |
| C2-CH₃ | 1.2 – 1.6 |
| Carbon (¹³C) | Expected Shift Range (ppm) |
| Aldehyde (C=O) | 190 – 195 |
| Aromatic (C4, C5, C6, C7, C3a, C7a) | 110 – 155 |
| Indoline (C2, C3) | 30 – 70 |
| N-CH₃ | 30 – 40 |
| C2-CH₃ | 15 – 25 |
| Note: Ranges are estimates and can vary based on other substituents on the derivative. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is a powerful complementary technique that provides two critical pieces of information: the precise molecular weight and a fragmentation pattern that serves as a structural fingerprint.[12][13]
Expertise & Experience: Interpreting the Data
-
High-Resolution Mass Spectrometry (HRMS): The first and most crucial MS experiment is HRMS (e.g., via ESI-TOF or Orbitrap). This provides the exact mass of the molecular ion to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition. For C₁₂H₁₅NO (the parent this compound), the expected exact mass is 189.11536.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. For this class of compounds, predictable fragmentation pathways include:[14][15][16]
-
Loss of the aldehyde group: A neutral loss of CHO (29 Da) is a common fragmentation for aromatic aldehydes.[17]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to the loss of a methyl radical (15 Da) from the N-methyl group.
-
Indoline Ring Fragmentation: The indoline ring itself can undergo characteristic cleavages, often involving the loss of ethylene (C₂H₄) from the five-membered ring.[14]
-
Experimental Workflow & Protocol
The workflow for MS analysis is typically integrated with a chromatographic separation to ensure the analysis of a pure compound.
Caption: LC-MS workflow for molecular weight and fragmentation analysis.
Protocol: LC-HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of ~1-10 µg/mL.
-
LC Separation: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity and separate it from any residual starting materials or byproducts.[18]
-
HRMS (Full Scan) Acquisition: As the compound elutes, acquire full scan mass spectra in positive ion mode using a high-resolution mass spectrometer. Determine the m/z of the protonated molecule [M+H]⁺.
-
MS/MS Acquisition: In a separate or data-dependent run, set the instrument to isolate the [M+H]⁺ ion and subject it to fragmentation using a defined collision energy. Record the resulting product ion spectrum.
-
Data Analysis: Compare the measured exact mass to the theoretical mass to confirm the elemental formula. Propose structures for the major fragment ions observed in the MS/MS spectrum to corroborate the structure determined by NMR.[19]
| Data Comparison: Predicted Mass Spectrometry Fragments | |
| Ion | Predicted m/z (for C₁₂H₁₅NO) |
| [M+H]⁺ | 190.1226 |
| [M-CH₃]⁺ | 174.0913 |
| [M-CHO]⁺ | 160.1069 |
| [M-C₂H₄]⁺ | 162.0913 |
| Note: These represent a few of the many possible fragmentation pathways. |
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide robust evidence for the 2D structure, X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in three dimensions.[20] It is the gold standard for determining bond lengths, bond angles, and stereochemistry.
Expertise & Experience: From Crystal to Structure
The primary challenge and rate-limiting step in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction.[20] Not all compounds crystallize easily. However, when successful, the resulting electron density map provides an undeniable picture of the molecular architecture. For this compound derivatives, a crystal structure would:
-
Absolutely confirm connectivity: Verifying the entire molecular framework, including the positions of the methyl and carbaldehyde groups.
-
Determine stereochemistry: If the C2 position is a stereocenter (e.g., in derivatives with different substituents), crystallography can determine its absolute configuration (R/S).[20]
-
Reveal solid-state conformation: It shows the preferred three-dimensional shape of the molecule and how molecules pack together in the crystal lattice, which can be influenced by intermolecular interactions like hydrogen bonding or π–π stacking.[21][22]
Experimental Workflow & Protocol
The crystallography workflow is fundamentally different, focusing on the solid state rather than a solution.
Caption: X-ray crystallography workflow for 3D structure determination.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The key step is to grow diffraction-quality single crystals. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A wide range of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K). It is then rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.[23][24]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit, resulting in the final, highly precise 3D structure.
Comparative Summary
The choice of analytical technique depends on the specific question being asked. For routine confirmation, NMR and MS are sufficient. For absolute proof, particularly for publication in top-tier journals or for patent filings, X-ray crystallography is often required.
| Technique | Information Provided | Sample Required | Key Advantage | Key Limitation |
| NMR Spectroscopy | Complete 2D connectivity, stereochemical relationships (NOESY), solution-state conformation. | 5-10 mg | Provides the most comprehensive structural detail in solution.[10] | Can be complex to interpret for highly substituted or impure samples. |
| Mass Spectrometry | Elemental formula (HRMS), molecular weight, substructural fragments. | <1 µg | Extremely high sensitivity and accuracy for molecular formula determination. | Does not distinguish between isomers (e.g., positional isomers).[10] |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles, crystal packing. | Single crystal | Provides definitive, undeniable structural proof.[20] | Growing a suitable crystal can be a significant bottleneck and is not always possible. |
Conclusion
Validating the structure of this compound derivatives is best achieved through the synergistic use of orthogonal analytical techniques. The process begins with NMR spectroscopy to map the complete atomic connectivity, followed by high-resolution mass spectrometry to confirm the elemental composition and provide corroborating fragmentation data. For instances requiring absolute structural proof, particularly regarding stereochemistry and solid-state conformation, single-crystal X-ray crystallography serves as the ultimate arbiter. Employing this multi-technique workflow ensures the highest level of scientific integrity and provides a self-validating system for structural characterization.
References
-
Borges, A. C., de Andrade, M. M., de Matos, P. R. R., & de Oliveira, M. C. C. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Available at: [Link]
-
Li, D., Chen, C., & Zhu, T. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Available at: [Link]
-
PubChem. (n.d.). 1-Methylindoline-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]
-
ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Available at: [Link]
-
Journal of Natural Products. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Available at: [Link]
-
Clinical Chemistry. (2017). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Available at: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Available at: [Link]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Anuradha College of Pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
ResearchGate. (2020). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Rose, J. P., & Wang, B. C. (2010). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology. Available at: [Link]
-
MDPI. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
-
Wang, S., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules. Available at: [Link]
-
MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Available at: [Link]
-
ResearchGate. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. National Institute of Standards and Technology. Available at: [Link]
-
The Royal Society of Chemistry. (2010). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2022). 2,6-Disubstituted Imidazothiadiazole 5-Carbaldehyde: Synthesis, Crystal Structure Elucidation and in-silico Studies. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. jchps.com [jchps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 8. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. rsc.org [rsc.org]
A Senior Application Scientist's Guide to In Vitro Assay Selection for 1,2-Dimethylindoline-5-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the Indoline Scaffold
The indoline scaffold is a privileged heterocyclic structure that serves as a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic framework is a versatile pharmacophore for designing potent and selective ligands that interact with a wide array of biological targets.[1][2] Derivatives of the closely related indole nucleus, from which indoline is derived, have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[2][3] Specifically, indoline-containing compounds have been investigated as potent kinase inhibitors for cancer therapy, modulators of transient receptor potential (TRP) channels, and agents targeting neurodegenerative disorders.[2]
Given this broad therapeutic potential, the initial in vitro characterization of novel compounds derived from 1,2-Dimethylindoline-5-carbaldehyde is a critical step in the drug discovery process.[4][5] The selection of an appropriate suite of assays is paramount for efficiently identifying biological activity, elucidating the mechanism of action, and building the structure-activity relationships (SAR) necessary for lead optimization.[6]
This guide provides a comparative overview of essential in vitro assays for the initial assessment of this compound class. It is structured to follow a logical testing cascade, from broad cytotoxicity profiling to more specific target-based and mechanistic studies. The focus is not merely on protocols but on the strategic rationale behind assay selection, ensuring a robust and self-validating approach to compound evaluation.
Chapter 1: The Foundational Screen — A Comparative Guide to Cytotoxicity Assays
Before investigating specific molecular targets, it is crucial to establish a compound's general effect on cell viability and health. This primary screen flags overtly toxic compounds and establishes a therapeutic window for subsequent, more sensitive assays. Choosing the right cytotoxicity assay depends on the anticipated mechanism and desired endpoint.
dot
Caption: Decision workflow for selecting a primary cytotoxicity assay.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages | Ideal For |
| MTT / XTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product. | Mitochondrial metabolic activity. | Inexpensive, well-established, high-throughput. | Prone to interference from colored or reducing compounds. Requires a solubilization step (MTT).[7] | High-throughput primary screening of large compound libraries. |
| LDH Release | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon membrane damage. | Cell membrane integrity / Necrosis. | Direct measure of cell lysis, non-destructive to remaining cells (supernatant is used). | Less sensitive for detecting apoptosis or early cytotoxic events that do not involve membrane rupture. | Assessing compounds suspected of causing necrotic cell death or membrane disruption. |
| ATP-Based (e.g., CellTiter-Glo®) | Luciferase-based reaction that uses ATP from viable cells to generate a luminescent signal. | Intracellular ATP concentration. | Very high sensitivity, rapid (single-reagent addition), excellent linearity. Reflects the number of viable cells. | More expensive than colorimetric assays; signal can be affected by compounds that inhibit luciferase. | Accurately quantifying cell viability, especially at low cell densities or for subtle effects. |
Self-Validating Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[8]
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the this compound derivative in culture medium. A typical range is 0.1 to 100 µM.
-
Vehicle Control: Prepare a 2X stock of the solvent (e.g., DMSO) at the highest concentration used for the compounds.
-
Positive Control: Prepare a 2X stock of a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Untreated Control: Wells with cells and medium only.
-
Blank Control: Wells with medium only (no cells).
-
Remove the seeding medium from the cells and add 100 µL of the appropriate 2X compound or control solutions to the wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (including blanks).
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the % Viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
-
Chapter 2: Identifying Molecular Interactions with Target-Based Assays
Once a compound demonstrates activity in a cell-based assay, the next logical step is to determine if it directly interacts with a specific molecular target.[4][9] Given that indoline scaffolds are prominent as kinase inhibitors, a kinase activity assay is a highly relevant example.[1][2]
dot
Caption: Principle of a target-based kinase inhibition assay.
Comparative Guide to Target Engagement & Enzyme Inhibition Assays
| Assay Type | Principle | Typical Output | Advantages | Disadvantages |
| Biochemical Kinase Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction. Inhibition leads to higher ATP levels and a stronger luminescent signal.[1] | IC50 value against a purified enzyme. | Highly sensitive, quantitative, adaptable to high-throughput screening. | In vitro results may not always translate to cellular activity due to permeability or off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. | Measures the amount of soluble target protein remaining at different temperatures. | Confirms target engagement within a cellular context; no need for compound or protein modification. | Lower throughput, requires a specific antibody for the target protein, can be technically challenging. |
| Receptor Binding Assay (Radioligand) | A radiolabeled ligand with known affinity for a receptor is competed off by the test compound. | Ki (inhibition constant), indicating the compound's binding affinity. | Gold standard for affinity determination, highly sensitive and specific. | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
Detailed Protocol: ADP-Glo™ Kinase Assay (Biochemical)
This assay quantifies kinase activity by measuring the amount of ADP produced. Lower ADP production indicates inhibition.
-
Reagent Preparation:
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add 5 µL of the kinase reaction mix (containing kinase, substrate, and buffer).
-
Add the test compound or control (e.g., Sunitinib as a positive control for VEGFR2).
-
Initiate the reaction by adding ATP.[1]
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection (Part 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation (Part 2):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to "no inhibitor" and "no enzyme" controls.
-
Plot the percentage of inhibition against compound concentration to determine the IC50 value.
-
Conclusion: Building a Rational Assay Cascade
The successful in vitro evaluation of novel compounds derived from this compound requires a strategic, multi-faceted approach. The process should begin with broad, cell-based cytotoxicity assays to establish a baseline of biological activity and a safe concentration range for further testing.[10][11][12] A comparison of assays measuring metabolic activity (MTT), membrane integrity (LDH), and cellular energy (ATP-Glo) allows for a nuanced initial assessment.
Following this, target-based assays are essential to move from a phenotypic observation to a mechanistic understanding.[6][9] Given the prevalence of the indoline scaffold in kinase inhibitors, biochemical assays like ADP-Glo™ offer a direct and quantitative measure of enzyme inhibition.[1] For ultimate validation, cellular target engagement assays like CETSA can confirm that the compound interacts with its intended target within the complex environment of a living cell. By logically progressing through this assay cascade, researchers can efficiently build a comprehensive profile of their compounds, enabling data-driven decisions for the advancement of promising new therapeutic candidates.
References
-
ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved January 17, 2026, from [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PubMed Central. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved January 17, 2026, from [Link]
-
Dotmatics. (n.d.). Principles and processes of early drug discovery. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2020, August 12). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, March 15). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PubMed Central. Retrieved January 17, 2026, from [Link]
-
High-throughput Discovery. (2018). Target Based Screening. Retrieved January 17, 2026, from [Link]
-
Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved January 17, 2026, from [Link]
-
Zanco. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Zankoy Sulaimani. Retrieved January 17, 2026, from [Link]
-
Spandidos Publications. (2015, June 19). Study of the in vitro cytotoxicity testing of medical devices (Review). Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. PubMed. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnoline derivatives with biological activity. PubMed. Retrieved January 17, 2026, from [Link]
-
Creative Biolabs. (n.d.). Basic Principles of Drug Discovery. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, January 15). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylindoline-5-carbaldehyde. PubChem. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and processes of early drug discovery | Dotmatics [dotmatics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medic.upm.edu.my [medic.upm.edu.my]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indoline-Based Analogs in Drug Discovery
Introduction: The Privileged Indoline Scaffold
The indoline scaffold, a saturated bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a diverse range of biological targets.[1] This has led to the development of numerous indoline-containing compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.
This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of a key class of indoline derivatives: the indolin-2-ones. While our primary focus is on the broader indolin-2-one scaffold due to the wealth of available research, we will also extrapolate these findings to discuss the potential impact of gem-dimethyl substitution at the C3 position, a modification that yields the dimethylindoline core. This comparison will offer valuable insights for researchers engaged in the design and optimization of novel therapeutics based on this versatile heterocyclic system. We will delve into the nuances of how structural modifications influence biological activity, supported by experimental data and detailed protocols, to provide a comprehensive resource for drug development professionals.
I. Anti-inflammatory Activity of 3-Substituted Indolin-2-One Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. The indolin-2-one scaffold has emerged as a promising template for the design of potent anti-inflammatory compounds. A notable study by Lee et al. (2021) explored the SAR of a series of nineteen 3-substituted-indolin-2-one derivatives, evaluating their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[2]
Causality Behind Experimental Choices
The selection of RAW264.7 macrophages as the in vitro model is a well-established and relevant choice for screening potential anti-inflammatory agents. These cells, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), mimic the inflammatory response by producing key mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] Measuring the inhibition of these mediators provides a direct assessment of a compound's anti-inflammatory potential.
Structure-Activity Relationship Insights
The study revealed that the nature of the substituent at the 3-position of the indolin-2-one core plays a crucial role in determining the anti-inflammatory activity. The parent indolin-2-one scaffold itself showed minimal activity. However, the introduction of a phenyl group at the 3-position led to a significant increase in the inhibition of NO production.
Further exploration of substitutions on this 3-phenyl ring provided key SAR insights:
-
Hydroxyl Substitution: The position of a hydroxyl group on the 3-phenyl ring was found to be critical. A hydroxyl group at the meta position (3-(3-hydroxyphenyl)-indolin-2-one) resulted in the most potent inhibitory activity against NO, TNF-α, and IL-6 production.[2] In contrast, ortho or para hydroxyl substitutions led to a decrease in activity. This suggests that the meta-hydroxyl group may be involved in a key hydrogen bonding interaction with the biological target.
-
Methoxy Substitution: Replacement of the hydroxyl group with a methoxy group generally resulted in a decrease in activity, highlighting the importance of the hydrogen-donating capability of the hydroxyl group for potent anti-inflammatory effects.
-
Halogen Substitution: The introduction of halogens (fluoro, chloro, bromo) at various positions on the 3-phenyl ring did not lead to a significant improvement in activity compared to the unsubstituted 3-phenyl analog.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of selected 3-substituted-indolin-2-one derivatives on NO production in LPS-stimulated RAW264.7 cells.
| Compound | 3-Substituent | NO Production (% of Control) |
| 1 | Unsubstituted | ~100% |
| 2 | 3-Phenyl | ~50% |
| 3 | 3-(3-Hydroxyphenyl) | ~20% |
| 4 | 3-(4-Hydroxyphenyl) | ~40% |
| 5 | 3-(3-Methoxyphenyl) | ~60% |
Data is approximated from the graphical representations in Lee et al. (2021) for illustrative purposes.[2]
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol outlines the key steps for assessing the anti-inflammatory activity of test compounds by measuring their effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dimethylindoline analogs) dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
Step-by-Step Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. A vehicle control (DMSO) should be included.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group (without LPS stimulation) should also be included.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the nitric oxide production assay.
II. Anticancer Activity of Indolin-2-one Analogs
The indolin-2-one scaffold is a prominent feature in several approved anticancer drugs, particularly tyrosine kinase inhibitors.[3][4] The structural rigidity and synthetic tractability of this core make it an ideal starting point for developing potent and selective inhibitors of various kinases involved in cancer progression.
SAR of Indolin-2-one Based Kinase Inhibitors
A significant body of research has focused on the development of indolin-2-one derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit.[5] The general pharmacophore model for many of these inhibitors consists of the indolin-2-one core, which typically occupies the adenine-binding region of the ATP-binding pocket of the kinase, and a side chain that extends into a more variable region of the active site, contributing to selectivity.
Key SAR observations for indolin-2-one based kinase inhibitors include:
-
Substitution at the 5-position: The introduction of small, electron-withdrawing groups, such as fluorine or a cyano group, at the 5-position of the indolin-2-one ring can enhance binding affinity, likely through favorable interactions with the hinge region of the kinase.
-
The N1-substituent: The substituent on the indoline nitrogen (N1) can significantly impact the compound's pharmacokinetic properties, such as solubility and metabolic stability, without directly affecting kinase binding. Unsubstituted N1-positions are common.
-
The 3-substituent: The nature of the substituent at the 3-position is critical for both potency and selectivity. Often, a substituted pyrrole or a similar heterocyclic ring is attached via a methylidene bridge. The substituents on this heterocyclic ring can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring selectivity for a particular kinase.
Visualizing the General Pharmacophore for Kinase Inhibition
Caption: General pharmacophore model for indolin-2-one based kinase inhibitors.
III. The Influence of Gem-Dimethyl Substitution: From Indolin-2-one to Dimethylindoline
-
The Thor-p-Ingold Effect: The gem-dimethyl substitution can induce a conformational constraint on the molecule, reducing the rotational freedom of the substituent at the 3-position. This pre-organization of the molecule into a more bioactive conformation can lead to an increase in binding affinity by reducing the entropic penalty of binding.
-
Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered and lacks a proton, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule. This can enhance membrane permeability and cell penetration but may also increase non-specific binding and reduce aqueous solubility if not balanced with other polar groups.
IV. Conclusion and Future Perspectives
The indoline scaffold, and specifically the indolin-2-one core, remains a highly privileged structure in the design of novel therapeutic agents. The extensive SAR studies on 3-substituted indolin-2-ones have provided a clear roadmap for optimizing their anti-inflammatory and anticancer activities. The key to unlocking enhanced potency and selectivity lies in the judicious choice of substituents at the 3- and 5-positions of the indoline ring.
Future research in this area should focus on synthesizing and evaluating 3,3-dimethylindoline analogs of the most potent indolin-2-one compounds identified to date. This would provide a direct comparison and validate the predicted benefits of the gem-dimethyl substitution on potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel substituents at the 3-position, guided by computational modeling and structure-based drug design, will undoubtedly lead to the discovery of next-generation indoline-based therapeutics with improved clinical outcomes.
References
-
Structure-activity relationship studies on drug candidates for alzheimer's disease. (n.d.). Allied Academies. Retrieved January 17, 2026, from [Link]
- Lee, J. H., et al. (2021).
-
Structure-activity relationship. (A higher resolution / colour version...). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Al-Suwaidan, I. A., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 89-95.
-
(PDF) Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents Aminoacetylenic derivatives; Isoindoline derivatives; Anti-inflammatory COX-1 and COX-2 inhibitors Production and hosting by Elsevier. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]_
- Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research, 54(20), 3953-3975.
- Substituted xanthines, pteridinediones, and related compounds as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (1994). Journal of Medicinal Chemistry, 37(20), 3294-3303.
- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (2021). Scientific Reports, 11(1), 1-13.
-
Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2020). Current Medicinal Chemistry, 27(34), 5769-5793.
- Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (2022). ACS Omega, 7(20), 17351-17364.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2022). Molecules, 27(15), 4935.
-
3-Hydrazinoindolin-2-one Derivatives: Chemical Classification and Investigation of Their Targets as Anticancer Agents | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
- 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2024). Bioorganic & Medicinal Chemistry Letters, 102, 129681.
-
(PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
- Marine-Derived Compounds with Anti-Alzheimer's Disease Activities. (2020). Marine Drugs, 18(12), 619.
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2021). Molecules, 26(11), 3185.
-
2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules, 25(1), 125.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(5), 823-847.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"1,2-Dimethylindoline-5-carbaldehyde vs. indole-5-carbaldehyde reactivity"
An In-Depth Comparative Guide to the Reactivity of 1,2-Dimethylindoline-5-carbaldehyde and Indole-5-carbaldehyde
This guide provides a detailed, evidence-based comparison of the chemical reactivity of this compound and indole-5-carbaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the profound impact of the indoline versus indole core on the reactivity of the aromatic system and the pendant aldehyde functionality. We will explore the electronic underpinnings of these differences and provide representative experimental protocols to illustrate these principles in practice.
Introduction: A Tale of Two Cores
At first glance, this compound and indole-5-carbaldehyde share a similar bicyclic framework. However, the critical distinction lies in the five-membered nitrogen-containing ring: the indoline core possesses a saturated pyrrolidine ring, while the indole core features an aromatic pyrrole ring. This fundamental difference in aromaticity dictates the electronic behavior of the entire molecule, leading to divergent pathways of reactivity.
| Feature | This compound | Indole-5-carbaldehyde |
| Structure | ||
| CAS Number | 887690-37-1 | 1196-69-6 |
| Molecular Formula | C₁₁H₁₃NO | C₉H₇NO |
| Core Heterocycle | Indoline (Saturated) | Indole (Aromatic) |
| Nitrogen Hybridization | sp³ | sp² |
| Nitrogen Lone Pair | Localized, available for donation | Delocalized within the 10π aromatic system |
This guide will demonstrate that the electron-donating capacity of the sp³ nitrogen in the indoline system renders its associated benzene ring highly activated towards electrophiles, while simultaneously deactivating the aldehyde for nucleophilic attack. Conversely, the delocalized sp² nitrogen in the indole provides a less pronounced activating effect, resulting in a more electrophilic and reactive aldehyde.
The Decisive Factor: Comparative Electronic Structures
The reactivity of an aromatic aldehyde is governed by the electronic interplay between the substituent (the aldehyde) and the aromatic ring system.
Indole-5-carbaldehyde: A Balanced System
The indole nucleus is a 10π electron aromatic system. The nitrogen atom's lone pair is integral to this aromaticity, participating in resonance across the bicyclic structure.[1] While the indole system is considered electron-rich and readily undergoes electrophilic substitution (preferentially at the C3 position of the pyrrole ring), its ability to donate electron density into the fused benzene ring is tempered by this delocalization.[2]
The aldehyde group (-CHO) is a moderate deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[3][4] This makes the carbonyl carbon more electrophilic. In indole-5-carbaldehyde, the system exists in a balanced state: the indole core activates the molecule, but the aldehyde group withdraws density, making nucleophilic attack at the carbonyl a favorable process.
This compound: A Highly Polarized System
In the indoline core, the saturation of the five-membered ring fundamentally alters the nitrogen's role. The nitrogen atom is sp³-hybridized, and its lone pair is localized. It functions as a powerful alkylamino substituent attached to the benzene ring. This group is strongly activating and ortho-, para-directing due to its ability to donate its lone pair directly into the benzene ring's π-system via resonance.[5] The N-methyl and C2-methyl groups further enhance this effect through positive induction.
This potent electron donation significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack. However, this same electronic push extends to the para-positioned aldehyde group. The resonance donation from the nitrogen reduces the partial positive charge on the carbonyl carbon, rendering it significantly less electrophilic and, therefore, less reactive towards nucleophiles.
Caption: Electronic influence of indole vs. indoline nitrogen.
Head-to-Head Reactivity Analysis
Based on the electronic profiles, we can predict a stark contrast in chemical behavior.
| Reaction Type | Reactant | Predicted Reactivity | Rationale |
| Nucleophilic Addition | Indole-5-carbaldehyde | Higher | The aldehyde carbon is more electrophilic due to less electron donation from the aromatic indole core. |
| (e.g., Knoevenagel, Wittig) | This compound | Lower | Strong electron donation from the indoline nitrogen deactivates the aldehyde by reducing its electrophilicity. |
| Electrophilic Aromatic Substitution | Indole-5-carbaldehyde | Lower | The benzene ring is only moderately activated by the indole core. |
| (e.g., Bromination, Nitration) | This compound | Higher | The benzene ring is strongly activated by the alkylamino-like indoline nitrogen, making it highly nucleophilic. |
Supporting Experimental Protocols
To empirically validate these theoretical differences, the following experimental protocols are proposed. These methodologies are designed to be self-validating through the inclusion of standard analytical workups.
Experiment 1: Assessing Aldehyde Reactivity via Knoevenagel Condensation
This experiment compares the rate of reaction of the aldehyde group with a standard carbon nucleophile, malononitrile. The more electrophilic aldehyde is expected to react faster.
Sources
- 1. Comparative analysis of the electronic structure of positional isomers: indole--isoindole (1984) | Vladimir A. Kovtunenko | 5 Citations [scispace.com]
- 2. youtube.com [youtube.com]
- 3. organicmystery.com [organicmystery.com]
- 4. youtube.com [youtube.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of Novel 1,2-Dimethylindoline-5-carbaldehyde Derivatives
This guide provides a comprehensive framework for assessing the cytotoxic potential of novel 1,2-Dimethylindoline-5-carbaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. Here, we delve into the rationale behind experimental design, present detailed protocols for robust cytotoxicity assessment, and offer a comparative analysis with a known chemotherapeutic agent, Doxorubicin.
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[3][4][5] The introduction of a carbaldehyde group at the 5-position of the 1,2-dimethylindoline core offers a reactive handle for further chemical modifications, allowing for the generation of a diverse library of derivatives with potentially unique pharmacological profiles.[6] This guide will explore a hypothetical series of such derivatives and outline a rigorous methodology for evaluating their cytotoxic effects.
Experimental Design: A Rationale-Driven Approach
The foundation of a meaningful cytotoxicity study lies in a well-conceived experimental design. The choices of cell lines, control compounds, and assay endpoints are critical for generating reliable and interpretable data.
Cell Line Selection:
To obtain a comprehensive understanding of the cytotoxic potential and selectivity of the novel derivatives, a panel of cancer cell lines from different tissue origins should be employed. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
Inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is crucial for assessing the selectivity index of the compounds—a measure of their toxicity towards cancer cells versus normal cells.[7][8]
Control Compounds:
-
Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxicity across a broad range of cancer cell lines, will be used as a positive control. This allows for the validation of the assay's sensitivity and provides a benchmark for comparing the potency of the novel derivatives.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., Dimethyl sulfoxide, DMSO) will be used as a vehicle control to ensure that it does not exert any cytotoxic effects at the concentrations used.
Comparative Cytotoxicity Data
The following table summarizes hypothetical cytotoxicity data for a series of this compound derivatives (designated as DMD-1 to DMD-4, with varying R-group substitutions) and the positive control, Doxorubicin. The data is presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), a key metric for quantifying cytotoxic potency.[9]
| Compound | R-Group | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT116 | IC50 (µM) on HEK293 | Selectivity Index (SI) vs. HCT116 |
| DMD-1 | -OH | 15.2 | 20.5 | 12.8 | 55.4 | 4.33 |
| DMD-2 | -OCH3 | 25.8 | 32.1 | 22.4 | 78.9 | 3.52 |
| DMD-3 | -Cl | 8.5 | 12.3 | 7.1 | 30.2 | 4.25 |
| DMD-4 | -F | 10.1 | 15.6 | 9.3 | 41.5 | 4.46 |
| Doxorubicin | N/A | 1.2 | 1.8 | 0.9 | 5.6 | 6.22 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line (HEK293) divided by the IC50 in a cancer cell line (HCT116 in this case).
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, the following detailed protocols for key cytotoxicity assays are provided.
Cell Culture and Maintenance
-
Objective: To maintain healthy and actively proliferating cell cultures for use in cytotoxicity assays.
-
Protocol:
-
Culture MCF-7, A549, HCT116, and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
MTT Assay for Cell Viability
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds. The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and Doxorubicin for 48 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Objective: To quantify cell death by measuring the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, which indicates a loss of cell membrane integrity.[9]
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on LDH release.
-
Visualizing the Experimental Workflow and Potential Mechanism
To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are presented.
Caption: A flowchart of the experimental workflow for assessing cytotoxicity.
Indole and indoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[5][10] The following diagram illustrates a plausible signaling pathway for the cytotoxic action of this compound derivatives.
Caption: A potential signaling pathway for the induction of apoptosis.
Conclusion
This guide provides a robust framework for the comparative cytotoxicity assessment of novel this compound derivatives. By employing a panel of cancer and non-cancerous cell lines, utilizing established cytotoxicity assays, and comparing the results to a known chemotherapeutic agent, researchers can effectively identify promising lead compounds for further development. The hypothetical data presented herein suggests that substitutions on the indoline core can significantly influence cytotoxic potency and selectivity. Further investigations into the precise mechanisms of action, such as the inhibition of tubulin polymerization, will be crucial for the rational design of next-generation anticancer agents based on the this compound scaffold.
References
-
ResearchGate. Synthesis and biological activities of some indoline derivatives. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available from: [Link]
-
ScienceDirect. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available from: [Link]
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Life Science Applications. Cytotoxicity Assays. Available from: [Link]
-
National Institutes of Health. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]
-
PubMed Central. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Available from: [Link]
-
ResearchGate. Some indole based anticancer agents. Available from: [Link]
-
PubMed. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. Available from: [Link]
-
ResearchGate. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Potential of Schiff Bases Derived from 1,2-Dimethylindoline-5-carbaldehyde
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, Schiff bases, characterized by their azomethine group (-C=N-), have garnered significant attention due to their synthetic versatility and broad spectrum of biological activities.[1] This guide provides a comprehensive analysis of the potential antimicrobial properties of Schiff bases synthesized from 1,2-Dimethylindoline-5-carbaldehyde. While direct experimental data for this specific class of compounds is nascent, this document will extrapolate from structurally similar analogues, offering a robust framework for future research and development. We will delve into the proposed synthesis, comparative antimicrobial efficacy, potential mechanisms of action, and detailed experimental protocols for evaluation.
The Rationale for Indoline-Based Schiff Bases in Antimicrobial Research
The indoline scaffold, a saturated derivative of indole, is a core structure in numerous natural and synthetic compounds with diverse biological activities.[2] The introduction of a carbaldehyde group at the 5-position of 1,2-dimethylindoline creates a versatile precursor for the synthesis of a wide array of Schiff base derivatives. The imine linkage of the Schiff base is crucial for its biological activity, and by modifying the amine component, it is possible to fine-tune the steric and electronic properties of the resulting molecule, potentially enhancing its antimicrobial potency and spectrum.[3]
Proposed Synthesis of Schiff Bases from this compound
The synthesis of the target Schiff bases is a two-step process: first, the formylation of 1,2-dimethylindoline to yield the carbaldehyde precursor, followed by the condensation with a primary amine.
Step 1: Synthesis of this compound
A plausible and efficient method for the formylation of the electron-rich 1,2-dimethylindoline ring is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of 1,2-dimethylindoline in DMF dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, this compound, is then filtered, washed with cold water, and purified by recrystallization.
Step 2: Synthesis of Schiff Bases
The synthesized this compound can then be condensed with a variety of aromatic or aliphatic primary amines to yield the corresponding Schiff bases.
Experimental Protocol: Schiff Base Synthesis
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Caption: Proposed two-step synthesis of Schiff bases.
Comparative Antimicrobial Activity: Insights from Analogous Compounds
While specific antimicrobial data for Schiff bases of this compound is not yet available, a comparative analysis with structurally related compounds, particularly those derived from indole-3-carbaldehyde, can provide valuable predictions of their potential efficacy. Studies have shown that Schiff bases of indole-3-carbaldehyde exhibit significant activity against a range of bacterial and fungal pathogens.[7][8]
| Schiff Base Derivative (from Indole-3-carbaldehyde) | Test Organism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) | Reference |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (bacterium) | 2000 | Gentamicin | - | [9] |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum (fungus) | 5000 | Carbendazim | - | [9] |
| Schiff bases of indole-3-carboxaldehyde and L-amino acids | Bacillus subtilis | Moderate to good activity | - | - | [7] |
| Schiff bases of indole-3-carboxaldehyde and L-amino acids | Staphylococcus aureus | Moderate to good activity | - | - | [7] |
| Schiff bases of indole-3-carboxaldehyde and L-amino acids | Aspergillus niger | Moderate to good activity | - | - | [7] |
| Schiff bases of indole-3-carboxaldehyde and L-amino acids | Candida albicans | Moderate to good activity | - | - | [7] |
Note: The table presents data for Schiff bases derived from indole-3-carbaldehyde as a proxy for the potential activity of those from this compound.
It is hypothesized that the introduction of the dimethylindoline moiety may enhance the lipophilicity of the Schiff bases, potentially facilitating their transport across microbial cell membranes and leading to improved antimicrobial activity. Further, the nature of the substituent on the amine portion of the Schiff base is expected to play a crucial role in determining the spectrum and potency of antimicrobial action.
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for Schiff bases is not fully elucidated but is believed to be multifactorial. The azomethine group is a key pharmacophore. One proposed mechanism involves the chelation of metal ions essential for microbial growth and enzyme function. By binding to these metal ions, the Schiff bases can disrupt vital metabolic pathways. Another theory suggests that the imine bond may interfere with cell wall synthesis or disrupt the integrity of the cell membrane, leading to cell lysis. Furthermore, these compounds could potentially inhibit DNA replication or protein synthesis within the microbial cell.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Enzyme Inhibition Assays for 1,2-Dimethylindoline-5-carbaldehyde Derivatives
<
Introduction
Welcome, researchers and drug development professionals. This guide provides a comparative analysis of robust enzyme inhibition assays applicable to novel chemical entities, specifically focusing on the promising 1,2-dimethylindoline-5-carbaldehyde scaffold. While data on this exact derivative is nascent, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a wide range of enzymatic targets, particularly those implicated in neurodegenerative diseases and oncology.[1][2][3][4][5][6][7][8][9][10][11]
This document will provide the strategic rationale for selecting key enzyme targets, compare the primary assay methodologies for screening, and deliver detailed, field-proven protocols to ensure your experimental success. We will focus on three classes of enzymes highly relevant to the indole scaffold: Acetylcholinesterase (AChE) , Monoamine Oxidases (MAO) , and Protein Kinases .
PART 1: Rationale for Enzyme Target Selection
The choice of enzyme targets is the foundation of any screening campaign. For indole-based structures, a logical starting point is enzymes where related compounds have shown significant activity.
-
Acetylcholinesterase (AChE): A primary target in the treatment of Alzheimer's disease, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine.[12][13] Inhibition of AChE increases acetylcholine levels, offering symptomatic relief.[14] Numerous indole and indolinone derivatives have been synthesized and evaluated as potent AChE inhibitors, making this a high-priority target class for new indoline scaffolds.[6][7][8][14]
-
Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial enzymes are crucial in the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine).[15] MAO inhibitors are established treatments for depression and Parkinson's disease.[2][4] The indole structure is a recurring motif in known MAO inhibitors, suggesting that 1,2-dimethylindoline derivatives are strong candidates for interaction.[2][3][4]
-
Protein Kinases: This vast family of enzymes regulates nearly all aspects of cellular life by catalyzing the phosphorylation of proteins.[16] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.[1] Indole derivatives have been successfully developed as kinase inhibitors, and screening new scaffolds against a representative kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like Pim-1) is a critical step in modern drug discovery.[1][9][11][17]
PART 2: Comparative Analysis of Assay Methodologies
The selection of an assay technology depends on factors such as throughput, sensitivity, cost, and the specific information required. Here, we compare three industry-standard methods: spectrophotometric, fluorometric, and luminescent assays.
| Parameter | Spectrophotometric (Colorimetric) | Fluorometric | Luminescent |
| Principle | Measures change in absorbance of a chromophore product.[12][13] | Measures change in fluorescence of a fluorophore product or probe.[15][18] | Measures light produced from a chemical reaction, typically linked to ATP consumption.[16][19][20][21] |
| Example Target | Acetylcholinesterase (AChE) | Monoamine Oxidase (MAO) | Protein Kinases |
| Example Assay | Ellman's Method[12][13] | Amplex™ Red or similar H₂O₂-detecting assays[15][18] | Kinase-Glo® / ADP-Glo®[16][17][22] |
| Sensitivity | Moderate (µM range) | High (nM to µM range) | Very High (pM to nM range) |
| Throughput | Moderate to High | High | Very High (HTS ideal)[20][21] |
| Pros | - Cost-effective- Widely available equipment- Robust and reliable methodology[12] | - High sensitivity- Good for low enzyme concentrations- Adaptable to HTS[15] | - Highest sensitivity- Low background signal- Excellent for HTS and low-activity enzymes[19][20] |
| Cons | - Prone to interference from colored compounds- Lower sensitivity | - Susceptible to quenching/interference by fluorescent compounds- Requires specific excitation/emission filters | - Reagents can be expensive- Potential for compound interference with luciferase[19] |
Assay Principles Visualized
To better understand the core reactions, the following diagrams illustrate the principles behind each assay type.
Caption: Reaction principles for Spectrophotometric, Fluorometric, and Luminescent assays.
PART 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical choices. They are presented for a standard 96-well plate format.
Protocol 1: Spectrophotometric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method and is a gold standard for measuring AChE activity.[12][13][23]
Causality: The assay measures the enzymatic activity of AChE by tracking the production of thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB²⁻), whose absorbance can be measured at 412 nm.[13] The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.
Workflow Diagram
Caption: Experimental workflow for the MAO fluorometric inhibition assay.
Materials & Reagents
-
Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 7.4.
-
MAO Enzyme: Recombinant human MAO-A or MAO-B.
-
Fluorescent Probe: e.g., 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red).
-
HRP: Horseradish Peroxidase.
-
Substrate: p-Tyramine hydrochloride (substrate for both MAO-A and MAO-B). * Known Inhibitors (Controls): Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B). [15][18][24]* Equipment: 96-well black, flat-bottom plates, fluorescence microplate reader (e.g., Ex/Em = 530-570 nm / 590-600 nm). [18]
Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions. The final working solution should contain the substrate, probe, and HRP in assay buffer. Prepare this fresh and protect it from light. [15][18]2. Plate Setup: In a 96-well black plate, add 50 µL of each of the following:
-
100% Activity (Control): MAO enzyme solution in buffer + 5 µL DMSO.
-
Test Sample: MAO enzyme solution in buffer + 5 µL Test Compound (in DMSO).
-
Inhibitor Control: MAO enzyme solution in buffer + 5 µL known inhibitor (e.g., 10 µM Pargyline).
-
Blank (No Enzyme): Assay buffer only.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction. [24]4. Initiate Reaction: Add 50 µL of the freshly prepared Assay Working Solution (containing substrate, probe, and HRP) to all wells. [18]5. Incubation & Measurement: Mix thoroughly and incubate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence value of the blank from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the control (100% activity) well.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value. [25]
-
PART 4: Data Interpretation and Validation
The primary output of these assays is the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [26]
-
Comparing Potency: A lower IC₅₀ value indicates a more potent inhibitor. * Self-Validation: Each assay plate must include controls to be considered valid:
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO). This defines the maximum signal window.
-
Positive Control (100% Inhibition): Enzyme + Substrate + a known, potent inhibitor. This confirms the assay can detect inhibition.
-
Blank: All components except the enzyme. This measures background signal.
-
-
Compound Interference: It is crucial to test if the this compound derivatives interfere with the assay signal. Run a control with the test compound and all assay components except the enzyme. A significant signal here indicates interference (e.g., auto-fluorescence or reaction with the colorimetric reagent) that must be corrected for.
Conclusion
This guide provides a strategic framework for evaluating this compound derivatives as potential enzyme inhibitors. By starting with biologically relevant targets like AChE, MAO, and protein kinases, researchers can efficiently probe the therapeutic potential of this novel scaffold. The choice between spectrophotometric, fluorometric, and luminescent assays should be guided by the specific needs of the research phase—from cost-effective initial screens with colorimetric methods to high-sensitivity, HTS-compatible fluorescent and luminescent assays for lead optimization. Adherence to the detailed protocols and data validation steps outlined here will ensure the generation of reliable, high-quality data to drive your drug discovery program forward.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
-
Inglese, J., et al. (2007). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2016). An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 26(9), 2269-2273. Retrieved from [Link]
-
Medvedev, A. E., et al. (1997). Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. Biochemical Pharmacology, 53(7), 963-970. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Chimenti, F., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(11), 5325-5329. Retrieved from [Link]
-
Troutman, M. D., & Thakker, D. R. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(4), 773–783. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
-
Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(8), 1876-1885. Retrieved from [Link]
-
Goudah, A., et al. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 19(9), 13837-13853. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Foroumadi, A., et al. (2014). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. European Journal of Medicinal Chemistry, 74, 469-476. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1058-1068. Retrieved from [Link]
-
Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Chang, T. S., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 29(18), 4281. Retrieved from [Link]
-
Alipour, M., et al. (2014). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 22(1), 34. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Jantaping, A., et al. (2024). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Advances, 14(5), 3241-3252. Retrieved from [Link]
-
Gomez, I. M., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry, 167, 61-75. Retrieved from [Link]
-
Alam, M. S., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(11), 2840. Retrieved from [Link]
-
Samec, D., et al. (2020). Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. Scientific Reports, 10(1), 12345. Retrieved from [Link]
-
Yang, L., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules, 28(4), 1805. Retrieved from [Link]
-
Cegan, A., et al. (2012). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C, 67(5-6), 315-320. Retrieved from [Link]
-
Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. Retrieved from [Link]
-
Kim, J. H., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(13), 2235-2240. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 9. Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 11. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 19. ebiotrade.com [ebiotrade.com]
- 20. promega.com [promega.com]
- 21. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 22. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. IC50 Calculator | AAT Bioquest [aatbio.com]
- 26. courses.edx.org [courses.edx.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
